Octadecylamine
描述
属性
IUPAC Name |
octadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYJJPSVUYRZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N | |
| Record name | OCTADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20811 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OCTADECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1838-08-0 (hydrochloride) | |
| Record name | Octadecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1025801 | |
| Record name | 1-Octadecanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octadecylamine appears as a white solid. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] White crystalline solid; [MSDSonline] Colorless solid with on odor of amines; [ECHA], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR. | |
| Record name | OCTADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20811 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Octadecanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6430 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Octadecylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OCTADECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
660 °F at 760 mmHg (NTP, 1992), 346.8 °C @ 760 mm Hg, 346.8 °C | |
| Record name | OCTADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20811 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OCTADECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OCTADECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
300 °F (NTP, 1992), 148 °C c.c. | |
| Record name | OCTADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20811 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OCTADECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol, ether, benzene; very sol in chloroform; miscible in acetone, Solubility in water: very poor | |
| Record name | OCTADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20811 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OCTADECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OCTADECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.8618 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8618 @ 20 °C/4 °C, 0.86 g/cm³ | |
| Record name | OCTADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20811 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OCTADECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OCTADECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
9.29 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | OCTADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20811 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0000438 [mmHg] | |
| Record name | Octadecylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6430 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
124-30-1, 61788-45-2 | |
| Record name | OCTADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20811 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octadecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, hydrogenated tallow alkyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTADECYLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octadecanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octadecanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Amines, hydrogenated tallow alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFV58UNY7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OCTADECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octadecylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OCTADECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
120 to 126 °F (NTP, 1992), 52.9 °C, 49 - 52 °C | |
| Record name | OCTADECYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20811 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OCTADECYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octadecylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OCTADECYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Whitepaper: Mastering the Solubility of Octadecylamine: A Physicochemical Guide for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octadecylamine (ODA), a C18 primary aliphatic amine, is a molecule of profound industrial and scientific importance, acting as a corrosion inhibitor, cationic surfactant, and a critical component in the synthesis of advanced materials and drug delivery systems.[1][2][3] Its utility, however, is intrinsically governed by its solubility, a property dictated by the delicate interplay between its long, hydrophobic alkyl chain and its polar amine functional group.[4] This guide provides an in-depth analysis of ODA's solubility profile in both aqueous and organic media. Moving beyond simple data recitation, we will explore the underlying physicochemical principles—such as acid-base chemistry, solvent polarity, and supramolecular assembly—that dictate its behavior. This document is designed to empower researchers to not only understand but also strategically manipulate the solubility of ODA to optimize their experimental and product development outcomes.
The Duality of this compound: Structure and Intrinsic Properties
At its core, this compound (C₁₈H₃₉N) is an amphiphilic molecule. Its structure consists of two distinct domains:
-
A Hydrophobic Tail: A long, saturated 18-carbon alkyl chain that is non-polar and lipophilic.
-
A Hydrophilic Head: A primary amine (-NH₂) group that is polar and capable of hydrogen bonding.
At ambient temperature, ODA exists as a white, waxy crystalline solid.[4][5] The dominance of the large, non-polar tail is the primary determinant of its general solubility characteristics, making it fundamentally insoluble in water but soluble in many organic solvents.[1][4][6]
Aqueous System Solubility: The Critical Influence of pH
Solubility in Neutral Water
In neutral water (pH ≈ 7), this compound is practically insoluble.[4][5][7][8] Quantitative measurements confirm this, with reported solubility values as low as <1 mg/mL at 22°C (72°F) and approximately 0.02 g/L.[7][9][10][11]
Causality: The insolubility is a direct consequence of thermodynamics. A significant amount of energy is required to disrupt the strong hydrogen-bonding network between water molecules to create a cavity for the C18 alkyl chain.[6][12] The weak van der Waals forces between the hydrophobic tail and water molecules do not release sufficient energy to compensate for this disruption, making the dissolution process energetically unfavorable.[13]
pH-Mediated Solubility: Protonation as a Molecular Switch
The amine group of ODA is a weak base with a pKa of approximately 10.6.[3][5][7][14] This property is the key to unlocking its solubility in water. In an acidic environment where the pH is below the pKa, the amine group accepts a proton (H⁺) from the solution, forming the positively charged octadecylammonium cation (-NH₃⁺).[7][15][16][17]
This protonation event functions as a molecular switch, transforming the non-polar, insoluble molecule into a cationic surfactant with dramatically enhanced aqueous solubility. The now-charged ammonium head group readily engages in strong ion-dipole interactions with water molecules, overcoming the hydrophobic nature of the alkyl tail and allowing for dissolution.[16][18]
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. Octadecanamine CAS#: 124-30-1 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. This compound | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICSC 1365 - this compound [inchem.org]
- 9. scent.vn [scent.vn]
- 10. materials.alfachemic.com [materials.alfachemic.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. reddit.com [reddit.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Octadecylamin | 124-30-1 [m.chemicalbook.com]
- 15. chemhaven.org [chemhaven.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. embibe.com [embibe.com]
- 18. moorparkcollege.edu [moorparkcollege.edu]
A Guide to the Synthesis of Octadecylamine from Stearic Acid: Principles, Protocols, and Practical Considerations
Abstract
Octadecylamine (ODA), a long-chain primary aliphatic amine, is a critical chemical intermediate and functional ingredient in numerous fields, including drug development, material science, and industrial applications as a surfactant, corrosion inhibitor, and emulsifier.[1] Its synthesis from stearic acid, a readily available fatty acid derived from renewable bio-sources, represents a cornerstone process in oleochemistry.[2][3] This technical guide provides an in-depth exploration of the predominant industrial synthesis of this compound from stearic acid. We will dissect the core chemical transformations, provide detailed experimental protocols, and discuss the scientific rationale behind process variables, catalyst selection, and purification strategies. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this fundamental synthesis.
Introduction: Strategic Overview of the Synthetic Pathway
The conversion of a long-chain carboxylic acid like stearic acid into its corresponding primary amine involves the replacement of the carboxyl group (-COOH) with an aminomethyl group (-CH₂NH₂), effectively a reduction of the carbonyl carbon and its substitution with a nitrogen atom. While multiple synthetic routes exist in principle, the most industrially viable and scalable method proceeds through a two-stage "nitrile process".[2][4]
This pathway is favored due to the high yields, the relatively straightforward nature of the transformations, and the use of foundational reagents like ammonia. The overall process can be summarized as follows:
-
Nitrilation: The conversion of stearic acid to stearonitrile (octadecanenitrile) via a high-temperature reaction with ammonia. This step effectively transforms the carboxylic acid functionality into a nitrile (-C≡N).
-
Hydrogenation: The catalytic reduction of the stearonitrile intermediate to the final product, this compound.
This guide will examine each of these stages in detail, focusing on the underlying mechanisms and practical execution.
Figure 1: Overall workflow for the synthesis of this compound from stearic acid.
Stage 1: Nitrilation of Stearic Acid
The conversion of stearic acid to stearonitrile is fundamentally a dehydration reaction. The process involves reacting the carboxylic acid with ammonia at elevated temperatures.[5] The reaction proceeds via an amide intermediate, stearamide, which is subsequently dehydrated to the nitrile.[6]
Mechanism Rationale: The reaction is initiated by an acid-base reaction between stearic acid and ammonia to form ammonium stearate. Upon heating, this salt loses water to form stearamide (CH₃(CH₂)₁₆CONH₂). At the high temperatures employed in industrial processes (typically around 350°C), a catalyst is often used to facilitate the dehydration of the stearamide intermediate to stearonitrile.[7]
R-COOH + NH₃ ⇌ [R-COO]⁻[NH₄]⁺ → R-CONH₂ + H₂O → R-C≡N + 2H₂O
While stearamide can be synthesized as a separate step using reagents like urea, the direct, high-temperature ammoniation is more common for large-scale production as it combines both steps into a single, continuous process.[7][8]
Experimental Protocol: Synthesis of Stearonitrile
This protocol describes a representative lab-scale batch process. Industrial production is often continuous.
Materials:
-
Stearic Acid (high purity)
-
Ammonia (anhydrous gas)
-
Dehydration catalyst (e.g., zinc oxide, optional for lab scale but used industrially)[9]
-
High-pressure reactor equipped with gas inlet, outlet, mechanical stirrer, and temperature control.
Procedure:
-
Charge the reactor with stearic acid. If using a catalyst, it is added at this stage (e.g., 0.1-0.5% by weight).
-
Seal the reactor and purge with an inert gas like nitrogen.
-
Heat the reactor to approximately 350°C while stirring.[7]
-
Introduce a continuous flow of anhydrous ammonia gas into the molten stearic acid.
-
Water is formed as a byproduct and is continuously removed from the reactor as steam along with excess ammonia.
-
The reaction is monitored by analyzing samples for the disappearance of the carboxylic acid group (e.g., by IR spectroscopy or titration) and the appearance of the nitrile peak.
-
Once the conversion is complete (typically several hours), the ammonia flow is stopped, and the crude stearonitrile is cooled.
-
The crude product is washed with hot water to remove any remaining catalyst and unreacted starting materials before being dried.
Stage 2: Catalytic Hydrogenation of Stearonitrile
The reduction of the nitrile group to a primary amine is a critical step that requires a robust catalyst and careful control of reaction conditions to ensure high selectivity.[10] The primary challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines, which occurs via side reactions involving the imine intermediate.[7][10]
Mechanism and Selectivity Control: The hydrogenation proceeds stepwise, first reducing the nitrile to an imine (R-CH=NH), which is then further reduced to the primary amine (R-CH₂-NH₂). However, the intermediate imine is highly reactive and can condense with a molecule of the final primary amine product. Subsequent hydrogenation of this new adduct leads to the formation of a secondary amine ((R-CH₂)₂NH), a significant impurity.
To suppress this side reaction, the hydrogenation is often carried out in the presence of a base such as sodium hydroxide or by co-feeding ammonia.[10][11] These basic additives are believed to inhibit the condensation reaction, thereby increasing the selectivity towards the desired primary amine.
Catalyst Selection: Raney Nickel is a widely used and highly effective catalyst for the hydrogenation of nitriles due to its high activity and stability.[1][12] It is prepared by leaching aluminum from a nickel-aluminum alloy, resulting in a porous, high-surface-area nickel catalyst that is highly active for hydrogenation reactions.[11][12] Doping the Raney Nickel with other metals like chromium or iron can further enhance selectivity and performance.[11]
Experimental Protocol: Hydrogenation to this compound
Materials:
-
Stearonitrile (from Stage 1)
-
Raney Nickel catalyst (commercially available as a slurry in water)[11]
-
Solvent (e.g., isopropanol, or neat if the reaction is run in the molten state)
-
Sodium Hydroxide (optional, to improve selectivity)
-
Hydrogen gas (high pressure)
-
High-pressure autoclave (hydrogenator) with stirrer, heating, and pressure controls.
Procedure:
-
Charge the autoclave with stearonitrile and the solvent (if used).
-
Carefully wash the Raney Nickel slurry with the reaction solvent to remove the storage water, and add the catalyst to the reactor under an inert atmosphere. A typical catalyst loading is 1-5% by weight relative to the nitrile.
-
If using a base, add a small amount of concentrated NaOH solution.
-
Seal the autoclave and purge several times with nitrogen, followed by several purges with low-pressure hydrogen.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 3.5 MPa).[7]
-
Heat the reaction mixture to the target temperature (e.g., 130°C) with vigorous stirring.[7]
-
Hydrogen uptake is monitored via the pressure gauge. The reaction is complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen before opening.
-
The crude product mixture is filtered to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric and should be kept wet and handled with care.
Purification and Characterization
The crude this compound obtained after catalyst removal may contain residual solvent, starting material, and side products like di- and tri-octadecylamine. High-purity this compound is typically obtained through vacuum distillation.[3][13]
Purification Protocol (Vacuum Distillation):
-
The filtered crude product is transferred to a distillation flask suitable for vacuum distillation.
-
The system is evacuated to a low pressure.
-
The mixture is heated. Lower boiling impurities and residual solvent will distill first.
-
The main fraction of this compound is collected at its boiling point under the applied vacuum (e.g., ~232°C at 32 mm Hg).[7]
-
The purified product solidifies upon cooling to a white, waxy solid.[5]
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity, purity, and structure of the starting materials, intermediates, and final product.[14]
| Technique | Stearic Acid | Stearonitrile (Intermediate) | This compound (Product) |
| FT-IR | Broad O-H stretch (~3000 cm⁻¹), strong C=O stretch (~1700 cm⁻¹) | Strong, sharp C≡N stretch (~2250 cm⁻¹) | N-H stretches (doublet for primary amine, ~3300-3400 cm⁻¹), N-H bend (~1600 cm⁻¹) |
| ¹H NMR | Signal for carboxylic acid proton (-COOH) at ~10-12 ppm. | Absence of -COOH proton. Alpha-methylene protons (-CH₂-CN) shifted downfield. | Absence of -COOH and -CN adjacent protons. Appearance of a broad singlet for -NH₂ protons. |
| GC-MS | Provides molecular weight (M⁺=284) and fragmentation pattern. Used to assess purity. | Provides molecular weight (M⁺=265) and confirms conversion. | Provides molecular weight (M⁺=269) and assesses purity, detecting any secondary amine byproduct (M⁺=521). |
Table 1: Key Spectroscopic and Chromatographic Signatures for Reaction Monitoring.
Safety and Handling Considerations
-
Stearic Acid: Generally considered safe, but dust can be irritating.
-
Ammonia: Toxic and corrosive gas. All operations must be conducted in a well-ventilated fume hood or a closed system.
-
Raney Nickel: Can be pyrophoric upon drying. Always handle as a wet slurry and under an inert atmosphere when possible.[1]
-
Hydrogen Gas: Highly flammable. High-pressure hydrogenations should only be performed in a purpose-built, properly rated, and shielded autoclave by trained personnel.
-
This compound: Corrosive and can cause skin and eye irritation or damage.[15] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Conclusion
The synthesis of this compound from stearic acid via the nitrile process is a robust and highly optimized industrial method. A thorough understanding of the reaction mechanisms, particularly the factors influencing selectivity during the critical hydrogenation step, is paramount for achieving high yields of the desired primary amine. Careful selection of catalysts, such as Raney Nickel, and the strategic use of basic additives are key to suppressing the formation of secondary amine impurities. By employing rigorous purification and analytical characterization, this process reliably delivers a high-purity product essential for a multitude of advanced applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Understand the production process of fatty amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. researchgate.net [researchgate.net]
- 5. nanotrun.com [nanotrun.com]
- 6. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. SYNTHESIS OF STEARAMIDE FROM STEARIC ACID AND UREA USING MIXED SOLVENT: THE EFFECT OF TEMPERATURE AND REACTION TIME | Semantic Scholar [semanticscholar.org]
- 9. DD228900A1 - PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE - Google Patents [patents.google.com]
- 10. pp.bme.hu [pp.bme.hu]
- 11. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 12. Raney nickel - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. US2606915A - Catalytic process for preparing amides - Google Patents [patents.google.com]
octadecylamine CAS number and IUPAC name
An In-Depth Technical Guide to Octadecylamine for Researchers and Drug Development Professionals
Introduction: Beyond the Alkyl Chain
This compound, a long-chain primary aliphatic amine, presents itself as a deceptively simple molecule. Comprising an 18-carbon alkyl chain (the "octadecyl" group) and a terminal primary amine, its structure belies a remarkable versatility that has made it a critical tool in materials science, organic synthesis, and, most notably, pharmaceutical research and drug development. This guide moves beyond a simple recitation of properties to provide a Senior Application Scientist's perspective on the causality behind its utility. We will explore not just what this compound does, but why its specific chemical nature makes it indispensable for applications ranging from the surface functionalization of nanomaterials to the sophisticated design of next-generation drug delivery systems.
Core Chemical Identity and Physicochemical Properties
A foundational understanding begins with the molecule's fundamental identifiers and physical characteristics. These properties dictate its behavior in various solvent systems and its suitability for specific applications.
| Property | Value | Reference |
| IUPAC Name | octadecan-1-amine | [1] |
| CAS Number | 124-30-1 | [1][2][3][4][5] |
| Synonyms | Stearylamine, 1-Aminooctadecane, n-Stearylamine | [1][4][6] |
| Molecular Formula | C₁₈H₃₉N or CH₃(CH₂)₁₇NH₂ | [1][4] |
| Molecular Weight | 269.51 g/mol | [4] |
| Appearance | White waxy crystalline solid | [3] |
| Melting Point | 50-52 °C | [3][4] |
| Boiling Point | 232 °C (at 32 mmHg) | [4] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, chloroform; Slightly soluble in acetone | [6] |
| EC Number | 204-695-3 | [1][4] |
The Chemistry of this compound: Synthesis and Reactivity
Industrial Synthesis Pathways
The synthesis of this compound is typically achieved through robust, high-yield industrial processes designed for scalability. The most prevalent method involves a two-step conversion from stearic acid, a readily available fatty acid often derived from tallow.[3][7]
-
Ammoniation to Nitrile : Stearic acid is reacted with ammonia at high temperatures (e.g., 350 °C) to produce octadecanenitrile. This step effectively replaces the carboxylic acid group with a nitrile group.[3]
-
Catalytic Hydrogenation : The resulting octadecanenitrile is then subjected to catalytic hydrogenation under pressure. This reaction reduces the nitrile group to a primary amine, yielding this compound.[3]
The choice of this pathway is driven by the high availability and low cost of stearic acid and the efficiency of high-pressure catalytic hydrogenation. An alternative, though less common, route involves the reaction of stearyl chloride with ammonia.
Reactivity: The Amphiphilic Advantage
This compound's utility is rooted in its amphiphilic nature. The long, saturated 18-carbon chain is highly hydrophobic and lipophilic, while the terminal primary amine group (-NH₂) is polar and hydrophilic. This duality allows it to act as a crucial interface between polar and non-polar environments, a principle that underpins its function as a surfactant, emulsifier, and surface modifier.[3][6] The primary amine is also a reactive site, serving as an intermediate for synthesizing various derivatives, such as octadecyl quaternary ammonium salts.[3]
Applications in Advanced Research and Drug Development
Surface Functionalization and Nanomaterial Synthesis
In materials science, this compound is widely employed as a surface modifying agent for nanomaterials.[5] When used in the synthesis of nanocrystals, quantum dots, or carbon nanotubes, the amine headgroup coordinates to the surface of the nascent nanoparticle.[8][9] The long, hydrophobic alkyl chains then extend into the non-polar solvent, creating a stabilizing steric barrier. This prevents the nanoparticles from agglomerating, allowing for precise control over their size and shape. This surface functionalization also renders the nanoparticles hydrophobic, improving their dispersibility in organic solvents and polymer matrices for use in advanced composites, sensors, and coatings.[5]
A Critical Component in Nanoparticle-Based Drug Delivery
Perhaps the most impactful application for drug development professionals is this compound's role in lipid-based nanoparticle delivery systems.[10][11] Specifically, it is a key component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[12][13]
The primary function of this compound in these formulations is to impart a positive surface charge (zeta potential).[12][13] This is fundamentally important for several reasons:
-
Enhanced Cellular Uptake : Cell membranes are inherently negatively charged due to phospholipids and proteins. The positive charge of the this compound-containing nanoparticle promotes electrostatic interaction with the cell surface, significantly enhancing cellular uptake of the nanoparticle and its therapeutic cargo.[12]
-
Colloidal Stability : The positive surface charge creates repulsive forces between individual nanoparticles, preventing aggregation and ensuring the stability of the colloidal dispersion.[12]
-
Gene Delivery : For the delivery of negatively charged genetic material like plasmids or siRNA, the cationic nature of the nanoparticle is essential for complexation and protection of the nucleic acids.
Experimental Protocol: Synthesis of this compound-Based Solid Lipid Nanoparticles (OCT-SLNs)
This protocol describes a self-validating system for producing cationic SLNs for gene delivery, adapted from methodologies found in the literature.[12] The causality behind each step is explained to ensure reproducibility and understanding.
Materials and Equipment:
-
This compound (CAS: 124-30-1)
-
Chloroform
-
Tween-80
-
Phosphate-Buffered Saline (PBS)
-
Magnetic stirrer and stir bar
-
Bath sonicator or probe sonicator
-
Rotary evaporator
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
Workflow:
Step-by-Step Procedure:
-
Preparation of the Lipid Phase : Dissolve 0.2 M this compound in 2 mL of chloroform.
-
Causality: Chloroform is an effective organic solvent for the lipophilic this compound. This solution will form the dispersed phase of the emulsion.
-
-
Preparation of the Aqueous Surfactant Phase : Prepare a solution of Tween-80 in PBS. The concentration of Tween-80 will need to be optimized but typically ranges from 0.5% to 2% (w/v).
-
Causality: Tween-80 is a non-ionic surfactant that will stabilize the oil-in-water emulsion, preventing coalescence of the chloroform droplets. PBS maintains a physiological pH.
-
-
Formation of the Emulsion : While vigorously stirring the aqueous phase on a magnetic stirrer, add the lipid phase dropwise.
-
Causality: The high-shear force from stirring breaks the organic phase into small droplets, creating a coarse oil-in-water emulsion.
-
-
Sonication : Immediately transfer the emulsion to a sonicator. Sonicate until the solution becomes translucent.
-
Causality: High-energy sonication provides the necessary force to break the coarse emulsion droplets into nanometer-sized droplets, forming a nanoemulsion. This step is critical for determining the final particle size.
-
-
Solvent Evaporation : Transfer the nanoemulsion to a round-bottom flask and remove the chloroform using a rotary evaporator under reduced pressure.
-
Causality: As the chloroform evaporates from the nanodroplets, the this compound precipitates, forming a solid lipid core. The Tween-80 and excess this compound stabilize the newly formed solid nanoparticle in the aqueous phase.
-
-
Characterization (Self-Validation) : Analyze the resulting nanoparticle suspension using Dynamic Light Scattering (DLS).
-
Trustworthiness: This is a critical self-validation step. The DLS will provide the hydrodynamic diameter (size) and the zeta potential. A successful synthesis will yield nanoparticles in the desired size range (e.g., 100-300 nm) with a strong positive zeta potential (e.g., > +20 mV), confirming the incorporation of this compound on the surface and predicting good colloidal stability.[12]
-
Safety, Handling, and Storage
As a primary amine and surfactant, this compound requires careful handling to ensure laboratory safety.
-
Hazards : this compound is a known skin and severe eye irritant.[2][7] Inhalation of dust or vapors may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[2][14]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2]
-
Handling : Avoid creating dust.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[14][15]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][14] Keep away from acids and strong oxidizing agents.[15]
-
Disposal : Dispose of waste in accordance with all local, state, and federal regulations.[2][15] Do not allow the product to enter drains or waterways due to its aquatic toxicity.[2][14][15]
Conclusion
This compound is a powerful enabling molecule for researchers in drug development and materials science. Its value is derived directly from its amphiphilic structure: a hydrophobic chain that drives self-assembly and surface interaction, and a hydrophilic amine headgroup that provides a reactive site and the ability to impart a crucial positive surface charge. By understanding the chemical principles behind its synthesis, reactivity, and application, scientists can effectively leverage this compound to functionalize surfaces, control nanoparticle formation, and design potent delivery systems for next-generation therapeutics.
References
- 1. This compound | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nbinno.com [nbinno.com]
- 4. 十八烷基胺 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Effective this compound system for nanocrystal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems | MDPI [mdpi.com]
- 11. premierscience.com [premierscience.com]
- 12. Gene Delivery via this compound-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atamankimya.com [atamankimya.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Octadecylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecylamine (ODA), a long-chain primary amine, is a molecule of significant interest across various scientific disciplines, including materials science, nanotechnology, and pharmaceuticals. Its utility as a surfactant, corrosion inhibitor, and a key component in the synthesis of advanced materials and drug delivery systems is intrinsically linked to its molecular geometry and solid-state packing. This technical guide provides a comprehensive exploration of the crystal structure and molecular geometry of this compound. While a definitive single-crystal X-ray structure of the free base is not publicly available, this guide synthesizes data from powder X-ray diffraction, studies of homologous long-chain amines and their salts, and computational modeling to present a detailed understanding of its structural characteristics. We will delve into the nuances of its molecular conformation, the interplay of hydrogen bonding and van der Waals forces that govern its crystal packing, and the phenomenon of polymorphism. Furthermore, this guide will furnish detailed experimental protocols for the characterization of this compound's solid-state properties and explore the profound implications of its structure on its function, particularly in the realm of drug development.
Introduction: The Structural Significance of a Long-Chain Amine
This compound (C₁₈H₃₉N), also known as stearylamine, is a saturated fatty amine comprising an 18-carbon alkyl chain and a terminal primary amine group.[1][2] This amphiphilic nature, with a hydrophilic amine head and a long, hydrophobic alkyl tail, dictates its self-assembly behavior and its utility in a wide array of applications.[3][4] In the pharmaceutical industry, for instance, this compound is employed as a cationic lipid in the formulation of nanoparticles for drug and gene delivery.[3][5] The efficiency of these delivery systems is highly dependent on the molecular geometry and packing of the constituent lipids, which influence nanoparticle stability, drug encapsulation efficiency, and cellular uptake.
A thorough understanding of the crystal structure and molecular geometry of this compound is therefore not merely an academic exercise but a critical prerequisite for the rational design and optimization of ODA-based technologies. This guide aims to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this versatile molecule.
Molecular Geometry and Conformation: A Tale of a Flexible Chain
The molecular structure of this compound is characterized by a long, flexible hydrocarbon tail and a polar amine head. The 18-carbon chain is typically in an all-trans (anti-periplanar) conformation in the crystalline state to maximize van der Waals interactions between adjacent molecules.[6] This extended conformation results in a linear, rod-like molecular shape.
Key Geometric Parameters (Predicted):
While precise experimental bond lengths and angles for crystalline this compound are not available due to the absence of a single-crystal structure, computational modeling using methods like Density Functional Theory (DFT) can provide reliable estimates.[7][8][9]
| Parameter | Predicted Value |
| C-C Bond Length | ~1.54 Å |
| C-N Bond Length | ~1.47 Å |
| C-H Bond Length | ~1.09 Å |
| C-C-C Bond Angle | ~112-114° |
| C-C-N Bond Angle | ~112° |
| H-N-H Bond Angle | ~107° |
Note: These are typical values for saturated hydrocarbons and primary amines and may vary slightly in the crystalline environment.
The rotational freedom around the C-C and C-N single bonds allows for a variety of conformations in the solution or molten state. However, in the solid state, the extended all-trans conformation is energetically favored due to efficient packing.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gene Delivery via this compound-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Computational Molecular Modeling Exercises | compmodel.chem.wisc.edu [compmodel.chem.wisc.edu]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
The Amphiphilic Nature of Octadecylamine: From Molecular Self-Assembly to Advanced Applications
An In-Depth Technical Guide
Executive Summary
Octadecylamine (ODA) is a primary aliphatic amine characterized by a long 18-carbon alkyl chain and a terminal primary amine group.[1] This simple molecular architecture belies a rich and complex physicochemical behavior, rooted in its profound amphiphilicity. The hydrophobic alkyl tail and hydrophilic amine head grant ODA the ability to self-assemble into a variety of ordered structures, including micelles, vesicles, and monolayers at interfaces.[1][2] This guide provides a comprehensive technical overview of the fundamental principles governing ODA's amphiphilic nature and explores its critical implications in modern scientific endeavors. We delve into the mechanisms of self-assembly, the role of ODA as a cornerstone in the development of advanced drug and gene delivery systems, and its versatile applications in material science for surface functionalization and nanocrystal synthesis.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to harness the unique properties of this versatile molecule.
The Molecular Architecture of this compound: A Foundation of Amphiphilicity
Chemical Structure and Properties
This compound (CAS 124-30-1), also known as stearylamine, is a C18 primary amine with the linear formula CH₃(CH₂)₁₇NH₂. Its structure is fundamentally dichotomous:
-
Hydrophobic Domain: A long, saturated 18-carbon alkyl chain (the "octadecyl" group) that is nonpolar and water-insoluble. This tail readily interacts with other nonpolar molecules and surfaces through van der Waals forces.[2]
-
Hydrophilic Domain: A terminal primary amine (-NH₂) group that is polar. In aqueous environments, particularly at acidic to neutral pH, this group can become protonated (-NH₃⁺), conferring a positive charge and enabling electrostatic interactions and hydrogen bonding with polar molecules like water.[2]
At room temperature, ODA is a white, waxy crystalline solid with a melting point of approximately 50-52°C.[1][2] It is insoluble in water but demonstrates good solubility in various non-polar organic solvents such as chloroform, benzene, and hexane.[2] This dual solubility characteristic is the hallmark of its amphiphilic nature.[1]
Self-Assembly Phenomena of this compound
The energetic favorability of sequestering ODA's hydrophobic tail from aqueous environments while exposing its hydrophilic head drives its spontaneous organization into ordered supramolecular structures.
Micellization in Aqueous Media
In an aqueous solution, once the concentration of ODA reaches a specific threshold known as the Critical Micelle Concentration (CMC) , the molecules begin to aggregate into micelles.[5] These are typically spherical colloids where the hydrophobic tails form a core, shielded from the water, and the hydrophilic amine heads form a charged outer corona that interfaces with the aqueous phase.[6] This process is entropically driven, as it frees ordered water molecules that were surrounding the individual hydrocarbon chains. The CMC is a critical parameter, as above this concentration, any additional surfactant added to the system will preferentially form new micelles.[5]
Interfacial Assembly: Langmuir-Blodgett Films
At an air-water interface, ODA molecules will align themselves to minimize free energy, with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water. This forms a monomolecular layer, or Langmuir film. By mechanically compressing this film using a Langmuir-Blodgett trough, the molecules can be packed into a highly ordered, solid-like state.[7] These organized monolayers can then be transferred layer-by-layer onto solid substrates to create highly uniform Langmuir-Blodgett (LB) films, offering precise control over film thickness and molecular orientation.[7][8]
Self-Assembled Monolayers (SAMs) on Solid Substrates
When a suitable solid substrate, such as mica or gold, is exposed to a solution of ODA, the molecules can spontaneously adsorb onto the surface to form a Self-Assembled Monolayer (SAM).[9][10] The amine head group serves as the anchor to the substrate, while the alkyl chains pack together in a relatively ordered, quasi-crystalline arrangement due to van der Waals interactions.[11] This process is a powerful method for modifying the surface properties of materials, such as rendering a hydrophilic surface hydrophobic.[9]
Implications in Advanced Drug Delivery Systems
The self-assembling properties and cationic nature of ODA make it a pivotal component in non-viral drug and gene delivery vectors, particularly in the formulation of solid lipid nanoparticles (SLNs).[3][12]
Role in Solid Lipid Nanoparticles (SLNs)
ODA is frequently incorporated into lipid-based nanoparticles to create stable, biocompatible delivery vehicles.[12] In a typical SLN formulation, ODA is part of a solid lipid matrix that encapsulates a therapeutic agent. Its amphiphilicity aids in the formation and stabilization of the nanoparticle dispersion.[3] Studies have demonstrated the successful use of ODA-based SLNs to reprogram human fibroblast cells into induced pluripotent stem cells (iPSCs), showcasing their potential as a safe and effective alternative to viral vectors.[3][13][14]
Cationic Surface Charge: Mechanism for Nucleic Acid Complexation
When protonated, the amine head group of ODA imparts a positive zeta potential to the nanoparticle surface.[13] This is a critical feature for gene delivery applications. The positive surface charge facilitates the electrostatic complexation and condensation of negatively charged macromolecules like plasmid DNA and siRNA. This complexation protects the nucleic acids from enzymatic degradation in the bloodstream and facilitates their delivery into target cells. ODA-based nanoparticles have achieved remarkable transfection efficiencies, in some cases as high as 82.0%.[3][13]
Applications in Material Science and Nanotechnology
Beyond biomedicine, ODA is a workhorse molecule in material science due to its ability to modify surfaces and direct the synthesis of novel materials.[4]
-
Surface Functionalization: ODA is widely used to alter the surface properties of nanomaterials.[15] For instance, it can be grafted onto graphene oxide or carbon nanotubes to increase their hydrophobicity, improving their dispersion in organic solvents and compatibility with polymer matrices for creating advanced composites.[15]
-
Corrosion Inhibition: ODA can form a protective, hydrophobic monolayer on metal surfaces, acting as a potent corrosion inhibitor, particularly in boiler steam systems.[4] The film acts as a barrier, preventing corrosive agents from reaching the metal.
-
Nanocrystal Synthesis: ODA serves multiple roles in the synthesis of nanocrystals, acting as a solvent, a capping agent to control particle size and prevent aggregation, and even as a source of nitrogen for N-doped carbon materials.[16][17] Its coordination with metal precursors influences the crystal growth, allowing for the synthesis of nanoparticles with controlled size and shape.
Experimental Protocols and Characterization Techniques
A core tenet of scientific integrity is reproducible methodology. The following section details validated protocols for the synthesis and characterization of ODA-based systems.
Protocol: Synthesis and Characterization of ODA-Based SLNs
This protocol describes the emulsion-solvent evaporation technique, a robust and widely used method for preparing SLNs.[12]
Methodology:
-
Preparation of Organic Phase: Dissolve this compound (e.g., 0.2 M) and a solid lipid (e.g., tristearin) in a volatile, water-immiscible organic solvent like chloroform (2 mL).[12] The drug to be encapsulated is also added to this phase if it is lipophilic.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant/stabilizer, such as Tween 80 (e.g., 6% w/v), in phosphate-buffered saline (PBS).[12]
-
Emulsification: Gradually add the organic phase dropwise into the aqueous phase while homogenizing using a high-shear homogenizer or a sonic probe (e.g., 30% amplitude for 50 seconds).[12] This forms an oil-in-water (o/w) emulsion. The choice of homogenization energy is critical; excessive energy can lead to polydispersity, while insufficient energy results in poor emulsification.
-
Solvent Evaporation: Remove the organic solvent (chloroform) from the emulsion by evaporation under reduced pressure using a rotary evaporator. As the solvent is removed, the lipid precipitates, forming solid nanoparticles that entrap the drug.
-
Isolation and Purification: Isolate the formed SLNs from the aqueous medium via ultracentrifugation (e.g., 6500 rpm at 12°C for 30 min).[12] The pellet is then washed to remove excess surfactant and unencapsulated drug.
-
Lyophilization: The final SLN pellet can be resuspended in a small amount of cryoprotectant solution (e.g., trehalose) and freeze-dried to obtain a stable, powdered form for long-term storage.
Characterization: The physicochemical properties of the synthesized SLNs are critical determinants of their in vivo performance.
-
Dynamic Light Scattering (DLS): Used to measure the average particle size, polydispersity index (PDI), and zeta potential. A narrow size distribution (low PDI) is desirable for uniform behavior. A positive zeta potential confirms the surface presence of ODA and is crucial for gene delivery.[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the successful incorporation of ODA into the lipid matrix. Characteristic peaks of ODA, such as N-H stretching vibrations (around 3300–3500 cm⁻¹), may shift or broaden upon nanoparticle formation, indicating molecular interactions within the particle.[12]
Typical Data Presentation:
| Parameter | Typical Value | Significance |
|---|---|---|
| Average Size (Z-average) | 178.9 (±72.71) nm[12] | Influences biodistribution and cellular uptake |
| Polydispersity Index (PDI) | 0.1[12] | Indicates a uniform and monodisperse population |
| Zeta Potential | +22.8 mV[13] | Confirms cationic surface; crucial for stability & DNA binding |
Protocol: Determination of Critical Micelle Concentration (CMC)
Fluorescence polarization is a sensitive technique for determining the CMC. It relies on a fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene, DPH) that has low polarization in water but high polarization when incorporated into the hydrophobic core of a micelle.
Methodology:
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions of ODA with concentrations spanning the expected CMC range (e.g., from 10⁻⁶ M to 10⁻² M).
-
Add Fluorescent Probe: Add a small, constant amount of the fluorescent probe stock solution to each ODA solution. The final probe concentration should be very low (e.g., 1 µM) to avoid self-quenching.
-
Equilibrate: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Measure Fluorescence Polarization: Using a fluorescence spectrophotometer with polarizing filters, measure the fluorescence polarization (P) for each sample.
-
Plot and Analyze: Plot the fluorescence polarization (P) as a function of the logarithm of the ODA concentration. The plot will show two intersecting lines: one at low concentrations with low, relatively constant polarization, and one at high concentrations with high, relatively constant polarization. The point of intersection of these two lines corresponds to the CMC.[6] This inflection point signifies the concentration at which micelles begin to form and sequester the probe.
Protocol: Preparation and Analysis of Langmuir-Blodgett (LB) Films
This protocol outlines the creation of a single-layer ODA film on a hydrophilic glass slide.
Methodology:
-
Subphase Preparation: Fill a Langmuir trough with an appropriate aqueous subphase. The stability of the ODA monolayer is enhanced on an alkaline subphase (e.g., pH > 8), which ensures the amine head groups are less protonated and interact favorably.[7]
-
Monolayer Spreading: Prepare a dilute solution of ODA in a volatile, water-immiscible solvent (e.g., chloroform, 1 mg/mL). Using a microsyringe, carefully deposit droplets of this solution onto the subphase surface. The solvent will evaporate, leaving a disordered monolayer of ODA molecules.
-
Film Compression: Use the movable barriers of the trough to slowly compress the monolayer. Monitor the surface pressure using a Wilhelmy balance. A pressure-area isotherm will be generated, showing different phases of the film. Compress the film to a desired surface pressure in the "solid" phase (e.g., 30 mN/m).
-
Film Transfer: Immerse a clean, hydrophilic glass slide vertically into the subphase. Then, withdraw the slide slowly and at a constant rate while the trough's feedback system maintains a constant surface pressure. The ordered monolayer will transfer from the water surface onto the slide.
-
Characterization: The wettability of the coated slide can be assessed using contact angle goniometry. A high advancing contact angle of water (e.g., ~113°) indicates the successful transfer of a hydrophobic ODA monolayer, with the alkyl tails oriented away from the substrate.[7]
Safety and Handling Considerations
This compound is classified as a hazardous substance. It can cause skin and severe eye irritation and may cause sensitization by skin contact.[18] Inhalation of heated vapors or mists may cause respiratory irritation.[18][19] It is also considered very toxic to aquatic life.[18] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.[18]
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Characterization of an this compound Langmuir-Blodgett Film Adsorbed with Methyl Orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Structure and Chemical State of this compound Self-Assembled Monolayers on Mica - American Chemical Society - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Gene Delivery via this compound-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene Delivery via this compound-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. a2bchem.com [a2bchem.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. ams.usda.gov [ams.usda.gov]
octadecylamine as a primary aliphatic amine
An In-Depth Technical Guide to Octadecylamine: From Physicochemical Properties to Advanced Applications in Research and Development
Abstract
This compound (ODA), a primary C18 aliphatic amine, stands as a cornerstone molecule in modern materials science and pharmaceutical development. Its unique amphiphilic structure, characterized by a long, hydrophobic alkyl chain and a reactive primary amine headgroup, imparts a versatile set of properties that are harnessed across a multitude of advanced applications. This guide provides a comprehensive technical overview of this compound, beginning with its fundamental physicochemical characteristics and common synthesis routes. We will delve into its core reactivity and explore its pivotal role as a surface modifier for nanomaterials, a stabilizing and directing agent in nanoparticle synthesis, and a critical component in the formulation of sophisticated drug delivery systems like solid lipid nanoparticles. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower innovation and ensure reproducible, high-quality outcomes.
Fundamental Physicochemical Properties of this compound
This compound, also known as 1-aminooctadecane or stearylamine, is a long-chain primary amine that serves as a fundamental building block in organic and materials chemistry. Its structure, consisting of a saturated 18-carbon chain terminating in an amine group (-NH2), provides a unique combination of hydrophobic and hydrophilic characteristics.[1] This amphiphilic nature is the primary driver for its utility in surface science and self-assembly.[1] At room temperature, it exists as a white, waxy crystalline solid.[2] While it is insoluble in water, it exhibits good solubility in various organic solvents, including chloroform, ethanol, ether, and benzene.[3][4]
The amine group confers a strong basic character (pKa ≈ 10.6), allowing it to readily react with acids to form salts in exothermic reactions.[5][6] This reactivity is fundamental to many of its applications, including its role as a corrosion inhibitor and a precursor for cationic surfactants.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 124-30-1 | |
| Molecular Formula | C₁₈H₃₉N | [5] |
| Molecular Weight | 269.51 g/mol | [5] |
| Appearance | White waxy crystalline solid/flakes | [1][5] |
| Melting Point | 50-52 °C (lit.) | [1][2][7] |
| Boiling Point | 232 °C (at 32 mmHg) | [2] |
| Flash Point | ~148 °C (300 °F) | [5] |
| Density | ~0.862 g/cm³ | [2] |
| Water Solubility | Insoluble / Very low (<1 mg/mL) | [2][5] |
| pKa | 10.65 |[5] |
Characterization of this compound is typically performed using standard analytical techniques. Fourier-transform infrared (FTIR) spectroscopy will show characteristic N-H stretching vibrations around 3300–3500 cm⁻¹.[8] Nuclear magnetic resonance (NMR) spectroscopy provides a detailed map of the proton and carbon environments along the alkyl chain.[5]
Synthesis and Purification
The industrial production of high-purity this compound is critical for its reliable performance in sensitive research and pharmaceutical applications. The most common and economically viable route starts from stearic acid, a readily available fatty acid.[1][9]
The process involves two main steps:
-
Ammoniation to Nitrile: Stearic acid is reacted with ammonia at high temperatures (e.g., 350 °C) to form octadecanenitrile (stearonitrile). This step effectively replaces the carboxylic acid group with a nitrile group.
-
Catalytic Hydrogenation: The resulting octadecanenitrile is then reduced to this compound.[1] This is achieved through catalytic hydrogenation under pressure (e.g., ~3.5 MPa) and elevated temperature (~130 °C) using a nickel catalyst.[2] The choice of a heterogeneous catalyst like Nickel is crucial for industrial-scale operations as it allows for efficient reaction rates and easy separation from the final product.
A laboratory-scale synthesis can also be performed via the reduction of octadecanenitrile in anhydrous ethanol using sodium metal, followed by treatment with sodium hydroxide to yield the free amine.
Caption: Industrial synthesis workflow for this compound.
For applications in drug development and advanced materials, the purity of this compound is paramount. Purification is typically achieved by distillation or recrystallization to remove unreacted precursors and catalytic residues.
Core Reactivity and Chemical Behavior
The chemistry of this compound is dominated by its primary amine functional group. This group acts as a potent nucleophile and a Brønsted-Lowry base, enabling a wide range of chemical transformations and interactions.
-
Basicity and Salt Formation: As a strong base, this compound readily neutralizes acids to form octadecylammonium salts.[6] This property is the basis of its function as a corrosion inhibitor, where it neutralizes acidic species and forms a protective film on metal surfaces.
-
Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom makes it an excellent nucleophile. It can react with alkyl halides to form secondary, tertiary, and ultimately quaternary ammonium salts. These quaternary salts are a major class of cationic surfactants with widespread use as detergents, fabric softeners, and biocides.[10]
-
Amide Formation: this compound reacts with carboxylic acids, acid halides, and anhydrides to form N-octadecyl amides. This reaction is fundamental to its use in covalently modifying surfaces, such as those of graphene oxide, which possess carboxylic acid groups.[11]
-
Coordination and Ligand Behavior: The amine group can coordinate to metal ions, acting as a ligand.[12] This behavior is critical in the synthesis of nanoparticles, where this compound can bind to the surface of growing nanocrystals, controlling their growth, preventing aggregation, and ensuring their stability.[13][14]
Key Application I: Surface Modification and Nanomaterial Functionalization
One of the most powerful applications of this compound is its use as a surface modifying agent to impart hydrophobicity.[10] It is widely used to functionalize nanomaterials like graphene oxide (GO), carbon nanotubes (CNTs), and nanodiamonds.[2][4]
Causality of Functionalization: The process relies on the dual nature of the ODA molecule. The polar amine headgroup anchors onto the nanomaterial surface, often through covalent amide bond formation with surface carboxylic acid groups (in the case of GO) or through strong electrostatic interactions.[10][11] Once anchored, the long, nonpolar C18 alkyl chains orient away from the surface, creating a dense, hydrophobic layer that prevents the material from dispersing in water and enhances its compatibility with organic solvents and polymer matrices.[10][15]
Caption: Logical workflow for GO functionalization with ODA.
Experimental Protocol: Functionalization of Graphene Oxide with this compound
This protocol describes a common method for covalently grafting ODA onto the surface of GO to increase its hydrophobicity.
-
Dispersion of GO: Disperse a known amount of graphene oxide powder (e.g., 100 mg) in a suitable high-boiling point solvent (e.g., 50 mL of N,N-Dimethylformamide - DMF) in a round-bottom flask.
-
Rationale: A good dispersion is critical to ensure maximum surface area is available for reaction. Sonication for 30-60 minutes is highly recommended to exfoliate the GO sheets.
-
-
Addition of ODA: Add a significant excess of this compound (e.g., 1 g) to the GO dispersion.
-
Rationale: Using an excess of the amine drives the reaction equilibrium towards product formation, ensuring a high degree of functionalization.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a temperature sufficient for amide bond formation (e.g., 130-150 °C) for 12-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Rationale: Heat provides the necessary activation energy for the reaction. The inert atmosphere prevents undesirable side reactions and oxidation at high temperatures.
-
-
Purification and Isolation: After cooling to room temperature, the product is isolated by vacuum filtration. It must then be washed extensively to remove unreacted ODA.
-
Rationale: Washing is a self-validating step. Repeated washing with a good solvent for ODA but a poor solvent for the functionalized GO (e.g., ethanol, acetone) is crucial. The disappearance of ODA in the filtrate, confirmed by a technique like TLC, indicates a pure product.
-
-
Drying: Dry the final product, this compound-functionalized graphene (G-ODA), in a vacuum oven at ~60 °C overnight.
-
Validation: The success of the functionalization is confirmed by:
-
FTIR Spectroscopy: Appearance of C-H stretching peaks (~2847-2916 cm⁻¹) from the alkyl chain and changes in the carbonyl region indicative of amide bond formation.[16]
-
Water Contact Angle Measurement: A significant increase in the water contact angle on a film of the material (e.g., >130°) confirms the switch to a hydrophobic surface.[16]
-
Dispersibility Test: The G-ODA product should readily disperse in nonpolar organic solvents (e.g., chloroform) but agglomerate in water, the opposite behavior of the starting GO.
-
Key Application II: Nanoparticle Synthesis and Stabilization
This compound is a dominant ligand and solvent system for the synthesis of high-quality colloidal nanocrystals, including metals, metal oxides, and quantum dots.[17][18] It serves multiple, indispensable roles in a typical "hot-injection" synthesis.[13]
-
High-Boiling Point Solvent: Its high boiling point allows for reactions to be conducted at the elevated temperatures required for precursor decomposition and crystal growth.[13]
-
Capping/Stabilizing Agent: ODA molecules dynamically bind to the surface of the nascent nanoparticles.[14] The amine headgroup coordinates to the nanoparticle surface, while the long alkyl tails provide steric hindrance, preventing the particles from aggregating and ensuring they remain colloidally stable in nonpolar solvents.[13]
-
Shape-Directing Agent: By preferentially binding to certain crystallographic facets of a growing nanocrystal, ODA can slow the growth rate of those faces, leading to the formation of anisotropic (non-spherical) shapes like nanorods or nanocubes.[13]
-
Reducing Agent: In some systems, particularly for the synthesis of noble metal nanoparticles, ODA can also act as a reducing agent, reducing metal salt precursors to their zerovalent state.[12][13]
Caption: Workflow for hot-injection nanoparticle synthesis.
Experimental Protocol: Hot-Injection Synthesis of Metal Oxide Nanocrystals
This protocol outlines a general method for synthesizing metal oxide nanocrystals (e.g., CoO) using ODA.[19]
-
System Setup: In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, add this compound (e.g., 10 mL).
-
Degassing: Heat the ODA to ~120 °C under vacuum for 30-60 minutes.
-
Rationale: This critical step removes water and dissolved oxygen, which can interfere with the reaction and affect the quality of the resulting nanocrystals. After degassing, switch the atmosphere to an inert gas (Nitrogen or Argon).
-
-
Precursor Dissolution: Increase the temperature (e.g., to 200 °C) and add the metal precursor (e.g., 1 mmol of Co(NO₃)₂). Stir until fully dissolved.[19]
-
Rationale: The temperature is chosen to be high enough to dissolve the precursor but below the decomposition temperature to prevent premature reaction before injection.
-
-
Hot Injection & Growth: The protocol may involve heating this solution to a higher temperature (e.g., 280°C) and allowing it to react for a set time (e.g., 10 minutes) to form the nanocrystals. In a classic hot-injection, a second precursor would be rapidly injected at this stage to trigger nucleation.[19]
-
Rationale: The high temperature provides the energy for precursor decomposition and crystallization. The reaction time is a key parameter for controlling the final size of the nanocrystals—longer times lead to larger particles through Ostwald ripening.
-
-
Cooling & Isolation: After the growth period, rapidly cool the reaction mixture to stop particle growth. Add a non-solvent like ethanol to precipitate the ODA-capped nanocrystals.
-
Rationale: The nanoparticles are stable in the nonpolar ODA/solvent but will crash out of solution when the polarity is increased by adding ethanol. This is a fundamental purification step.
-
-
Purification: Centrifuge the mixture to collect the nanocrystal pellet. Discard the supernatant, redisperse the pellet in a nonpolar solvent like toluene or hexane, and repeat the precipitation/centrifugation process 2-3 times.
-
Rationale: This washing procedure is self-validating and essential for removing excess ODA and unreacted precursors, yielding a pure sample of colloidal nanocrystals.
-
Key Application III: Advanced Drug Delivery Systems
In the pharmaceutical sciences, this compound is gaining prominence as a component of lipid-based nanoparticles for drug and gene delivery.[8][18] Its primary role is to serve as a cationic lipid, which is crucial for formulating carriers like Solid Lipid Nanoparticles (SLNs) and liposomes.[8][20]
Mechanism of Action: The positively charged amine group (at physiological pH) imparts a positive surface charge (zeta potential) to the nanoparticle.[8] This is highly advantageous for several reasons:
-
Enhanced Cellular Uptake: The positive surface charge promotes electrostatic interactions with the negatively charged cell membranes, facilitating cellular entry.
-
Nucleic Acid Complexation: For gene delivery, the positive charge allows the nanoparticle to electrostatically bind and compact negatively charged DNA or RNA, protecting it from degradation and aiding its delivery into the cell.
-
Improved Stability: A sufficiently high positive zeta potential can provide electrostatic repulsion between particles, preventing aggregation and improving the colloidal stability of the formulation.
Experimental Protocol: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of ODA-containing SLNs via the emulsion-solvent evaporation technique, a robust and scalable method.[8]
-
Preparation of Organic Phase: Dissolve the solid lipid (e.g., a triglyceride), the drug to be encapsulated, and this compound (e.g., 0.2 M) in a water-immiscible organic solvent like chloroform (e.g., 2 mL).[8]
-
Rationale: All lipid-soluble components are dissolved together in the organic phase. ODA is included here as the cationic lipid component.
-
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., 6% Tween 80 in Phosphate-Buffered Saline - PBS).[8]
-
Rationale: The surfactant is essential. It resides at the oil-water interface, reducing surface tension and preventing the newly formed emulsion droplets from coalescing.
-
-
Emulsification: Gradually add the organic phase dropwise into the aqueous phase while homogenizing at high speed using a sonic probe (e.g., 30% amplitude for 50 seconds).[8]
-
Rationale: The high-energy input from the sonicator breaks the bulk organic phase into nano-sized droplets, creating an oil-in-water nanoemulsion.
-
-
Solvent Evaporation: Stir the resulting nanoemulsion at room temperature under reduced pressure (using a rotary evaporator) to remove the organic solvent (chloroform).
-
Rationale: As the solvent evaporates from the nanodroplets, the lipids precipitate, solidifying into a nanoparticle matrix that entraps the drug.
-
-
Purification: The resulting SLN suspension can be purified by dialysis or centrifugation to remove excess surfactant and non-encapsulated drug.
Table 2: Typical Characterization Parameters for ODA-Based Nanoparticles for Gene Delivery
| Parameter | Typical Value | Significance | Reference |
|---|---|---|---|
| Average Size (Z-average) | 178.9 nm | Influences circulation time and cellular uptake. | [8] |
| Polydispersity Index (PDI) | 0.1 | A measure of size distribution; <0.2 indicates a uniform population. | [8] |
| Zeta Potential | +22.8 mV | Indicates positive surface charge, crucial for stability and cell interaction. |[8] |
Safety, Handling, and Toxicology
As a reactive amine, this compound requires careful handling with appropriate personal protective equipment (PPE).
-
Hazards: It is a known irritant to the skin, eyes, and respiratory system.[21][22] Direct contact can cause irritation or burns, and prolonged or repeated skin contact may lead to allergic sensitization.[21] Inhalation of vapors or dusts can cause respiratory tract irritation.[21] Ingestion is considered toxic.[5][22]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood. Mandatory PPE includes safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Incompatibilities: ODA should be stored away from strong acids and oxidizing agents, as reactions can be highly exothermic.[6][22] It may also be incompatible with isocyanates, epoxides, and acid halides.[6]
Conclusion and Future Outlook
This compound is far more than a simple long-chain amine; it is a versatile molecular tool that enables significant advances in materials science and pharmacology. Its ability to predictably alter surface properties, direct the formation of nanoscale materials, and serve as a key component in targeted drug delivery systems underscores its importance in modern research and development. The protocols and principles outlined in this guide demonstrate the breadth of its utility. Future innovations will likely see this compound and its derivatives used in the creation of even more complex hierarchical materials, smart coatings, and multi-functional theranostic nanoparticles that combine diagnostic and therapeutic capabilities. A thorough understanding of its fundamental chemistry remains the key to unlocking these future applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Octadecanamine | 124-30-1 [chemicalbook.com]
- 3. CAS 124-30-1: this compound | CymitQuimica [cymitquimica.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. This compound | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Gene Delivery via this compound-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ams.usda.gov [ams.usda.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Applications of primary alkylamines in nanoparticles formation and stabilization | Semantic Scholar [semanticscholar.org]
- 15. Surface modification of highly hydrophobic polyester fabric coated with this compound-functionalized graphene nanosheets - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Surface modification of highly hydrophobic polyester fabric coated with this compound-functionalized graphene nanosheets - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02655G [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. a2bchem.com [a2bchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. Page loading... [wap.guidechem.com]
Navigating the Handling of Octadecylamine: A Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Stance on the Safety of a Versatile Moiety
Octadecylamine (ODA), a long-chain primary amine, is a cornerstone in various scientific endeavors, from the synthesis of specialty chemicals and pharmaceuticals to its use as a surfactant and corrosion inhibitor.[1] Its utility, however, is counterbalanced by a distinct hazard profile that necessitates a comprehensive and proactive approach to safety. This guide, intended for the discerning researcher and drug development professional, moves beyond rudimentary safety data sheet (SDS) summaries to provide a deeper, mechanistic understanding of the health and safety considerations paramount to handling this compound. Herein, we dissect the "why" behind the protocols, fostering a culture of safety that is both informed and instinctual.
Section 1: The Chemico-Physical and Toxicological Landscape of this compound
A foundational understanding of a substance's intrinsic properties is the bedrock of a robust safety protocol. This compound is a white, waxy crystalline solid at room temperature, characterized by a distinct ammoniacal or fishy odor.[2][3][4][5] Its insolubility in water and lower density mean it will float, a critical consideration in spill management scenarios.[1][3][6]
Physicochemical Characteristics
A summary of key physicochemical data is presented below, providing a quick reference for experimental planning and risk assessment.
| Property | Value | Source |
| CAS Number | 124-30-1 | [1][7][8] |
| Molecular Formula | C18H39N | [1][5][8] |
| Molecular Weight | 269.51 g/mol | [1][5][7] |
| Melting Point | 50-60 °C (122-140 °F) | [1][9] |
| Boiling Point | 232 °C (449.6 °F) @ 32 mmHg | [1][9] |
| Flash Point | 148 °C (298.4 °F) (Closed Cup) | [5][9] |
| Solubility | Insoluble in water; Soluble in alcohols, ethers, benzene, and chloroform. | [1][3][10] |
| Vapor Pressure | < 0.1 mmHg @ 20°C | [2] |
Toxicological Profile: More Than Skin Deep
The primary health concerns associated with this compound are its irritant and sensitizing properties, alongside potential for organ toxicity with repeated exposure.[7][11][12][13][14]
-
Dermal and Ocular Toxicity : Direct contact with this compound can cause moderate to severe skin irritation and serious eye damage.[1][2][3][5][7][11][12][13] The alkaline nature of the amine contributes to its corrosive action on tissues.[1][3]
-
Respiratory Irritation : Inhalation of this compound dust or vapors, particularly when heated, can irritate the mucous membranes of the nose, throat, and respiratory tract, leading to symptoms such as coughing and sore throat.[1][2][3][5][10]
-
Skin Sensitization : A significant and insidious hazard is the potential for this compound to act as a skin sensitizer.[1][2][3][7][8][10] Repeated or prolonged contact can lead to the development of allergic contact dermatitis.
-
Systemic Toxicity : While acute oral toxicity is moderate, prolonged or repeated exposure may cause damage to the gastrointestinal tract, liver, and immune system.[7][11][12] Ingestion poses an aspiration hazard, with the potential for the substance to be fatal if it enters the airways.[11][12][13]
Section 2: The Science of Sensitization: An Adverse Outcome Pathway Perspective
For the scientific professional, understanding the mechanism of toxicity is as crucial as knowing the hazard itself. The skin sensitization potential of this compound is a prime example. While the specific molecular interactions of this compound with skin proteins are not exhaustively detailed in public literature, the process follows a well-established immunological framework known as the Adverse Outcome Pathway (AOP) for skin sensitization.
The process begins with the Molecular Initiating Event (MIE) . Small, reactive molecules, known as haptens, penetrate the outer layer of the skin and covalently bind to endogenous proteins, a process termed haptenation.[4][11][12] This creates a hapten-protein complex that the immune system now recognizes as foreign. As a primary amine, this compound possesses a nucleophilic nitrogen atom that can readily participate in reactions with electrophilic sites on skin proteins.
This leads to the first Key Event (KE) , the activation of keratinocytes (skin cells), which in turn release inflammatory signals. These signals trigger the next KE: the activation and maturation of dendritic cells. These specialized immune cells then transport the hapten-protein complex to the local lymph nodes, where they present the antigen to T-lymphocytes. This results in the final Adverse Outcome : the proliferation of allergen-specific T-cells and the establishment of immunological memory. Upon subsequent exposure, these memory T-cells mount an accelerated and more aggressive inflammatory response, manifesting as allergic contact dermatitis.
Section 3: A Hierarchy of Controls: From Elimination to Personal Protection
A systematic approach to managing the risks associated with this compound involves implementing a hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
Elimination and Substitution
The most effective controls involve removing the hazard altogether or replacing it with a less hazardous alternative. While often not feasible due to specific experimental requirements, a thorough consideration of alternatives should be the first step in any protocol design.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate personnel from the hazard. For this compound, these are non-negotiable:
-
Ventilation : All handling of this compound powder or solutions should be conducted in a well-ventilated area.[1][2][11] A certified chemical fume hood is mandatory for any procedure with the potential to generate dust or aerosols, including weighing, transferring, and preparing solutions.[11]
-
Containment : For larger scale operations, the use of glove boxes or other closed systems should be considered to minimize the risk of exposure.
Administrative Controls: Modifying Work Practices
Administrative controls are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs) : Detailed SOPs for the handling, storage, and disposal of this compound must be developed and strictly adhered to.
-
Training : All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency response.
-
Hygiene Practices : Always wash hands thoroughly with soap and water after handling this compound.[2][11] Do not eat, drink, or smoke in areas where it is handled or stored.[2]
Personal Protective Equipment (PPE): The Final Barrier
PPE should be considered the last line of defense, to be used in conjunction with engineering and administrative controls.
| PPE Category | Specification and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[1][8] A face shield should also be worn when there is a significant risk of splashes.[11] |
| Skin Protection | An appropriate lab coat and disposable gloves are essential.[1] Given the risk of skin irritation and sensitization, glove selection is critical. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid contaminating the skin.[2][11] |
| Respiratory Protection | For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is required.[2][5][7][10] The specific type of respirator should be selected based on a thorough risk assessment. |
Section 4: Laboratory Protocols for Safe Handling
Weighing and Transferring Solid this compound
-
Preparation : Don the required PPE (lab coat, safety goggles, and appropriate gloves). Ensure the chemical fume hood is operational.
-
Procedure :
-
Conduct all weighing and transfer operations within the fume hood.
-
Use a spatula to carefully transfer the solid this compound to a tared container.
-
Avoid generating dust. If dust becomes airborne, cease work and allow it to settle before proceeding.
-
Clean any spills within the fume hood immediately using appropriate procedures (see Section 6).
-
-
Post-Procedure : Securely close the container of this compound. Decontaminate the spatula and weighing vessel. Wash hands thoroughly.
Preparing Solutions
-
Preparation : Don all required PPE, including a face shield if splashing is a risk. Work within a chemical fume hood.
-
Procedure :
-
Post-Procedure : Tightly cap the solution container and label it clearly. Clean all glassware and equipment.
Section 5: Storage and Incompatibility: Preventing Unwanted Reactions
Proper storage is crucial to maintaining the stability of this compound and preventing hazardous reactions.
-
Storage Conditions : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11] Some sources recommend storage under an inert atmosphere.[7]
-
Incompatible Materials : this compound is a primary amine and, as such, is incompatible with a range of substances. Store it separately from:
Section 6: Emergency Procedures: Preparedness is Paramount
Spills and Leaks
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For minor spills, and if properly trained and equipped, contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[2][5] For liquid spills, use an inert absorbent material.
-
Decontaminate : Clean the spill area thoroughly with soap and water.[6][7]
-
Report : Report all spills to the appropriate safety personnel.
First Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[2][6][7] Seek medical attention if irritation or a rash develops.
-
Inhalation : Move the individual to fresh air.[2] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion : Do NOT induce vomiting.[7][11] If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink.[7] Seek immediate medical attention.
Section 7: Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of it in accordance with all local, state, and federal regulations.[10][11] Do not discharge into drains or the environment, as it is very toxic to aquatic life.[2][7][9][11][12]
Conclusion: An Informed Approach to a Hazardous Compound
This compound is a valuable tool in the arsenal of the modern scientist. However, its utility must be balanced with a profound respect for its inherent hazards. By understanding the chemical and toxicological principles that underpin its safe handling, researchers can mitigate risks, protect themselves and their colleagues, and ensure that their scientific pursuits are conducted with the utmost integrity and responsibility. This guide serves as a framework for developing a comprehensive safety culture, one that is built not on fear, but on a deep and actionable understanding of the materials we work with.
References
- 1. gestis-database.dguv.de [gestis-database.dguv.de]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Occupational exposure limits - ECHA [echa.europa.eu]
- 4. Haptenation: chemical reactivity and protein binding [stacks.cdc.gov]
- 5. Occupational exposure limits substance evaluations - ECHA [echa.europa.eu]
- 6. gestis-database.dguv.de [gestis-database.dguv.de]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. gestis.dguv.de [gestis.dguv.de]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. The skin sensitization potential of four alkylalkanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IFA: GESTIS - International limit values for chemical agents [dguv.de]
Methodological & Application
Application Notes and Protocols: Octadecylamine-Mediated Nanoparticle Synthesis
Introduction: The Pivotal Role of Octadecylamine in Nanocrystal Synthesis
This compound (ODA), a long-chain primary alkylamine, has emerged as a cornerstone in the colloidal synthesis of a diverse array of nanoparticles. Its versatility allows it to function as a solvent, a surface ligand (capping agent), and even as a reducing agent in certain synthetic routes.[1][2] This multifaceted nature provides researchers with a powerful tool to control the nucleation and growth of nanocrystals, thereby tailoring their size, shape, and surface chemistry to suit specific applications, from biomedical imaging to catalysis.[2][3] The C18 alkyl chain of ODA imparts hydrophobicity and provides steric hindrance, preventing nanoparticle aggregation and ensuring colloidal stability in nonpolar solvents.[4][5] This application note provides an in-depth guide to the mechanisms and protocols for ODA-mediated nanoparticle synthesis, aimed at researchers, scientists, and drug development professionals.
The Mechanistic Underpinnings of ODA in Nanoparticle Formation
The efficacy of this compound in nanoparticle synthesis stems from its ability to coordinate with metal precursors, control reaction kinetics, and passivate the surface of nascent nanocrystals. The primary amine group (-NH2) acts as a Lewis base, donating its lone pair of electrons to form complexes with metal ions.[6] This initial complexation is crucial as it modulates the reactivity of the metal precursor, influencing the rate of monomer formation and subsequent nanoparticle nucleation.
During the growth phase, ODA molecules dynamically adsorb onto and desorb from the nanoparticle surface. This dynamic equilibrium is a key factor in controlling the final morphology of the nanocrystals. The binding affinity of ODA to different crystal facets can vary, leading to anisotropic growth and the formation of non-spherical nanoparticles such as nanorods and cubes.[3] Furthermore, the long alkyl chain of ODA provides a steric barrier that prevents uncontrolled aggregation and Ostwald ripening, leading to monodisperse nanoparticle populations.[4][5] In some syntheses, particularly at elevated temperatures, ODA can also act as a reducing agent, facilitating the reduction of metal precursors to their zerovalent state.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of primary alkylamines in nanoparticles formation and stabilization | Semantic Scholar [semanticscholar.org]
- 6. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: The Role and Application of Octadecylamine in Quantum Dot Synthesis
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of octadecylamine (ODA) as a critical capping agent in the synthesis of colloidal quantum dots (QDs). We will delve into the mechanistic role of ODA in surface passivation, growth control, and colloidal stabilization. Detailed, field-proven protocols for the hot-injection synthesis of cadmium selenide (CdSe) QDs are provided, alongside essential characterization techniques and data interpretation.
The Foundational Role of Surface Chemistry in Quantum Dot Performance
Colloidal semiconductor quantum dots are nanocrystals whose optoelectronic properties are dictated by quantum confinement effects.[1] Their discrete, size-tunable energy levels enable applications ranging from bio-imaging and diagnostics to next-generation displays and photovoltaics. However, the performance of a quantum dot is inextricably linked to its surface chemistry. The high surface-area-to-volume ratio of nanocrystals means that a significant fraction of their atoms reside at the surface, leading to "dangling bonds." These under-coordinated surface atoms create mid-gap electronic states that act as traps for charge carriers (electrons and holes), promoting non-radiative recombination and severely quenching photoluminescence.[2][3]
A capping agent, or surface ligand, is therefore essential. These molecules coordinate to the QD surface, passivating these trap states and providing colloidal stability.[3][4] this compound (ODA), a long-chain primary amine, is one of the most effective and widely used capping agents for QDs synthesized in non-polar organic solvents.
Mechanism of Action: How this compound Stabilizes and Passivates
This compound (CH₃(CH₂)₁₇NH₂) is a C18 fatty amine that plays a multifaceted role in QD synthesis.
-
Surface Passivation: The primary function of ODA is to passivate the QD surface. The lone pair of electrons on the nitrogen atom of the amine group readily coordinates to electron-deficient metal atoms (e.g., Cd²⁺, Pb²⁺) on the nanocrystal surface.[2] This coordination neutralizes surface trap states, preventing non-radiative decay pathways and dramatically increasing the photoluminescence quantum yield (PLQY).[5][6] Studies have shown that long-chain primary amines are particularly effective, enabling emission quantum yields of up to 60% even without an inorganic shell.[3]
-
Growth Control & Morphology: During synthesis, ODA helps to moderate the availability of monomers, influencing both the nucleation and growth phases of the nanocrystals.[3] The dynamic binding and dissociation of ODA ligands on the surface control the growth rate, which is a key parameter for achieving a narrow size distribution (monodispersity).[2][3]
-
Colloidal Stability: The long, 18-carbon hydrophobic alkyl chain of ODA extends from the QD surface into the non-polar solvent (like 1-octadecene). This provides a steric barrier that physically prevents the nanocrystals from aggregating or crashing out of solution, ensuring a stable colloidal dispersion.[4]
The diagram below illustrates the coordination of ODA molecules to the surface of a quantum dot, providing both electronic passivation and steric stabilization.
References
Application Note & Protocol: A Step-by-Step Guide to the Surface Functionalization of Graphene with Octadecylamine
Abstract
This comprehensive guide provides a detailed protocol for the covalent surface functionalization of graphene oxide (GO) with octadecylamine (ODA). Designed for researchers in materials science, nanotechnology, and drug development, this document outlines the entire workflow, from the initial synthesis of graphene oxide to the final characterization of the ODA-functionalized product. We delve into the chemical principles behind the functionalization process, offering field-proven insights to ensure reproducibility and success. The resulting ODA-graphene exhibits enhanced hydrophobicity and improved dispersibility in non-polar solvents and polymer matrices, making it a highly valuable material for applications in nanocomposites and as a nanocarrier platform for hydrophobic drug molecules.[1][2][3][4]
| Introduction: The Rationale for Graphene Functionalization
Graphene, a single layer of sp²-hybridized carbon atoms, possesses extraordinary mechanical and electronic properties.[5] However, its pristine form is chemically inert and prone to irreversible agglomeration due to strong van der Waals forces, limiting its processability and application.[6] To overcome these limitations, covalent functionalization is employed. This process involves attaching molecules to the graphene surface, which alters its chemical properties and improves its compatibility with other materials.[6][7]
Graphene oxide (GO), an oxidized form of graphene, serves as an ideal starting material for covalent functionalization.[8] Its surface is rich with oxygen-containing functional groups, primarily epoxides and hydroxyls on the basal plane and carboxylic acids at the edges.[8][9][10] These groups act as reactive sites for further chemical modification.[8][11]
This compound (ODA), a long-chain alkylamine (C₁₈H₃₇NH₂), is an excellent candidate for functionalizing GO. The primary amine group of ODA can covalently bond with the functional groups on GO, primarily through nucleophilic attack on epoxy rings or amide bond formation with carboxylic acid groups.[12][13] This process attaches long, hydrophobic alkyl chains to the graphene sheet, which accomplishes two critical goals:
-
Prevents Restacking: The bulky ODA chains act as spacers, sterically hindering the GO sheets from re-agglomerating.[13]
-
Modifies Surface Properties: The functionalized graphene becomes hydrophobic, allowing it to be readily dispersed in organic solvents and polymer matrices.[14]
This modification is particularly relevant for drug development, where functionalized graphene can act as a nanocarrier for delivering hydrophobic therapeutic agents.[3][15]
Overall Experimental Workflow
The entire process can be visualized as a multi-stage workflow, starting from raw graphite and culminating in a fully characterized, functionalized product.
Caption: Overall workflow for the synthesis and functionalization of graphene.
| Part 1: Synthesis of Graphene Oxide (Precursor)
The most common and effective route to GO is through the chemical oxidation of graphite.[16] The "improved Hummers' method" is widely used as it is safer (avoids the generation of toxic gases like NO₂) and more efficient than the original Hummers' method.[17][18]
Materials & Equipment
| Reagents & Materials | Equipment |
| Graphite Flakes (1 wt equiv) | 1000 mL Erlenmeyer Flask |
| Sulfuric Acid (H₂SO₄, 98%) | Magnetic Stirrer & Stir Bar |
| Phosphoric Acid (H₃PO₄, 85%) | Ice Bath |
| Potassium Permanganate (KMnO₄, 6 wt equiv) | Heating Mantle / Hot Plate |
| Hydrogen Peroxide (H₂O₂, 30%) | Centrifuge & 50 mL Tubes |
| Hydrochloric Acid (HCl, 37%) | Buchner Funnel & Filter Paper |
| Deionized (DI) Water | Vacuum Oven or Lyophilizer |
Step-by-Step Protocol for GO Synthesis
-
Acidic Mixture Preparation: In a 1000 mL flask placed in an ice bath, slowly add a 9:1 mixture of concentrated H₂SO₄/H₃PO₄ (e.g., 360 mL:40 mL) to graphite flakes (e.g., 3.0 g). Keep the mixture stirring.
-
Scientific Rationale: The strong acids intercalate between the graphite layers, beginning the process of separating the sheets. The ice bath is crucial to control the temperature during the subsequent exothermic addition of the oxidizing agent.
-
-
Oxidation: Slowly and carefully add KMnO₄ (e.g., 18.0 g) to the suspension in small portions. The slow addition is critical to keep the temperature from rising excessively.
-
Scientific Rationale: KMnO₄ is a powerful oxidizing agent that reacts with the graphite, introducing oxygen-containing functional groups (epoxides, hydroxyls) onto the carbon lattice. This process converts the sp² carbon atoms to sp³ hybridized carbons.[9]
-
-
Heating: After the KMnO₄ is added, remove the ice bath and heat the mixture to 50°C. Stir for 12 hours. The mixture will become a thick, dark brown paste.
-
Scientific Rationale: The elevated temperature and extended time ensure the oxidation reaction proceeds to completion, resulting in a high degree of oxidation.
-
-
Quenching the Reaction: After 12 hours, cool the mixture to room temperature. Very slowly and carefully, pour the paste onto ice (approx. 400 mL). This step is highly exothermic.
-
Terminating the Oxidation: Add a small amount of 30% H₂O₂ (approx. 3 mL). The solution will turn a brilliant yellow-brown color, indicating the reduction of residual KMnO₄ to Mn²⁺.
-
Scientific Rationale: H₂O₂ neutralizes the excess permanganate, stopping the oxidation process.
-
-
Washing and Purification:
-
Centrifuge the mixture (e.g., 8000 rpm for 30 min) to separate the solid graphite oxide. Decant the supernatant.
-
Wash the solid by re-dispersing it in 200 mL of 30% HCl and centrifuging again. This removes metal ions.
-
Repeat the washing process with DI water until the pH of the supernatant is neutral (~pH 7).
-
Scientific Rationale: This multi-step washing is critical to remove residual acids and ionic impurities, which can interfere with subsequent functionalization steps.
-
-
Drying: The final GO paste can be dried using a vacuum oven or lyophilizer (freeze-dryer) to obtain a fine GO powder.
| Part 2: Covalent Functionalization of GO with ODA
This stage involves the reaction between the amine groups of ODA and the oxygen functionalities on the GO surface. The reaction is typically carried out in a high-boiling-point organic solvent.
Reaction Mechanism
The primary reaction involves the nucleophilic amine of ODA attacking and opening the epoxide rings on the GO basal plane. A secondary reaction can occur between the amine and the carboxylic acid groups at the GO edges to form an amide bond, often requiring higher temperatures or activating agents. This process also partially reduces the GO by removing some oxygen groups.
Caption: Covalent functionalization mechanism of GO with ODA.
Materials & Equipment
| Reagents & Materials | Equipment |
| Synthesized Graphene Oxide (GO) powder | Three-neck Round-bottom Flask |
| This compound (ODA) | Reflux Condenser |
| Toluene (or DMF, NMP) | Magnetic Stirrer & Hot Plate |
| Ethanol | Inert Gas Supply (Nitrogen or Argon) |
| DI Water | Bath Sonicator |
| Centrifuge & Tubes | |
| Buchner Funnel & Filter Paper |
Step-by-Step Functionalization Protocol
-
Dispersion of GO: Disperse a known amount of GO powder (e.g., 100 mg) in 100 mL of toluene in a three-neck flask. Sonicate the mixture for 1-2 hours to achieve a well-exfoliated, stable dispersion.
-
Scientific Rationale: Sonication provides the energy needed to overcome the van der Waals forces between GO sheets, exfoliating them into individual or few-layered sheets. A good dispersion is critical for ensuring the ODA molecules can access the reactive sites on the GO surface.
-
-
Addition of ODA: Add a significant excess of ODA (e.g., 1.0 g) to the GO dispersion.
-
Scientific Rationale: Using a large excess of ODA shifts the reaction equilibrium towards the product, maximizing the degree of functionalization on the GO surface.
-
-
Reaction under Reflux: Equip the flask with a reflux condenser and a magnetic stirrer. Heat the mixture to reflux (for toluene, ~110°C) under an inert atmosphere (N₂ or Ar) and stir vigorously for 24-48 hours.
-
Scientific Rationale: The high temperature provides the necessary activation energy for the covalent bond formation. The inert atmosphere prevents unwanted side reactions with oxygen. Refluxing ensures the reaction can proceed at a constant, elevated temperature without loss of solvent.
-
-
Purification of ODA-Graphene:
-
After the reaction, cool the mixture to room temperature. The functionalized graphene should precipitate out or can be collected via centrifugation.
-
Wash the black solid product repeatedly with a generous amount of ethanol to remove unreacted ODA. Centrifuge after each wash.
-
Continue washing until no ODA is detected in the supernatant (this can be checked by evaporating a drop of the supernatant; no residue should remain).
-
Finally, wash with DI water to remove any remaining solvent.
-
Scientific Rationale: Thorough washing is paramount to remove physically adsorbed ODA, ensuring that subsequent characterization confirms covalent attachment rather than simple adsorption.
-
-
Drying: Collect the final product by vacuum filtration and dry it in a vacuum oven at 60°C overnight. The result is a black, hydrophobic powder of ODA-functionalized graphene.
| Part 3: Characterization of ODA-Functionalized Graphene
A suite of characterization techniques is required to confirm the successful covalent functionalization of GO with ODA.
Summary of Techniques and Expected Results
| Technique | Purpose | Expected Result for Successful Functionalization |
| FTIR Spectroscopy | Identify functional groups | Appearance of new peaks at ~2915 cm⁻¹ and ~2846 cm⁻¹ (C-H stretching from ODA's alkyl chain) and an amide C=O stretch (~1650 cm⁻¹) or N-H bend (~1540 cm⁻¹).[14] Diminished intensity of GO's epoxide peaks. |
| Raman Spectroscopy | Assess structural changes and defects | The intensity ratio of the D band (~1350 cm⁻¹) to the G band (~1580 cm⁻¹), I(D)/I(G), will likely increase compared to GO, indicating the introduction of more sp³ defects due to covalent bonding and a partial restoration of the sp² network in other areas.[19][20] |
| XPS | Determine elemental composition and bonding | Appearance of a Nitrogen (N 1s) peak, confirming the presence of ODA. Deconvolution of the Carbon (C 1s) peak will show an increase in C-N and C-C/C=C components and a decrease in C-O components.[9][20][21] |
| TGA | Quantify the degree of functionalization | A significant weight loss step between 200°C and 500°C, corresponding to the thermal decomposition of the attached ODA alkyl chains. The percentage of weight loss can be used to estimate the amount of ODA grafted onto the graphene.[19] |
| XRD | Measure interlayer spacing | The characteristic peak of GO (~10-12°) will disappear, and a new broad peak may appear at a lower angle (e.g., 2θ = 5.1°), indicating a larger interlayer spacing due to the bulky ODA chains preventing sheet restacking.[14][19] |
| Dispersibility Test | Observe change in solubility | ODA-functionalized graphene will readily disperse in non-polar organic solvents like toluene or chloroform, while GO disperses in water. Adding the product to a biphasic mixture of water and an organic solvent will show its migration to the organic phase.[14] |
| Safety Protocols
Handling nanomaterials and hazardous chemicals requires strict adherence to safety procedures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.[22][23] When handling dry powders of graphene or GO, a certified respirator (e.g., N95 or FFP3) is mandatory to prevent inhalation of fine particulates.[24]
-
Chemical Handling: Work in a well-ventilated fume hood, especially when handling concentrated acids, flammable solvents like toluene, and KMnO₄.[25]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not pour solvents or acid residues down the drain.[23]
-
Accidental Exposure: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[22][25]
| References
-
Simultaneous Reduction and Functionalization of Graphene Oxide via Ritter Reaction. (2017). ACS Omega. Available at: --INVALID-LINK--
-
Waddell, J., Cheng, A., & Chen, B. Synthesis and Characterization of Graphene Oxide. Digital Commons @ Cal Poly. Available at: --INVALID-LINK--
-
Abidin, M. H. Z., et al. (2016). Synthesis and Applications of Graphene Oxide. Nanomaterials. Available at: --INVALID-LINK--
-
Marcano, D. C., et al. (2010). Improved Synthesis of Graphene Oxide. ACS Nano. Available at: --INVALID-LINK--
-
Pourhakkak, P., et al. (2018). Mechanical and thermal properties of this compound-functionalized graphene oxide reinforced epoxy nanocomposites. INIS-IAEA. Available at: --INVALID-LINK--
-
Akram, M. T., et al. (2019). Graphene oxide synthesis by facile method and its characterization. PISRT. Available at: --INVALID-LINK--
-
Li, Z., et al. (2020). Progress in the functional modification of graphene/graphene oxide: a review. RSC Advances. Available at: --INVALID-LINK--
-
Istrate, O. M., et al. (2021). Accelerated Synthesis of Graphene Oxide from Graphene. MDPI. Available at: --INVALID-LINK--
-
Aunkor, M. T. H., et al. (2024). Functionalization and Reduction of Graphene Oxide: Fundamentals and Applications. MDPI. Available at: --INVALID-LINK--
-
Papageorgiou, D. G., et al. (2014). Functionalization of Graphene and Reduced Graphene Oxide in Different Matrices. Journal of Nanomaterials. Available at: --INVALID-LINK--
-
Ghaedi, H., et al. (2021). Plasma treatment for enhanced functionalization of graphene nanosheets by this compound. ResearchGate. Available at: --INVALID-LINK--
-
ACS Material LLC. (2017). Safety Data Sheet – Aminated Graphene this compound covalently linked. ACS Material. Available at: --INVALID-LINK--
-
Maniyazagan, M., et al. (2021). Functionalized Reduced Graphene Oxide Thin Films for Ultrahigh CO2 Gas Sensing Performance at Room Temperature. MDPI. Available at: --INVALID-LINK--
-
Graphene Manufacturing Group Ltd. (2024). Graphene Nanoplatelets Safety Data Sheet. Graphene Manufacturing Group. Available at: --INVALID-LINK--
-
Yusoh, K. B. M., et al. (2019). Surface functionalization of graphene oxide with this compound for improved thermal and mechanical properties in polybutylene succinate nanocomposite. SAGE Journals. Available at: --INVALID-LINK--
-
Georgakilas, V., et al. (2012). Functionalization of Graphene: Covalent and Non-Covalent Approaches, Derivatives, and Applications. Chemical Reviews. Available at: --INVALID-LINK--
-
ACS Material LLC. Aminated Graphene this compound Covalently Linked. ACS Material. Available at: --INVALID-LINK--
-
Ghaedi, H., et al. (2020). Performance of this compound-functionalized graphene oxide nanosheets in polydimethylsiloxane mixed matrix membranes for removal of toluene from water. Eindhoven University of Technology Research Portal. Available at: --INVALID-LINK--
-
Pourhakkak, P., et al. (2018). Mechanical and thermal properties of this compound-functionalized graphene oxide reinforced epoxy nanocomposites. ResearchGate. Available at: --INVALID-LINK--
-
Liu, Z., et al. (2018). Process flow chart of graphene modified by this compound. ResearchGate. Available at: --INVALID-LINK--
-
Mendez-Arroyo, U., et al. (2017). Surface modification of reduced graphene oxide with this compound. ResearchGate. Available at: --INVALID-LINK--
-
Finnish Institute of Occupational Health. (2020). Best practices for safe graphene work. FIOH. Available at: --INVALID-LINK--
-
NanoIntegris. (2021). SAFETY DATA SHEET Product: Graphene Nanoplatelets. NanoIntegris. Available at: --INVALID-LINK--
-
ACS Material LLC. (2020). Safety Data Sheet – Graphene Nanoplatelets. ACS Material. Available at: --INVALID-LINK--
-
Jin, C., et al. (2025). Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems. MDPI. Available at: --INVALID-LINK--
-
Jin, C., et al. (2025). Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems (further details). MDPI. Available at: --INVALID-LINK--
-
Kumar, P. V., et al. (2012). Atomic Covalent Functionalization of Graphene. Accounts of Chemical Research. Available at: --INVALID-LINK--
-
Pykal, M., et al. (2013). Covalent Carbene Functionalization of Graphene: Toward Chemical Band-Gap Manipulation. The Journal of Physical Chemistry C. Available at: --INVALID-LINK--
-
Patsnap. (2025). Graphene Oxide in Medicine: Enhancing Drug Delivery Systems. Patsnap Eureka. Available at: --INVALID-LINK--
-
AZoNano. (2022). Graphene Functionalization: Covalent Vs Non-Covalent. AZoNano.com. Available at: --INVALID-LINK--
-
Feng, L., et al. (2013). Biomedical Applications of Graphene. Theranostics. Available at: --INVALID-LINK--
-
Bitoun, M., et al. (2020). Applications of Graphene and Graphene Oxide in Smart Drug/Gene Delivery: Is the World Still Flat?. Nanomaterials. Available at: --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biomedical Applications of Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Graphene and Graphene Oxide in Smart Drug/Gene Delivery: Is the World Still Flat? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 6. azonano.com [azonano.com]
- 7. Atomic Covalent Functionalization of Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the functional modification of graphene/graphene oxide: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Functionalized Reduced Graphene Oxide Thin Films for Ultrahigh CO2 Gas Sensing Performance at Room Temperature | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Aminated Graphene this compound Covalently Linked - ACS Material [acsmaterial.com]
- 15. Graphene Oxide in Medicine: Enhancing Drug Delivery Systems [eureka.patsnap.com]
- 16. Synthesis and Applications of Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pisrt.org [pisrt.org]
- 19. research.tue.nl [research.tue.nl]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. acsmaterial.com [acsmaterial.com]
- 23. graphenemg.com [graphenemg.com]
- 24. nanointegris.com [nanointegris.com]
- 25. acsmaterial.com [acsmaterial.com]
method for preparing Langmuir-Blodgett films of octadecylamine
An Application Note and Protocol for the Preparation of Octadecylamine Langmuir-Blodgett Films
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth protocol for the preparation of high-quality this compound (ODA) Langmuir-Blodgett (LB) films. Moving beyond a simple recitation of steps, this document delves into the critical scientific principles governing the formation of ODA monolayers at the air-water interface and their subsequent transfer to solid substrates. We will explore the pivotal role of subphase pH in dictating the stability and structure of the ODA monolayer, offering field-proven insights to ensure reproducible and robust film fabrication. This protocol is designed to empower researchers in materials science, biotechnology, and drug development to harness the precision of the Langmuir-Blodgett technique for creating highly ordered molecular architectures.
Introduction: The Significance of this compound LB Films
The Langmuir-Blodgett technique offers unparalleled control over the assembly of molecules into ultrathin films with precise thickness and molecular orientation.[1][2] this compound (C₁₈H₃₇NH₂), an 18-carbon chain amphiphile, is a foundational molecule for creating positively charged surfaces. Its primary amine headgroup can be protonated, making it an ideal candidate for electrostatic interactions with negatively charged species such as DNA, proteins, or nanoparticles. The resulting highly ordered ODA LB films serve as versatile platforms for a myriad of applications, including the fabrication of biosensors, the study of interfacial phenomena, and as templates for the growth of inorganic thin films.[3][4]
The quality of the final LB film is intrinsically linked to the stability and organization of the precursor Langmuir film at the air-water interface. For ODA, the behavior of its amine headgroup is exquisitely sensitive to the pH of the aqueous subphase, a parameter that must be carefully controlled to achieve desired film properties.
The Science Behind ODA Monolayer Formation: The Critical Role of Subphase pH
The stability of an ODA monolayer is governed by the ionization state of its amine headgroup (-NH₂). This, in turn, is dictated by the pH of the aqueous subphase.
-
Alkaline Subphase (pH > 7): In an alkaline environment, the amine headgroup remains largely unprotonated. This leads to a stable, condensed monolayer as the dominant interactions are van der Waals forces between the hydrophobic alkyl chains. ODA monolayers are notably stable on alkaline solutions, resulting in uniform and wettable LB films upon transfer.[5][6]
-
Acidic Subphase (Low pH): As the pH of the subphase decreases, the amine headgroups become protonated (-NH₃⁺). This introduces electrostatic repulsion between the headgroups, which can destabilize the monolayer. It has been reported that ODA Langmuir monolayers can become unstable at a pH around 3.5, with a significant dissolution of ODA molecules into the subphase.[7][8][9] Interestingly, upon further lowering the pH to around 2.5, the monolayer can be recovered. This phenomenon is attributed to the adsorption of counter-ions (e.g., Cl⁻ from HCl) to the protonated amine headgroups, which screens the electrostatic repulsion and allows for the reformation of the monolayer.[8][10]
The choice of subphase pH is therefore a critical experimental parameter that must be tailored to the specific application. For creating stable, densely packed films, an alkaline subphase is generally preferred.
Experimental Workflow for ODA LB Film Deposition
The following diagram illustrates the key stages in the preparation of an ODA Langmuir-Blodgett film.
Caption: Workflow for ODA Langmuir-Blodgett film preparation.
Detailed Protocol
Materials and Equipment
| Category | Item | Specifications/Notes |
| Amphiphile | This compound (ODA) | Purity > 99% |
| Solvent | Chloroform or Hexane | HPLC or spectroscopic grade |
| Subphase | Ultrapure Water | Resistivity > 18 MΩ·cm |
| pH Modifier | Sodium Hydroxide (NaOH) | For alkaline subphase |
| Substrates | Silicon wafers, glass slides, mica | Hydrophilic |
| Cleaning Agents | Piranha solution, ethanol, acetone | Handle with extreme care |
| Equipment | Langmuir-Blodgett Trough | With Wilhelmy plate pressure sensor |
| Microsyringe | For spreading the ODA solution | |
| Desiccator | For drying the films |
Substrate Preparation (Hydrophilization)
Cleanliness is paramount for successful LB film deposition.[11]
-
Sonication: Sonicate the substrates sequentially in acetone and ethanol for 15 minutes each to remove organic residues.
-
Piranha Etching (for silicon/glass): Immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of ultrapure water.
-
Drying: Dry the substrates under a stream of dry nitrogen gas. The surface should be hydrophilic, with a water contact angle near 0°.
ODA Solution Preparation
-
Prepare a stock solution of ODA in chloroform or hexane at a concentration of approximately 1 mg/mL.[7]
-
Ensure the ODA is fully dissolved before use. Sonication can aid in dissolution.
Langmuir Trough Operation and Monolayer Formation
-
Trough Cleaning: Thoroughly clean the Langmuir trough and barriers with chloroform and then rinse extensively with ultrapure water.
-
Subphase Filling: Fill the trough with ultrapure water. For an alkaline subphase, add NaOH to achieve the desired pH (e.g., pH 10.8).[6]
-
Surface Cleaning: Aspirate the subphase surface to remove any contaminants.
-
Spreading: Using a microsyringe, carefully deposit small droplets of the ODA solution onto the subphase surface. Distribute the droplets evenly across the entire available area.
-
Solvent Evaporation: Allow at least 15-20 minutes for the solvent to completely evaporate.[6]
-
Surface Pressure-Area Isotherm:
-
Begin compressing the monolayer with the barriers at a constant rate (e.g., 2 Ų/molecule/min).[6]
-
Record the surface pressure as a function of the area per molecule. This will generate the π-A isotherm, which reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid).[12]
-
Identify the target deposition pressure from the isotherm. This is typically in the condensed phase, before the collapse point. A surface pressure of 20-30 mN/m is often used.[6][13]
-
Langmuir-Blodgett Deposition
-
Substrate Immersion: For a hydrophilic substrate, carefully immerse it into the subphase before compressing the monolayer to the target pressure.
-
Monolayer Compression: Compress the monolayer to the predetermined target surface pressure (e.g., 30 mN/m).
-
Vertical Deposition:
-
Withdraw the substrate vertically from the subphase at a slow, constant speed (e.g., 1-5 mm/min).[6]
-
The LB trough's feedback system should maintain a constant surface pressure during the deposition by continuously moving the barriers.
-
This process transfers one monolayer of ODA onto the substrate.
-
-
Multilayer Deposition: For multilayer films, the dipping cycle can be repeated.
-
Drying: After deposition, dry the film in a desiccator.[6]
Characterization of ODA LB Films
The quality and properties of the deposited ODA LB films should be verified using appropriate characterization techniques.
-
Atomic Force Microscopy (AFM): To visualize the film's morphology, uniformity, and to identify any defects.[14]
-
Contact Angle Goniometry: To measure the hydrophobicity of the film. A single layer of ODA on glass can exhibit an advancing water contact angle of around 113°.[5][6]
-
X-ray Reflectivity (XRR): To determine the film thickness with high precision.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition and molecular orientation within the film.[14]
Troubleshooting and Key Considerations
-
Unstable Monolayer: If the surface pressure does not increase upon compression or is unstable, check for contamination of the subphase, ODA solution, or trough. At acidic pH, instability is expected and can be mitigated by adding salt.[7][10]
-
Poor Transfer: If the monolayer does not transfer uniformly to the substrate, ensure the substrate is sufficiently hydrophilic and that the deposition speed and surface pressure are optimized.
-
Film Defects: Pinholes or aggregates in the film can result from impurities, too rapid compression, or deposition at a pressure too close to the collapse point.
Conclusion
The preparation of this compound Langmuir-Blodgett films is a powerful technique for creating well-defined, positively charged surfaces. By carefully controlling the experimental parameters, particularly the subphase pH, researchers can fabricate high-quality films with tailored properties for a wide range of advanced applications. This guide provides the foundational knowledge and a detailed protocol to achieve reproducible and reliable results in the laboratory.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biolinchina.com [biolinchina.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of TiO2 thin films using this compound Langmuir-Blodgett films and evaluation of their photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Origin of the Instability of this compound Langmuir Monolayer at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tcd.ie [tcd.ie]
- 12. biolinscientific.com [biolinscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Leveraging Octadecylamine as a Cationic Surfactant for Advanced Emulsion Polymerization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the application of octadecylamine, a primary amine cationic surfactant, in emulsion polymerization for the synthesis of polymer nanoparticles. We delve into the mechanistic advantages conferred by the cationic nature of this compound, particularly for applications in drug delivery systems. Detailed protocols, characterization methodologies, and process rationale are presented to equip researchers with the foundational knowledge for successful implementation.
The Strategic Advantage of Cationic Surfactants in Emulsion Polymerization
Emulsion polymerization is a cornerstone technique for producing polymer colloids, or latexes, with high molecular weights and well-controlled particle sizes.[1][2] The process fundamentally relies on the compartmentalization of the reaction into nanoscopic loci—micelles—formed by a surfactant in an aqueous continuous phase.[1]
While anionic and non-ionic surfactants are traditionally common, cationic surfactants offer unique benefits, especially in the biomedical and pharmaceutical arenas. The defining feature of a cationic surfactant is its positively charged head group.[3][4] This positive charge imparts a positive surface potential (zeta potential) to the resulting polymer nanoparticles, which is highly advantageous for drug delivery applications. Cell membranes are inherently negatively charged due to phospholipid composition; thus, positively charged nanoparticles can exhibit enhanced interaction and adhesion to cell surfaces, potentially facilitating cellular uptake.[3][5]
This compound (C₁₈H₃₉N) stands out as a valuable cationic surfactant. It is a long-chain primary amine that, when protonated in an acidic aqueous medium, functions as a potent surface-active agent.[6] Its long 18-carbon hydrophobic tail provides strong steric and electrostatic stabilization for nascent polymer particles, while its primary amine head group offers the crucial positive charge.
Key Properties of this compound:
| Property | Value | Source |
| IUPAC Name | octadecan-1-amine | [6] |
| Molar Mass | 269.5 g/mol | [6] |
| Structure | CCCCCCCCCCCCCCCCCCN | [6] |
| Classification | Cationic Surfactant (when protonated) | [3] |
| Critical Micelle Conc. (CMC) | Highly dependent on pH, temperature, and ionic strength. Must be empirically determined for specific reaction conditions. | [7][8] |
Mechanism: this compound-Stabilized Emulsion Polymerization
The polymerization process follows the general Smith-Ewart mechanism, with this compound playing the critical role of the emulsifier.[1]
-
Micelle Formation: Above its critical micelle concentration (CMC) in the aqueous phase, this compound molecules self-assemble into micelles. The hydrophobic octadecyl tails form the core, and the hydrophilic (protonated) amine heads form the outer shell, interfacing with water.[7][9]
-
Monomer Partitioning: The hydrophobic monomer (e.g., methyl methacrylate, styrene) is introduced. It partitions between large monomer droplets (1-10 µm), the aqueous phase (sparingly soluble), and the hydrophobic cores of the this compound micelles.
-
Initiation: A water-soluble initiator (e.g., potassium persulfate) decomposes to form free radicals in the aqueous phase.[2]
-
Particle Nucleation: These radicals enter the monomer-swollen micelles and initiate polymerization. The micelle is transformed into a nascent polymer particle, stabilized by the surrounding this compound molecules.[1]
-
Particle Growth: Polymerization proceeds rapidly within the particles. Monomer diffuses from the large droplets, through the water, to the growing particles to sustain the reaction. The positive charges from the this compound on the particle surface prevent coagulation through electrostatic repulsion.[1]
The final product is a stable aqueous dispersion of positively charged polymer nanoparticles.
Experimental Protocol: Synthesis of Poly(methyl methacrylate) Nanoparticles
This protocol details the synthesis of poly(methyl methacrylate) (PMMA) nanoparticles using this compound as the surfactant.
Causality Note: The selection of materials is critical. Methyl methacrylate (MMA) is a common hydrophobic monomer. Potassium persulfate (KPS) is a water-soluble thermal initiator, ideal for this system. The reaction temperature of 70-85°C is chosen to ensure an appropriate decomposition rate for KPS.[10] All concentrations, especially that of the surfactant, must be carefully controlled to manage particle size and stability.
Materials & Equipment:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (ODA)
-
Potassium persulfate (KPS)
-
Hydrochloric acid (HCl, 0.1 M) for pH adjustment
-
Deionized (DI) water
-
Nitrogen gas supply
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Syringe pump or dropping funnel
Workflow:
Step-by-Step Procedure:
-
Surfactant Solution Preparation:
-
In a beaker, disperse 1.0 g of this compound in 200 mL of DI water.
-
While stirring, slowly add 0.1 M HCl dropwise until the this compound dissolves and the solution pH is between 3 and 4. This protonates the amine, making it an effective cationic surfactant.
-
Rationale: Protonation is essential for the solubility and surfactant properties of this compound.
-
-
Reactor Assembly:
-
Charge the this compound solution into a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet.
-
-
Degassing:
-
Begin stirring at 300 RPM and purge the system with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Rationale: Oxygen is a radical scavenger and can inhibit or terminate the polymerization reaction. Maintaining an inert atmosphere is crucial.
-
-
Heating and Initiation:
-
Heat the reactor to 80°C using the heating mantle.
-
Once the temperature is stable, add 0.2 g of KPS (initiator) dissolved in 5 mL of DI water to the flask.
-
-
Monomer Addition & Polymerization:
-
Using a syringe pump or dropping funnel, add 20 g of inhibitor-free MMA to the reactor over a period of 4-5 hours (semi-batch process).
-
Rationale: A semi-batch addition of monomer helps to control the reaction exotherm and maintain a low concentration of free monomer, which leads to better control over particle size and reduces coagulum formation.[10]
-
Allow the reaction to continue for an additional 1-2 hours after the monomer feed is complete to ensure high conversion.
-
-
Cooling and Collection:
-
Turn off the heat and allow the reactor to cool to room temperature.
-
The resulting product is a polymer latex. Filter it through glass wool to remove any large agglomerates (coagulum).
-
Nanoparticle Characterization: Validating Synthesis
Characterization is essential to confirm the successful synthesis and to understand the properties of the nanoparticles for their intended application.[11][12]
Expected Outcomes for PMMA Nanoparticles:
| Technique | Parameter Measured | Expected Result | Rationale / Significance |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Size) & Polydispersity Index (PDI) | 100 - 300 nm[11]; PDI < 0.2 | Confirms nanoscale size and indicates a uniform, monodisperse population. |
| Zeta Potential Analysis | Surface Charge | > +20 mV (e.g., +22.8 mV)[5] | Confirms a positive surface charge due to this compound, indicating good colloidal stability. |
| Transmission Electron Microscopy (TEM) | Morphology and Size | Spherical particles, size consistent with DLS | Visual confirmation of particle shape and size distribution. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Functional Groups | Peaks corresponding to PMMA (e.g., C=O stretch at ~1730 cm⁻¹) and N-H bends from ODA. | Confirms the chemical composition of the nanoparticles.[13] |
Applications in Drug Development
The positively charged nanoparticles synthesized with this compound are particularly promising as drug delivery vehicles.[14][15]
-
Enhanced Drug Solubility: The hydrophobic polymer core can encapsulate poorly water-soluble drugs, increasing their bioavailability.[3][16]
-
Improved Cellular Interaction: The positive surface charge promotes interaction with negatively charged cell membranes, which can enhance cellular uptake of the encapsulated drug.[3][5]
-
Gene Delivery: Cationic nanoparticles can electrostatically bind to negatively charged genetic material like siRNA or plasmids, acting as non-viral vectors for gene therapy.[5]
-
Targeted Delivery: The nanoparticle surface can be further functionalized for targeted delivery to specific tissues or cells, reducing systemic toxicity and improving therapeutic outcomes.[12][17][18]
References
- 1. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. How do cationic surfactants improve drug delivery? - Blog [panze-chemical.com]
- 4. gantrade.com [gantrade.com]
- 5. Gene Delivery via this compound-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. colonialchem.com [colonialchem.com]
- 11. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 18. scispace.com [scispace.com]
Application Notes & Protocols: Octadecylamine in Drug Delivery Systems
Introduction: The Versatility of a Long-Chain Amine
Octadecylamine (ODA), a primary amine with an 18-carbon alkyl chain, has emerged as a critical component in the design and formulation of advanced drug delivery systems.[1] Its amphiphilic nature, characterized by a hydrophobic tail and a hydrophilic amine headgroup, allows it to play multiple roles in nanocarrier engineering. At physiological pH, the primary amine group of ODA becomes protonated, imparting a positive charge to the nanocarrier. This cationic nature is fundamental to its utility in drug delivery, as it facilitates interaction with negatively charged biological membranes, thereby enhancing cellular uptake.[2] Furthermore, ODA's long alkyl chain provides a strong hydrophobic anchor, enabling its stable incorporation into lipid-based and polymeric nanostructures.[1][3] These properties make ODA a versatile tool for surface modification, enhancing drug encapsulation, and mediating targeted delivery.[1] This guide provides an in-depth exploration of ODA's applications in drug delivery, complete with detailed protocols for the formulation and characterization of ODA-containing nanocarriers.
Key Physicochemical Properties of this compound
A thorough understanding of ODA's properties is essential for its effective application in drug delivery system design.
| Property | Value | Significance in Drug Delivery |
| Molecular Formula | C18H39N | The long carbon chain contributes to its hydrophobic character, crucial for incorporation into lipidic and polymeric matrices. |
| Molecular Weight | 269.51 g/mol | Influences formulation calculations and stoichiometry. |
| Appearance | White waxy crystalline solid[4] | Physical state at room temperature is important for handling and storage. |
| Melting Point | 50-52 °C | Relevant for formulation processes that involve heating, such as hot homogenization for solid lipid nanoparticles. |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethanol, and toluene.[4] | Dictates the choice of solvents and methods for nanoparticle preparation, such as the emulsion-solvent evaporation technique.[2] |
| pKa | ~10.6 | The amine group is protonated at physiological pH, resulting in a positive surface charge on the nanocarriers. |
Core Applications of this compound in Drug Delivery
This compound's unique physicochemical characteristics have led to its widespread use in several key areas of drug delivery research and development.
Cationic Liposomes and Solid Lipid Nanoparticles (SLNs)
The incorporation of ODA into liposomes and SLNs is a well-established strategy to impart a positive surface charge. This cationic charge enhances the interaction of the nanocarriers with the negatively charged cell membranes, leading to improved cellular uptake and endosomal escape.[5] This is particularly advantageous for the delivery of nucleic acids (gene delivery), as the positive charge facilitates the complexation with negatively charged DNA or RNA, protecting them from enzymatic degradation and promoting their entry into cells.[2][6][7][8]
In the context of cancer therapy, ODA-modified nanocarriers can enhance the delivery of chemotherapeutic agents to tumor cells.[9][10] The positive charge can also play a role in targeting the tumor microenvironment, which is often characterized by an abundance of anionic molecules.
Surface Modification of Nanoparticles
This compound is extensively used for the surface functionalization of various nanomaterials, including graphene oxide and carbon nanotubes.[1][11] This modification alters the hydrophobicity of these materials, improving their dispersibility in biological media and their compatibility with other components of a drug delivery system.[1] This surface modification can also be a prerequisite for further conjugation with targeting ligands, such as antibodies or peptides, to achieve active targeting of specific cells or tissues.
Adjuvant in Vaccine Delivery
Cationic nanostructures, often formulated with components like ODA, are being explored as potent adjuvants in vaccine development.[5][12][13] The positive charge enhances the uptake of antigens by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[5][13] This leads to a more robust activation of the immune system, eliciting both humoral and cellular immune responses.[5][12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation and characterization of ODA-containing drug delivery systems.
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) for Gene Delivery
This protocol is adapted from a method used for generating induced pluripotent stem cells, highlighting the potential of ODA-based SLNs in regenerative medicine.[2][6][7][8]
Objective: To prepare cationic SLNs incorporating this compound for the efficient delivery of plasmid DNA.
Materials:
-
This compound (ODA)
-
Chloroform
-
Tween 80
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Plasmid DNA (e.g., encoding a reporter gene like GFP)
Equipment:
-
Probe sonicator
-
Rotary evaporator
-
Dynamic Light Scattering (DLS) instrument (for size and zeta potential measurement)
-
Transmission Electron Microscope (TEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Preparation of the Lipid Phase: Dissolve 0.2 M of this compound in 2 mL of chloroform.[2]
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing 6% Tween 80 in PBS.[2]
-
Emulsification: Gradually add the lipid phase dropwise into the aqueous phase while homogenizing using a probe sonicator set at 30% amplitude for 50 seconds. This will form a single oil-in-water (o/w) emulsion.[2]
-
Solvent Evaporation: Remove the chloroform from the emulsion by evaporation under reduced pressure using a rotary evaporator. As the solvent is removed, the lipid precipitates, forming solid lipid nanoparticles.[2]
-
Purification: The resulting SLN suspension can be purified by dialysis against distilled water to remove excess surfactant and un-encapsulated material.
-
Characterization:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measure these parameters using a DLS instrument. For gene delivery, a particle size in the range of 100-200 nm and a positive zeta potential of +20 to +30 mV are generally desirable.[2][6][7]
-
Morphology: Visualize the shape and surface of the SLNs using TEM.
-
Chemical Composition: Confirm the incorporation of this compound into the nanoparticles using FTIR spectroscopy by comparing the spectra of the pure components and the final SLN formulation.[2][8]
-
-
DNA Loading: To load plasmid DNA, incubate the cationic SLNs with the plasmid DNA solution at a specific N/P ratio (ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA). The electrostatic interaction will lead to the formation of SLN-DNA complexes.
-
Transfection Efficiency: The efficiency of gene delivery can be assessed by transfecting a suitable cell line (e.g., human fibroblasts) and quantifying the expression of the reporter gene (e.g., GFP) using fluorescence microscopy or flow cytometry. A transfection efficiency of over 80% has been reported with this method.[6][7]
Workflow for SLN Preparation and Characterization
Caption: Workflow for ODA-based SLN preparation and gene delivery application.
Protocol 2: Surface Modification of Nanoparticles with this compound
This protocol describes a general method for the surface modification of pre-formed nanoparticles to alter their surface properties.
Objective: To hydrophobically modify the surface of nanoparticles using this compound.
Materials:
-
Pre-synthesized nanoparticles (e.g., graphene oxide, silica nanoparticles)
-
This compound (ODA)
-
An appropriate organic solvent (e.g., toluene, ethanol)
-
Deionized water
Equipment:
-
Reaction flask with a condenser
-
Magnetic stirrer with a hot plate
-
Centrifuge
-
Contact angle goniometer
Procedure:
-
Dispersion of Nanoparticles: Disperse the pre-synthesized nanoparticles in deionized water or a suitable solvent through sonication.
-
Preparation of ODA Solution: Dissolve this compound in an appropriate organic solvent.[14]
-
Surface Modification Reaction: Add the nanoparticle dispersion to the ODA solution in a reaction flask. Heat the mixture under reflux with constant stirring for a specified period (e.g., 24 hours). The primary amine group of ODA will react with functional groups (e.g., carboxyl, hydroxyl) on the nanoparticle surface.
-
Purification: After the reaction, cool the mixture to room temperature. Separate the surface-modified nanoparticles by centrifugation. Wash the nanoparticles repeatedly with the organic solvent and then with deionized water to remove unreacted ODA and by-products.
-
Drying: Dry the purified nanoparticles in a vacuum oven.
-
Characterization:
-
FTIR Spectroscopy: Confirm the successful grafting of ODA onto the nanoparticle surface by identifying the characteristic peaks of the long alkyl chain of ODA in the FTIR spectrum of the modified nanoparticles.
-
Contact Angle Measurement: Assess the change in surface hydrophobicity by measuring the water contact angle on a film prepared from the modified nanoparticles. A significant increase in the contact angle indicates successful hydrophobic modification.
-
Dispersibility Test: Evaluate the dispersibility of the modified nanoparticles in various organic solvents and compare it with the unmodified nanoparticles.[1]
-
Logical Flow of Surface Modification
Caption: Step-wise process for the surface modification of nanoparticles with ODA.
Safety Considerations
This compound can cause skin and eye irritation upon direct contact.[15] Inhalation of its vapors may lead to respiratory irritation.[15] It is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety goggles.[15] While ODA is used in drug delivery systems, its concentration must be carefully optimized, as high concentrations can exhibit cytotoxicity.[2][4]
Conclusion and Future Perspectives
This compound is a valuable and versatile component in the formulation of drug delivery systems. Its ability to impart a positive charge and enhance hydrophobicity makes it a key ingredient in the development of cationic liposomes, solid lipid nanoparticles, and surface-modified nanocarriers. These systems have shown significant promise in gene delivery, cancer therapy, and vaccine development. Future research will likely focus on the development of ODA-based nanocarriers with enhanced targeting capabilities, stimuli-responsive release mechanisms, and improved biocompatibility profiles. The continued exploration of ODA and its derivatives will undoubtedly contribute to the advancement of nanomedicine and the development of more effective therapeutic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. Gene Delivery via this compound-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Mannosylated Liposomes Using Synthesized N-Octadecyl-d-Mannopyranosylamine to Enhance Gastrointestinal Permeability for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Gene Delivery via this compound-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of cellular uptake with hyaluronic acid—this compound micelles as drug delivery nanocarriers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cationic Nanostructures for Vaccines Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Application Notes & Protocols: Octadecylamine-Modified Carbon Nanotubes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Overcoming the Challenge of Carbon Nanotube Dispersibility
Carbon nanotubes (CNTs), with their exceptional mechanical strength, high surface area, and unique electronic properties, hold immense promise across a spectrum of applications, from advanced polymer composites to novel drug delivery systems.[1][2] However, a significant hurdle limiting their widespread adoption is their inherent hydrophobicity and strong van der Waals interactions, which cause them to agglomerate into bundles.[3][4][5] This poor dispersibility in many common solvents and polymer matrices hinders the realization of their full potential.
Surface modification, or functionalization, is a critical strategy to address this challenge.[3][4] By attaching specific molecules to the CNT surface, we can tailor their properties, enhancing their solubility and compatibility with various media.[6] This guide focuses on the use of octadecylamine (ODA) , a long-chain alkylamine, as a powerful agent for modifying the surface of CNTs. The long, 18-carbon aliphatic chain of ODA imparts a hydrophobic character that can significantly improve the dispersion of CNTs in non-polar solvents and polymer matrices, while the amine group provides a reactive handle for further chemical modifications.[7][8]
This document provides a comprehensive overview of the principles, protocols, and applications of ODA-functionalized CNTs, designed to equip researchers with the knowledge to effectively implement this technique.
The "Why": Causality Behind this compound Functionalization
The choice of ODA as a surface modifier is rooted in its amphiphilic nature. The long alkyl chain is highly compatible with non-polar environments, such as hydrocarbon-based polymers (e.g., polyethylene) and organic solvents.[3][4][7] The terminal amine group, on the other hand, provides a site for covalent or non-covalent attachment to the CNT surface.
There are two primary strategies for functionalizing CNTs with ODA:
-
Covalent Functionalization: This approach involves the formation of a strong, stable chemical bond between the ODA molecule and the CNT.[9] Typically, this is achieved by first introducing carboxylic acid groups (-COOH) onto the CNT surface through an oxidation process (e.g., acid treatment).[6][9] These carboxylic acid groups can then react with the amine group of ODA to form an amide bond.[8][10] This method ensures a robust and permanent modification.
-
Non-Covalent Functionalization: This strategy relies on weaker intermolecular forces, such as van der Waals forces or π-π stacking, to adsorb ODA molecules onto the CNT surface.[9][11][12] While less permanent than covalent attachment, non-covalent functionalization has the significant advantage of preserving the intrinsic electronic and structural integrity of the CNTs, which can be partially disrupted by the harsh oxidation steps required for covalent methods.[9][12]
The choice between covalent and non-covalent functionalization depends on the specific application and the desired properties of the final material.
Experimental Workflows & Protocols
Covalent Functionalization of CNTs with ODA via Amidation
This protocol details a widely used method for covalently attaching ODA to CNTs. The process begins with the oxidation of CNTs to introduce carboxylic acid groups, followed by the amidation reaction with ODA.
Diagram of the Covalent Functionalization Workflow:
Caption: Covalent functionalization workflow for CNTs with ODA.
Materials:
-
Pristine multi-walled or single-walled CNTs
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
This compound (ODA)
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized (DI) water
-
0.22 µm PTFE membrane filter
Protocol:
Step 1: Oxidation of CNTs (Generation of CNT-COOH)
-
Carefully add a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃ to a round-bottom flask containing the pristine CNTs (e.g., 1 g of CNTs in 40 mL of acid mixture).
-
Sonicate the mixture in an ultrasonic bath for 1-3 hours at a controlled temperature (e.g., 40-60 °C). Caution: This step should be performed in a fume hood with appropriate personal protective equipment (PPE) as it generates corrosive and toxic fumes.
-
After sonication, dilute the mixture by slowly adding it to a large volume of ice-cold DI water.
-
Filter the diluted suspension through a PTFE membrane filter and wash extensively with DI water until the pH of the filtrate is neutral.
-
Dry the resulting carboxylated CNTs (CNT-COOH) in a vacuum oven at 60-80 °C overnight.
Step 2: Amidation of CNT-COOH with ODA
This protocol describes two common routes for amidation. Route A uses thionyl chloride and is highly effective but requires stringent anhydrous conditions. Route B uses carbodiimide chemistry, which is milder.
Route A: Acyl Chloride Intermediate
-
Suspend the dried CNT-COOH (e.g., 100 mg) in anhydrous DMF (20 mL) and add SOCl₂ (e.g., 5 mL).
-
Reflux the mixture at 70 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling, remove the excess SOCl₂ by distillation under reduced pressure.
-
Add a solution of ODA (e.g., 500 mg) in anhydrous DMF (10 mL) to the CNT-acyl chloride suspension.
-
Heat the mixture to 90-100 °C and stir for 48-72 hours under an inert atmosphere.
-
Cool the reaction mixture and filter through a PTFE membrane.
-
Wash the product extensively with DMF, methanol, and DI water to remove unreacted ODA and other byproducts.
-
Dry the final ODA-functionalized CNTs (CNT-ODA) in a vacuum oven at 60 °C.
Route B: Carbodiimide Coupling
-
Disperse CNT-COOH (e.g., 100 mg) in anhydrous DMF (20 mL).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in excess (e.g., 5-10 fold molar excess relative to the estimated -COOH content).
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid groups.
-
Add ODA (e.g., 500 mg) to the reaction mixture.
-
Stir at room temperature for 48-72 hours.
-
Filter the suspension through a PTFE membrane and wash thoroughly with DMF, methanol, and DI water.
-
Dry the final product in a vacuum oven at 60 °C.
Non-Covalent Functionalization of CNTs with ODA
This method is simpler and preserves the CNT structure. It relies on the physical adsorption of ODA onto the CNT surface.
Diagram of the Non-Covalent Functionalization Workflow:
Caption: Non-covalent functionalization workflow for CNTs with ODA.
Materials:
-
Pristine CNTs
-
This compound (ODA)
-
Organic solvent (e.g., chloroform, toluene, or xylene)
-
Methanol
-
0.22 µm PTFE membrane filter
Protocol:
-
Dissolve ODA in a suitable organic solvent (e.g., 1 mg/mL in chloroform).
-
Add pristine CNTs to the ODA solution (e.g., 1 mg of CNTs per 10 mL of solution).
-
Sonicate the mixture for 1-2 hours in an ultrasonic bath.
-
Allow the suspension to stand for 24 hours to allow for the adsorption of ODA onto the CNTs.
-
Filter the suspension through a PTFE membrane.
-
Wash the collected CNTs with the organic solvent to remove excess, unbound ODA, followed by washing with methanol.
-
Dry the non-covalently functionalized CNTs in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid desorption of ODA.
Characterization: Validating the Functionalization
A suite of characterization techniques is essential to confirm the successful functionalization of CNTs with ODA and to quantify the degree of modification.
| Technique | Purpose | Expected Observations for Successful Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the CNT surface. | For covalent functionalization, the appearance of characteristic amide bond peaks (~1640 cm⁻¹ for C=O stretch and ~1550 cm⁻¹ for N-H bend), and C-H stretching peaks from the alkyl chain of ODA (~2850-2920 cm⁻¹).[10] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of ODA attached to the CNTs. | A significant weight loss step at temperatures corresponding to the decomposition of ODA (typically between 200-400 °C). The percentage of weight loss can be used to estimate the degree of functionalization.[9] |
| Raman Spectroscopy | To assess changes in the structural integrity of the CNTs. | An increase in the D-band to G-band intensity ratio (ID/IG) for covalently functionalized CNTs, indicating the introduction of defects during oxidation and amidation.[1] For non-covalent functionalization, this ratio should remain largely unchanged. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | The appearance of a nitrogen (N 1s) peak confirms the presence of ODA. High-resolution scans of the C 1s peak can reveal the presence of C-N and C=O bonds.[7] |
| Transmission Electron Microscopy (TEM) | To visualize the morphology of the functionalized CNTs. | Can show changes in the surface texture of the CNTs and the degree of debundling. |
| Dispersion Tests | To qualitatively assess the improvement in solubility. | ODA-functionalized CNTs should form stable, homogeneous dispersions in non-polar organic solvents, while pristine CNTs will sediment quickly.[4] |
Applications of ODA-Functionalized CNTs
The enhanced dispersibility and tailored surface chemistry of ODA-functionalized CNTs open up a wide range of applications.
Polymer Nanocomposites
The primary application of ODA-modified CNTs is as reinforcing fillers in polymer matrices, particularly non-polar polymers like polyethylene (PE) and polypropylene (PP).[3][4][7] The long alkyl chains of ODA are compatible with the polymer chains, leading to improved dispersion and stronger interfacial adhesion between the CNTs and the polymer.[10][13] This results in nanocomposites with enhanced mechanical properties, such as increased tensile strength and Young's modulus, as well as improved electrical and thermal conductivity.[4][7]
Drug Delivery Systems
While the hydrophobic nature of ODA-functionalized CNTs makes them less suitable for direct use in aqueous biological systems, they can serve as important intermediates. The amine group can be further functionalized with hydrophilic polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time.[9] The hydrophobic core can then be used to load hydrophobic drugs.[2][14][15] The ability of CNTs to penetrate cell membranes makes them promising candidates for targeted drug delivery.[2][16]
Diagram of a Potential Drug Delivery System:
References
- 1. pages.jh.edu [pages.jh.edu]
- 2. The application of carbon nanotubes in target drug delivery systems for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound functionalization of carbon nanotubes on dispersion, polarity, and mechanical properties of CNT/HDPE nanocomposites | springerprofessional.de [springerprofessional.de]
- 4. Effects of this compound functionalization of carbon nanotubes on dispersion, polarity, and mechanical properties of CNT/HDPE nanocomposites - ProQuest [proquest.com]
- 5. Effects of this compound functionalization of carbon nanotubes on dispersion, polarity, and mechanical properties of CNT/HDPE nanocomposites | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and characterization of multi-walled carbon nanotubes modified with this compound and polyethylene glycol - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 16. news-medical.net [news-medical.net]
Synthesis of Metal Oxide Nanocrystals Using Octadecylamine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal oxide nanocrystals are a class of materials that have garnered significant interest across various scientific disciplines due to their unique size-dependent properties.[1] These properties make them suitable for a wide range of applications, including catalysis, energy storage, and biomedicine.[1] The synthesis of these nanocrystals with controlled size, shape, and crystallinity is paramount to harnessing their full potential. Among the various synthetic strategies, the use of octadecylamine (ODA) has emerged as a versatile and effective approach.[2][3]
This compound, a long-chain primary amine, serves multiple roles in the synthesis of metal oxide nanocrystals. It can act as a solvent, a capping agent to control growth and prevent agglomeration, and a shape-directing agent.[4][5][6] Its primary amine group provides a binding site for metal precursors, while its long alkyl chain offers steric hindrance, enabling the formation of well-dispersed, uniform nanocrystals.[4] This guide provides an in-depth overview of the principles and protocols for the synthesis of various metal oxide nanocrystals utilizing this compound.
The Multifaceted Role of this compound in Nanocrystal Synthesis
The efficacy of this compound in the synthesis of metal oxide nanocrystals stems from its versatile chemical nature.[4] Understanding its various functions is crucial for designing and optimizing synthetic protocols.
1. Solvent and Reaction Medium: With a melting point around 50-55 °C and a high boiling point, this compound can serve as a high-temperature solvent, facilitating the decomposition of metal precursors and the subsequent nucleation and growth of nanocrystals.[2] Its non-polar nature also helps in the dissolution of many organometallic precursors.
2. Capping and Stabilizing Agent: The primary amine group of ODA coordinates to the surface of the growing nanocrystals, passivating the surface and preventing uncontrolled growth and aggregation.[4][5] The long, 18-carbon alkyl chains provide a steric barrier, ensuring the colloidal stability of the nanocrystals in non-polar solvents.[4] This capping action is fundamental in achieving monodisperse nanocrystal populations.
3. Shape-Directing Agent: By selectively binding to specific crystallographic facets of the growing nanocrystals, this compound can influence their final morphology.[6][7][8] The differential growth rates of various crystal faces, modulated by the binding of ODA, can lead to the formation of nanocrystals with diverse shapes such as spheres, rods, cubes, and more.[6]
4. Reducing Agent: In some synthetic systems, particularly with certain metal precursors, this compound can also act as a reducing agent, facilitating the reduction of metal ions to their lower oxidation states required for the formation of the metal oxide.[5]
The interplay of these roles allows for a high degree of control over the final characteristics of the metal oxide nanocrystals.
General Experimental Workflow
The synthesis of metal oxide nanocrystals using this compound typically follows a solution-phase, high-temperature decomposition or reaction method. The general workflow can be visualized as follows:
Caption: General workflow for metal oxide nanocrystal synthesis using this compound.
Protocols for the Synthesis of Representative Metal Oxide Nanocrystals
The following protocols provide detailed, step-by-step methodologies for the synthesis of common metal oxide nanocrystals. These should be considered as starting points, and optimization of parameters may be necessary depending on the desired nanocrystal characteristics.
Protocol 1: Synthesis of Zinc Oxide (ZnO) Nanoparticles
This protocol is adapted from methodologies that utilize the thermal decomposition of a zinc precursor in the presence of a long-chain amine.[9][10]
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
This compound (ODA)
-
Toluene
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line or nitrogen/argon gas inlet
-
Centrifuge
Procedure:
-
Reaction Setup: In a 100 mL three-neck flask, combine zinc acetate dihydrate (e.g., 1 mmol) and this compound (e.g., 20 mmol).
-
Degassing: Equip the flask with a condenser and a magnetic stir bar. Place the flask in a heating mantle and connect it to a Schlenk line. Heat the mixture to 120 °C under vacuum for 30 minutes to remove water and other low-boiling point impurities.
-
Reaction: Switch the atmosphere to an inert gas (nitrogen or argon) and increase the temperature to the desired reaction temperature (e.g., 180-220 °C).[10] The solution will become clear and then gradually turn milky, indicating the formation of ZnO nanoparticles. Maintain the reaction at this temperature for a specific duration (e.g., 1-2 hours) to control the size and shape of the nanocrystals.
-
Purification: After the reaction is complete, cool the flask to approximately 70 °C. Add an excess of a non-polar solvent like toluene to dissolve the mixture.
-
Precipitation and Washing: To precipitate the ZnO nanoparticles, add a polar anti-solvent such as ethanol until the solution becomes turbid. Centrifuge the mixture to collect the nanoparticles. Discard the supernatant.
-
Redispersion: Redisperse the nanoparticle pellet in a small amount of a non-polar solvent like toluene. Repeat the precipitation and washing steps at least two more times to remove excess ODA and byproducts.
-
Final Product: After the final wash, dry the purified ZnO nanoparticles under vacuum. The resulting powder can be readily redispersed in non-polar solvents.
Protocol 2: Synthesis of Iron Oxide (Fe₃O₄) Nanocrystals
This protocol is based on the solvothermal synthesis of magnetite nanoparticles where this compound can act as both a solvent and a reductant.[11]
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound (ODA)
-
Ethanol
-
Hexane
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven or furnace
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Precursor Preparation: In a beaker, dissolve iron(III) acetylacetonate (e.g., 1 mmol) in this compound (e.g., 10 g) with magnetic stirring. Gentle heating (around 60-70 °C) may be required to fully dissolve the precursor.
-
Autoclave Setup: Transfer the homogeneous solution to a Teflon-lined stainless-steel autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in an oven or furnace. Heat the autoclave to the desired reaction temperature (e.g., 200-260 °C) and maintain this temperature for a set duration (e.g., 6-12 hours).[11]
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Open the autoclave carefully in a fume hood.
-
Purification: Add an excess of ethanol to the black product to precipitate the Fe₃O₄ nanocrystals.
-
Washing: Collect the nanocrystals by centrifugation. Discard the supernatant. Wash the product repeatedly with a mixture of hexane and ethanol to remove unreacted precursors and excess ODA.
-
Final Product: Dry the purified Fe₃O₄ nanocrystals under vacuum. The resulting black powder can be dispersed in non-polar organic solvents.
Protocol 3: Synthesis of Titanium Dioxide (TiO₂) Nanocrystals
This non-hydrolytic sol-gel approach can be adapted for the use of this compound as a capping agent to control the size and dispersibility of the resulting TiO₂ nanocrystals.[12]
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
This compound (ODA)
-
1-Octadecene (ODE) (as a high-boiling point solvent)
-
Toluene
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line or nitrogen/argon gas inlet
-
Syringe pump (optional, for controlled injection)
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-neck flask, combine this compound (e.g., 5-10 mmol) and 1-octadecene (e.g., 20 mL).
-
Degassing: Heat the mixture to 120 °C under vacuum for 30 minutes.
-
Reaction: Switch to an inert atmosphere and increase the temperature to the reaction temperature (e.g., 250-300 °C).
-
Precursor Injection: In a separate vial under an inert atmosphere, prepare a solution of titanium(IV) isopropoxide in 1-octadecene. Inject this precursor solution into the hot ODA/ODE mixture. The injection can be done rapidly or slowly using a syringe pump to control the nucleation and growth kinetics.
-
Growth: Allow the reaction to proceed at the set temperature for a specific duration (e.g., 30-60 minutes).
-
Purification: Cool the reaction mixture to room temperature. Add an excess of ethanol to precipitate the TiO₂ nanocrystals.
-
Washing and Redispersion: Centrifuge the mixture to collect the product. Wash the nanocrystals multiple times with ethanol and redisperse them in toluene.
-
Final Product: After the final washing step, dry the purified TiO₂ nanocrystals under vacuum.
Influence of Key Synthesis Parameters
The properties of the synthesized metal oxide nanocrystals are highly dependent on the reaction conditions. The following table summarizes the influence of key experimental parameters.
| Parameter | Effect on Nanocrystal Properties |
| Reaction Temperature | Higher temperatures generally lead to faster reaction kinetics, which can result in smaller, more uniform nanocrystals if nucleation is rapid and growth is controlled. It can also influence the crystallinity and phase of the final product. |
| Reaction Time | Longer reaction times typically lead to larger nanocrystals through Ostwald ripening. It can also affect the shape and phase purity of the nanocrystals. |
| Precursor Concentration | Higher precursor concentrations can lead to a higher nucleation rate, potentially resulting in smaller nanocrystals. However, it can also lead to aggregation if not properly controlled. |
| This compound to Precursor Ratio | A higher ratio of ODA to the metal precursor generally results in smaller and more monodisperse nanocrystals due to more effective surface passivation and stabilization. It can also influence the final shape of the nanocrystals. |
| Heating Rate | A rapid heating rate can induce a burst of nucleation, leading to the formation of smaller, more uniform nanocrystals. |
| Purity of Reagents | The presence of impurities, especially water, can significantly affect the reaction chemistry and the quality of the resulting nanocrystals. Using high-purity reagents and anhydrous conditions is often crucial.[13] |
Post-Synthesis Purification
A critical step in obtaining high-quality metal oxide nanocrystals is the post-synthesis purification process.[14] The primary goal is to remove unreacted precursors, excess this compound, and any byproducts from the reaction mixture. This is typically achieved through a series of precipitation and redispersion steps.[14]
The choice of solvent and anti-solvent is crucial. The nanocrystals, capped with hydrophobic this compound, are typically soluble in non-polar solvents like toluene or hexane. The addition of a polar anti-solvent, such as ethanol or acetone, reduces the solubility of the capped nanocrystals, causing them to precipitate. Centrifugation is then used to separate the nanocrystals from the supernatant containing the impurities. This process is usually repeated several times to ensure high purity.
Characterization of Metal Oxide Nanocrystals
A comprehensive characterization of the synthesized nanocrystals is essential to understand their properties and suitability for various applications. Common characterization techniques include:
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To determine the size, shape, and morphology of the nanocrystals.
-
X-ray Diffraction (XRD): To identify the crystal structure, phase purity, and estimate the crystallite size.
-
UV-Vis Spectroscopy: To study the optical properties, including the band gap of semiconductor metal oxides.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of this compound capping on the nanocrystal surface.
-
Thermogravimetric Analysis (TGA): To determine the amount of organic capping agent on the nanocrystal surface.
Conclusion
The use of this compound provides a powerful and versatile platform for the synthesis of a wide variety of metal oxide nanocrystals with controlled size, shape, and dispersibility.[2][3] By carefully tuning the reaction parameters such as temperature, time, and precursor-to-surfactant ratio, researchers can tailor the properties of the nanocrystals for specific applications. The protocols and principles outlined in this guide serve as a comprehensive resource for scientists and professionals seeking to leverage this synthetic methodology in their research and development endeavors.
References
- 1. Metal Oxide Nanoparticles: Review of Synthesis, Characterization and Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effective this compound system for nanocrystal synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. azonano.com [azonano.com]
- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 8. faculty.unist.ac.kr [faculty.unist.ac.kr]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. researchgate.net [researchgate.net]
- 11. Facile solvothermal synthesis of monodisperse Fe3O4 nanocrystals with precise size control of one nanometre as potential MRI contrast agents - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aggregation of Octadecylamine-Capped Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with octadecylamine (ODA)-capped nanoparticles. This guide is designed to provide in-depth, actionable solutions to one of the most common challenges in nanoparticle handling: aggregation. By understanding the underlying mechanisms, you can effectively troubleshoot and prevent these issues in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of ODA-capped nanoparticles.
Q1: What is the primary role of this compound (ODA) on my nanoparticles?
A: this compound serves as a crucial capping and stabilizing agent.[1][2] Its primary function is to adsorb onto the nanoparticle surface, creating a protective layer.[3] This layer is essential for several reasons:
-
Steric Hindrance: The long, 18-carbon alkyl chain of ODA projects out from the nanoparticle surface, creating a physical, brush-like barrier.[4][5][6] This barrier prevents nanoparticles from getting close enough to each other to be pulled together by attractive van der Waals forces, thus inhibiting aggregation.[4][7][8]
-
Growth Control: During synthesis, ODA helps regulate particle growth, leading to more monodisperse (uniformly sized) nanoparticles.[1][9]
-
Dispersibility: The hydrophobic nature of the ODA tail makes the nanoparticles readily dispersible in nonpolar organic solvents like toluene, hexane, and chloroform.
Q2: Why are my ODA-capped nanoparticles suddenly crashing out of solution (aggregating)?
A: Aggregation occurs when the repulsive forces provided by the ODA capping layer are overcome by attractive forces between nanoparticles. Common triggers include:
-
Solvent Incompatibility: Introducing a polar solvent (like ethanol or methanol) to a stable dispersion in a nonpolar solvent (like toluene) will cause the nanoparticles to aggregate and precipitate. The nonpolar ODA chains are not soluble in polar solvents.
-
Ligand Desorption: The binding of ODA to the nanoparticle surface is often a dynamic equilibrium.[10] Changes in temperature, solvent, or the introduction of molecules with a higher affinity for the nanoparticle surface can cause ODA to detach, leaving parts of the surface exposed and prone to aggregation.[11][12]
-
Insufficient Capping: If there is not enough ODA present during or after synthesis, the nanoparticle surface will not be fully covered, leading to inherent instability.[13][14]
-
High Nanoparticle Concentration: At very high concentrations, the frequency of particle collisions increases, which can overcome the steric barrier and lead to aggregation.[15]
Q3: Is it possible to redisperse aggregated ODA-capped nanoparticles?
A: Yes, in many cases, aggregated nanoparticles can be redispersed, especially if the aggregation is recent and caused by solvent effects. The general strategy involves returning the nanoparticles to a favorable solvent environment and applying energy to break up the agglomerates. A common method is to centrifuge the aggregated particles, remove the problematic solvent, add a good, nonpolar solvent (e.g., toluene or hexane), and then use ultrasonication to break up the clusters.[16][17] However, if the aggregation is due to irreversible processes like particle fusion or strong chemical bonding, redispersion can be very difficult.[17]
Q4: What are the best solvents for dispersing and storing ODA-capped nanoparticles?
A: ODA-capped nanoparticles are best dispersed in nonpolar or weakly polar organic solvents due to the long hydrophobic alkyl chain of the ODA molecule. Excellent choices include:
-
Toluene
-
Hexane
-
Chloroform
-
Cyclohexane[18]
Avoid polar solvents such as water, ethanol, methanol, and acetone, as they will induce aggregation.
Q5: How should I properly store my ODA-capped nanoparticle dispersions for long-term stability?
A: For long-term stability, dispersions should be stored in a tightly sealed container to prevent solvent evaporation, which would increase nanoparticle concentration and risk aggregation. Storage at a cool, stable temperature (e.g., 4°C) is generally recommended to slow down kinetic processes like ligand desorption.[7] Avoid exposure to light, which can sometimes induce photochemical reactions on the nanoparticle surface.
In-Depth Troubleshooting Guide
Use this section to diagnose and solve specific aggregation problems you encounter during your workflow.
Problem 1: Aggregation During Synthesis or Purification
-
Symptom: Nanoparticles precipitate immediately after synthesis or during the washing/purification steps.
-
Root Cause Analysis: This issue often points to an imbalance in the reaction or purification protocol. The primary culprits are typically insufficient surface coverage by ODA or the use of an inappropriate "anti-solvent" during washing.
-
Solutions & Protocols:
-
Optimize ODA Concentration: Ensure the molar ratio of ODA to the metal precursor is sufficient. A low ratio can result in incomplete surface passivation.[19] It may be necessary to empirically test several ratios to find the optimal concentration for your specific nanoparticle system.
-
Refine the Washing Protocol: Purification of ODA-capped nanoparticles often involves precipitation with a polar anti-solvent (like ethanol or methanol) to remove unreacted precursors and excess ODA.
-
Problem: Adding the anti-solvent too quickly or using too large a volume can cause rapid, irreversible aggregation.
-
Solution: Add the anti-solvent dropwise while vigorously stirring the nanoparticle dispersion. This allows for more controlled precipitation. After centrifugation, minimize the time the pellet is in contact with the anti-solvent before redispersing it in a good solvent like toluene.
-
-
Problem 2: Aggregation During Long-Term Storage
-
Symptom: A previously stable and clear nanoparticle dispersion becomes cloudy or shows visible precipitate after days or weeks.
-
Root Cause Analysis: This delayed aggregation is often due to slow, time-dependent processes.
-
Ligand Desorption: Over time, ODA molecules can slowly detach from the nanoparticle surface, creating bare spots that can stick together.[11][12] This is exacerbated by temperature fluctuations.[7]
-
Solvent Evaporation: If the storage container is not perfectly sealed, the solvent can slowly evaporate. This increases the nanoparticle concentration, making aggregation more likely.
-
Oxidation: For some types of nanoparticles (e.g., silver, copper), slow oxidation of the surface can disrupt the ODA-surface bond, leading to instability.
-
-
Solutions & Best Practices:
-
Ensure Proper Sealing: Use vials with PTFE-lined caps or wrap the cap with Parafilm to create an airtight seal.
-
Maintain Stable, Cool Temperatures: Store dispersions at 4°C. Avoid repeated freeze-thaw cycles, which can dramatically disrupt the capping layer.
-
Consider Inert Atmosphere: For highly sensitive materials, consider degassing the solvent and storing the dispersion under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Problem 3: Aggregation Upon Solvent Transfer or Ligand Exchange
-
Symptom: Nanoparticles crash out of solution when attempting to transfer them to a new solvent for an application (e.g., for biological assays).
-
Root Cause Analysis: The stability of the ODA capping layer is highly dependent on the solvent environment. Transferring to an incompatible solvent is a common cause of failure. Ligand exchange procedures, if not carefully controlled, can temporarily leave the nanoparticle surface unprotected.
-
Solutions & Protocols:
-
Gradual Solvent Exchange: If you need to transfer to a slightly more polar solvent, do not do it in one step. A gradual exchange using dialysis or by slowly adding the new solvent while removing the old one via distillation (if boiling points differ significantly) can sometimes work.
-
Controlled Ligand Exchange: When replacing ODA with another ligand (e.g., a thiol for better binding to gold surfaces or a PEGylated ligand for water dispersibility), the new ligand must be introduced under conditions that favor its binding before the ODA fully desorbs. The interaction between a new ligand, like dodecanethiol, and a silver nanoparticle surface is much stronger than the Ag-N bond of ODA, which drives the exchange.[20][21] However, this process can temporarily expose the nanoparticle surface, leading to fusion if not controlled.[20][21]
-
Key Mechanisms and Visualizations
Understanding the theoretical principles of stabilization is key to rational troubleshooting.
Mechanism of Steric Stabilization by ODA
This compound provides stability primarily through steric hindrance. The long hydrocarbon chains form a dense layer on the nanoparticle surface, acting as a physical barrier.
Caption: Steric hindrance from ODA ligands prevents nanoparticle cores from aggregating.
Troubleshooting Workflow for Nanoparticle Aggregation
When faced with aggregation, a systematic approach can help identify the cause quickly.
Caption: A decision tree to diagnose the root cause of nanoparticle aggregation.
Key Experimental Protocols
Protocol A: Redispersion of Aggregated Nanoparticles
This protocol is for redispersing nanoparticles that have aggregated due to solvent incompatibility or concentration.
Materials:
-
Aggregated nanoparticle dispersion
-
A "good" nonpolar solvent (e.g., anhydrous toluene)
-
A polar "anti-solvent" (e.g., anhydrous ethanol)
-
Centrifuge and appropriate tubes
-
Probe or bath sonicator
Procedure:
-
Isolation: Transfer the aggregated dispersion to a centrifuge tube. Centrifuge at a speed sufficient to pellet the nanoparticles (e.g., 6,000 rpm for 10-15 minutes, but this must be optimized).[16][22]
-
Washing: Carefully decant and discard the supernatant, which contains the problematic solvent.
-
Initial Redispersion: Add a small amount of the good solvent (toluene) to the pellet. Gently swirl or vortex to break up the pellet into smaller chunks.
-
Sonication: Place the tube in an ultrasonic bath or use a probe sonicator. Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) to avoid excessive heating, which can damage the ligands.[17] Continue until the dispersion appears homogeneous and no visible aggregates remain.
-
Validation (Optional but Recommended): Characterize the redispersed sample using Dynamic Light Scattering (DLS) to confirm the particle size and polydispersity index (PDI) are back to acceptable levels, or use UV-Vis spectroscopy to check for the characteristic plasmon resonance peak.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of primary alkylamines in nanoparticles formation and stabilization | Semantic Scholar [semanticscholar.org]
- 3. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steric Stabilization: Significance and symbolism [wisdomlib.org]
- 6. Fundamental studies on the synthesis of supported metal nanoparticles: steric hindrance and coordination effects of anionic stabilizers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 10. Complex ligand adsorption on 3D atomic surfaces of synthesized nanoparticles investigated by machine-learning accelerated ab initio calculation - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How to concentrate nanoparticles and avoid aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Growth and assembly of monodisperse Ag nanoparticles by exchanging the organic capping ligands | Journal of Materials Research | Cambridge Core [cambridge.org]
- 22. Gene Delivery via this compound-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Octadecylamine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with octadecylamine. As a long-chain primary amine, this compound presents unique solubility challenges due to its dual nature: a polar amine head and a long, non-polar hydrocarbon tail. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you overcome these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility characteristics?
This compound (also known as 1-aminooctadecane or stearylamine) is a primary aliphatic amine with an 18-carbon chain (C18H39N).[1] At room temperature, it is typically a white, waxy crystalline solid with a melting point between 50-53°C.[1]
Its solubility is governed by the "like dissolves like" principle. The long, hydrophobic C18 alkyl chain dominates its molecular structure, making it:
-
Significantly soluble in non-polar organic solvents such as toluene, benzene, and chloroform.[1]
-
Soluble to easily soluble in various alcohols like ethanol and isopropanol.[3]
-
Slightly soluble in moderately polar solvents like acetone and methanol.[4]
The amine group (-NH2) provides a degree of polarity, but its influence is largely overshadowed by the hydrophobicity of the alkyl chain.[1]
Q2: What are the key physical and chemical properties I should be aware of?
Understanding the fundamental properties of this compound is crucial for troubleshooting.
| Property | Value | Significance for Solubility |
| Molecular Weight | 269.5 g/mol | Influences dissolution rate and molar concentration calculations. |
| Melting Point | 50-53 °C[5] | Dissolution in many solvents is significantly enhanced near or above this temperature. |
| pKa | 10.6 (at 25°C)[2] | As a strong base, it can be protonated in acidic conditions to form a more polar, water-dispersible salt. |
| Appearance | White waxy solid/flakes[2][6] | Its solid state at room temperature means dissolution requires energy to break the crystal lattice. |
| LogP | ~7.7 - 8.5 | A high octanol-water partition coefficient indicates strong lipophilicity and poor water solubility.[6] |
Q3: Can I make this compound dissolve in water?
While this compound itself is insoluble in water, you can create an aqueous dispersion or emulsion by converting it into its salt form.[3] Since this compound is basic (pKa 10.6), it reacts with acids to form octadecylammonium salts.[6]
For example, reacting it with acetic acid yields octadecylammonium acetate, which is more readily dispersed in water.[7] Similarly, hydrochloric acid can be used to form this compound hydrochloride. It is important to note that this typically forms a milky emulsion or dispersion, not a true clear solution, and its stability may be limited.[8]
Troubleshooting Guide: Common Solubility Problems
Q4: My this compound is not dissolving in a recommended non-polar solvent (e.g., Toluene, Chloroform) at room temperature. What's wrong?
This is a common issue related to dissolution kinetics rather than a fundamental lack of solubility. The waxy, solid nature of this compound at room temperature means energy input is required to break down the crystal lattice.
The process of dissolution involves two main steps: overcoming the solute-solute interactions (lattice energy) and establishing new solute-solvent interactions. For a solid like this compound, this process can be slow without external energy.
Caption: Troubleshooting workflow for dissolving this compound in non-polar solvents.
Q5: I dissolved this compound in ethanol with heating, but it precipitated out upon cooling. How can I prevent this?
This phenomenon occurs because you created a saturated or supersaturated solution at an elevated temperature. The solubility of this compound, like many solids, is temperature-dependent; as the temperature drops, the solvent's capacity to hold the solute decreases, causing it to precipitate.[1]
-
Work at a Lower Concentration: The most straightforward solution is to prepare a more dilute solution that remains stable at your target working temperature (e.g., room temperature).
-
Use a Stronger Solvent: While soluble in ethanol, this compound is easily soluble or very soluble in solvents like chloroform or toluene.[6] Switching to a solvent with higher capacity may prevent precipitation. The table below provides a quantitative comparison.
-
Maintain Elevated Temperature: If your experimental protocol allows, you can maintain the solution at the elevated temperature at which the this compound remains dissolved. This requires a heated magnetic stirrer or a water bath.
-
Co-Solvent System: Introducing a small amount of a stronger, miscible co-solvent (e.g., adding a small percentage of toluene to an ethanol solution) can sometimes increase the overall solvating power of the system and improve stability upon cooling.
The following table summarizes the solubility of this compound in various solvents, providing a basis for solvent selection.
| Solvent | Polarity | Solubility Classification | Quantitative Solubility (g/L at 25°C) |
| Water | High | Practically Insoluble[2] | 0.02[9] |
| Methanol | High | Slightly Soluble | 50.04[9] |
| Ethanol | High | Easily Soluble | 72.91[9] |
| Isopropanol | Medium | Easily Soluble | 120.6[9] |
| Acetone | Medium | Slightly Soluble[6] | 333.42[9] |
| Toluene | Low | Easily Soluble | 200.39[9] |
| Chloroform | Low | Very Soluble[2][6] | 1026.87[9] |
| Hexane | Low | Soluble[1] | 170.18[9] |
| Tetrahydrofuran (THF) | Medium | Not specified, but expected to be high | 1824.41[9] |
Data compiled from multiple sources. Quantitative data from Scent.vn is provided for comparison.[1][2][6][9]
Q6: I need to create an aqueous formulation for a drug delivery system. How do I properly prepare a stable this compound dispersion?
For applications in drug development, such as forming nanostructured lipid carriers or liposomes, a stable aqueous dispersion of this compound is often required to impart a positive surface charge.[10][11] This is achieved by forming an octadecylammonium salt in situ.
This protocol leverages the acid-base chemistry of this compound to render it dispersible in water.
Objective: To prepare a stable, milky-white dispersion of this compound in an aqueous medium.
Materials:
-
This compound (solid)
-
Glacial Acetic Acid
-
Deionized Water
-
Heated magnetic stirrer
-
Glass beaker
Procedure:
-
Heat the Aqueous Phase: In a beaker, heat the required volume of deionized water to approximately 60-70°C (above the melting point of this compound). Place it on a heated magnetic stirrer and begin stirring at a moderate speed.
-
Melt the this compound: In a separate container, gently melt the required amount of this compound. The melting point is around 53°C, so a water bath at ~60°C is ideal.
-
Add Acid to Water: Add a stoichiometric equivalent (or slight excess) of glacial acetic acid to the heated water. This pre-acidifies the medium, ensuring rapid salt formation. The reaction is an acid-base neutralization.
-
Slowly Add Molten this compound: Slowly and carefully add the molten this compound to the vortex of the stirring, acidified hot water.
-
Homogenize: Allow the mixture to stir vigorously for 15-20 minutes while maintaining the temperature. A stable, milky-white emulsion should form.[8]
-
Cool Down: Turn off the heat and allow the dispersion to cool to room temperature while maintaining gentle stirring.
Caption: Protonation of this compound to enhance aqueous dispersibility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [wap.guidechem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Octadecanamine | 124-30-1 [chemicalbook.com]
- 5. Octadecanamine CAS#: 124-30-1 [m.chemicalbook.com]
- 6. This compound | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2712531A - this compound materials and process - Google Patents [patents.google.com]
- 8. CN102505119A - Novel dissolving agent for this compound - Google Patents [patents.google.com]
- 9. scent.vn [scent.vn]
- 10. atamankimya.com [atamankimya.com]
- 11. atamankimya.com [atamankimya.com]
Technical Support Center: Octadecylamine (ODA) Langmuir Films at Low pH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with octadecylamine (ODA) Langmuir films. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the well-known stability challenges of ODA monolayers on acidic subphases. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues in your experiments.
Part 1: Frequently Asked questions (FAQs)
This section addresses common questions regarding the behavior of ODA films at the air-water interface under acidic conditions.
Q1: Why are my this compound (ODA) Langmuir films unstable at a low subphase pH?
At a neutral or high pH, the amine headgroup (-NH₂) of the ODA molecule is uncharged, allowing the hydrophobic alkyl chains to pack closely together via van der Waals forces, forming a stable monolayer. However, as the subphase pH decreases, the amine group becomes protonated (-NH₃⁺). This introduces strong electrostatic repulsion between adjacent headgroups. This repulsion counteracts the attractive forces between the chains, leading to film expansion, increased disorder, and, in many cases, dissolution of the ODA molecules into the subphase or complete film collapse at very low surface pressures.[1]
Q2: I've noticed my film completely disappears around pH 3.5 but seems to reappear if I lower the pH even further to 2.5. Why does this happen?
This is a documented and interesting phenomenon. The instability is maximal around pH 3.5, where protonation is significant enough to cause repulsion and dissolution, but the concentration of counter-ions (like Cl⁻ from the HCl used to lower the pH) is still too low to shield the charges effectively.[1][2][3][4] As the pH is lowered further (e.g., to 2.5), the concentration of counter-ions in the subphase increases. These ions adsorb to the protonated amine headgroups, partially neutralizing their charge.[2][3] This "charge screening" reduces the electrostatic repulsion, allowing the ODA molecules to re-occupy the interface and form a monolayer again, albeit one that is typically more expanded and disordered than films at high pH.[2][4]
Q3: What visual or data-driven indicators suggest my ODA film is unstable due to low pH?
There are several key indicators you can observe in your surface pressure-area (π-A) isotherm:
-
Delayed Lift-Off: The surface pressure will start to rise at a much larger area per molecule, indicating the molecules are repelling each other and resisting packing.
-
Low Collapse Pressure: The maximum surface pressure the film can withstand before collapsing into a 3D structure will be significantly lower.[1]
-
Reduced Slope: The slope of the isotherm in the compressed region will be less steep, signifying lower film compressibility and a more expanded, liquid-like state.
-
No Measurable Pressure: In cases of extreme instability (around pH 3.5), you may see almost no increase in surface pressure upon compression, suggesting the molecules are dissolving into the subphase rather than forming a film.[1][3][4]
Q4: Can I stabilize my ODA film at a low pH without changing the pH itself?
Yes. The key is to mitigate the electrostatic repulsion. The most effective method is to introduce salt into the subphase. Adding a simple monovalent salt like Sodium Chloride (NaCl) can provide the necessary counter-ions (Cl⁻) to screen the positive charges on the protonated ODA headgroups.[1][2] This has been shown to effectively recover and stabilize the monolayer even at a pH of 3.5, where it would otherwise dissolve.[2][3] The presence of these counter-ions allows the film to sustain higher surface pressures.
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Problem 1: Isotherm shows a very expanded phase and collapses at low pressure (< 10 mN/m).
-
Primary Cause: High protonation of ODA headgroups coupled with insufficient counter-ion screening.
-
Diagnostic Workflow:
Caption: Workflow for diagnosing and fixing ODA film instability.
-
Detailed Explanation: When the subphase pH drops below the effective pKa of the monolayer, the amine groups (-NH₂) become protonated (-NH₃⁺). The resulting positive charges repel each other, preventing the alkyl chains from packing efficiently. This leads to a liquid-expanded phase and a very low collapse pressure. Adding an inert salt like NaCl provides a source of anions (Cl⁻) that are attracted to the protonated headgroups, effectively neutralizing the charge and reducing repulsion.[1][5] This allows the van der Waals forces to dominate again, resulting in a more condensed and stable film.
Problem 2: Film is stable at low pH with salt, but isotherm is not reproducible.
-
Primary Cause: Incomplete equilibration of counter-ions at the interface or kinetic effects related to compression speed.
-
Recommended Actions:
-
Increase Equilibration Time: After spreading the ODA solution, allow the film to rest on the subphase for a longer period (e.g., 20-30 minutes) before starting compression. This gives the counter-ions from the bulk subphase sufficient time to migrate to the interface and organize around the charged headgroups.
-
Reduce Compression Speed: A slower barrier compression speed allows the monolayer and the associated counter-ions to rearrange and organize more effectively, leading to a more thermodynamically favorable and reproducible isotherm.
-
Verify Subphase Homogeneity: Ensure the salt is fully dissolved and the subphase is well-mixed before spreading the film to avoid local concentration gradients.
-
Problem 3: Difficulty with Langmuir-Blodgett (LB) deposition from an acidic subphase.
-
Primary Cause: The film may be too fluid or rigid, or the charge at the interface may be affecting the substrate interaction. Successful LB deposition requires the monolayer to be in a specific phase (typically the liquid-condensed or solid phase) that is both cohesive and transferable.[6]
-
Troubleshooting Steps:
-
Optimize Deposition Pressure: The ideal surface pressure for deposition is usually in a stable plateau region of the isotherm, often between 10 and 40 mN/m.[6] For salt-stabilized ODA films at low pH, you may need to empirically determine the new optimal pressure, which might be different from that on a pure water subphase.
-
Check the Transfer Ratio: A transfer ratio close to 1 indicates successful deposition. If the ratio is low, it suggests the film is not adhering to the substrate. This could be due to the film being too fluid (increase deposition pressure) or too rigid (decrease deposition pressure).
-
Consider Substrate Surface Charge: At low pH, a hydrophilic substrate like glass or silica may have a different surface charge. The interaction between the positively charged ODA film and the substrate is critical. Ensure your substrate cleaning procedure is robust and consider if surface modification is necessary to promote adhesion.
-
Part 3: Data & Protocols
Table 1: Effect of Subphase pH on ODA Monolayer Properties
This table summarizes typical qualitative changes observed in the π-A isotherm of an ODA monolayer as the subphase pH is decreased.
| Subphase Condition | Lift-off Area (Ų/molecule) | Collapse Pressure (πc, mN/m) | Film Phase at 25 mN/m | General Stability |
| pH > 7 | ~21 Ų | > 40 mN/m | Liquid-Condensed / Solid | High |
| pH ~ 5.7 | ~24 Ų | ~30-35 mN/m | Liquid-Condensed | Moderate |
| pH ~ 3.5 (No Salt) | Very large / No clear lift-off | ~1 mN/m or immeasurable | Gas / Dissolved | Extremely Low / Unstable[1][4] |
| pH ~ 2.5 (No Salt) | ~24-26 Ų | ~25-30 mN/m | Liquid-Expanded | Recovered but Disordered[1][4] |
| pH ~ 3.5 (with 3mM NaCl) | ~22 Ų | > 25 mN/m | Liquid-Condensed | High (Stabilized by salt)[4] |
Note: These values are illustrative and can vary based on temperature, purity of materials, and specific experimental setup.
Experimental Protocol: Preparation and Stabilization of ODA Film on an Acidic Subphase
This protocol outlines the steps to form a stable ODA monolayer at a target pH of 3.5.
Materials:
-
This compound (ODA), high purity (>99%)
-
Chloroform or Hexane (Spectroscopic grade)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Chloride (NaCl), high purity
-
Ultrapure water (resistivity > 18.2 MΩ·cm)
-
Langmuir trough with Wilhelmy plate pressure sensor
Procedure:
-
Subphase Preparation:
-
Fill the Langmuir trough with ultrapure water.
-
Add a magnetic stir bar and place the trough on a stir plate.
-
Slowly add 0.1 M HCl dropwise while monitoring the pH with a calibrated pH meter until the target pH of 3.5 is reached and stable.
-
Add solid NaCl to the subphase to achieve a final concentration of 3 mM. Stir until fully dissolved.
-
Remove the stir bar and allow the subphase to thermally equilibrate for at least 30 minutes.
-
-
ODA Spreading Solution:
-
Prepare a ~0.5 mg/mL solution of ODA in chloroform or hexane. Ensure the ODA is fully dissolved.
-
-
Monolayer Formation & Compression:
-
Clean the subphase surface by aspiration until the surface pressure remains stable at zero upon full barrier compression.
-
Using a microsyringe, carefully deposit droplets of the ODA solution onto the air-water interface at various points across the surface.
-
Wait for 15-20 minutes. This solvent evaporation and film equilibration time is critical.
-
Begin compression of the barriers at a slow, controlled rate (e.g., 5-10 mm/min).
-
Record the surface pressure as a function of the area per molecule to generate the π-A isotherm.
-
The resulting isotherm should show a clear lift-off and a stable condensed phase, suitable for further study or LB deposition.
-
References
Technical Support Center: Overcoming Challenges in the Functionalization of Graphene with Octadecylamine (ODA)
Introduction: The functionalization of graphene and its derivatives, particularly graphene oxide (GO), with octadecylamine (ODA) is a critical process for enhancing its dispersibility in organic solvents and polymer matrices. This modification, which grafts long alkyl chains onto the graphene backbone, transforms the hydrophilic GO into a hydrophobic, organophilic material, unlocking its potential in advanced composites, coatings, and electronics.[1][2][3] However, the path to successful and reproducible functionalization is often fraught with challenges, from incomplete reactions to product aggregation. This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource to navigate these common experimental hurdles.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the ODA functionalization process.
Q1: What is the primary mechanism for ODA functionalization of graphene oxide?
A: The most common and effective method is the covalent functionalization of graphene oxide (GO). The amine group (-NH₂) of this compound acts as a nucleophile, reacting primarily with the oxygen-containing functional groups on the GO surface, such as epoxy (ring-opening) and carboxyl groups (amidation).[2][4] This process forms stable covalent bonds, permanently attaching the long hydrocarbon tail of ODA to the graphene sheet.[5][6] A secondary, less stable interaction is non-covalent functionalization , which relies on weaker forces like van der Waals interactions, but covalent routes are preferred for robust, long-term modification.[6][7][8]
Q2: Why is Graphene Oxide (GO) used as a starting material instead of pristine graphene?
A: Pristine graphene is chemically inert due to its stable sp²-hybridized carbon lattice, making direct covalent functionalization difficult without introducing defects.[9][10] GO, on the other hand, is decorated with abundant oxygen-containing functional groups (epoxides, hydroxyls, carboxyls).[6][11] These groups serve as reactive sites for chemical modification, making GO an ideal precursor for covalent functionalization with molecules like ODA.[4][12]
Q3: What is the expected outcome of a successful ODA functionalization?
A: A successful reaction transforms the dark brown/black, hydrophilic GO powder, which disperses in water, into a black, hydrophobic material. This ODA-functionalized graphene (ODA-GO or ODA-rGO) should readily disperse in non-polar organic solvents like dichloromethane, toluene, or N,N-Dimethylformamide (DMF), forming a stable, homogenous dispersion with minimal settling.[2][13]
Q4: Can ODA act as both a functionalizing and reducing agent for GO?
A: Yes, this is a key feature of the reaction. Besides grafting onto the GO, ODA can simultaneously reduce the graphene oxide by removing some of the oxygen functional groups, a process that occurs especially at elevated temperatures (e.g., >80°C).[2][14] This in-situ reduction helps restore the electrical conductivity and thermal stability of the graphene lattice, which is often desirable for electronic and composite applications.
Section 2: Troubleshooting Guide - Common Experimental Issues
This core section is designed to help you diagnose and solve specific problems encountered during the synthesis and purification of ODA-functionalized graphene.
Problem 1: Poor or No Dispersion in Organic Solvents
Symptom: After the reaction and purification, the final product does not disperse in non-polar solvents (e.g., toluene, chloroform, THF). It either settles immediately or remains as a solid powder.
| Potential Cause | Diagnostic Steps & Solutions |
| Incomplete Reaction / Low Functionalization Degree | Q: How can I confirm the reaction was incomplete? A: Use Fourier-Transform Infrared Spectroscopy (FTIR). A successful reaction will show new peaks corresponding to the C-H stretching of ODA's alkyl chains (~2915 and 2846 cm⁻¹) and the N-H bending of the amide bond (~1540 cm⁻¹).[13] Concurrently, the characteristic peaks of GO's carboxyl C=O (~1720 cm⁻¹) and epoxy C-O (~1224 cm⁻¹) groups should diminish significantly.[2][15] If your GO spectrum and product spectrum look very similar, the functionalization was likely insufficient.Solution: 1. Increase Reaction Time/Temperature: The reaction kinetics are often slow. Refluxing in a suitable solvent (like DMF or toluene) for 24-48 hours at temperatures between 80-120°C can significantly improve the degree of functionalization.[2][14]2. Optimize ODA-to-GO Ratio: Ensure a sufficient excess of ODA is used. A mass ratio of 10:1 (ODA:GO) is a common starting point. Insufficient ODA will leave many reactive sites on the GO unmodified.3. Improve Initial GO Exfoliation: Before the reaction, ensure your GO is well-exfoliated in the reaction solvent using bath or probe sonication. Poorly exfoliated GO has less surface area available for reaction. |
| Product Aggregation during Purification | Q: My product seemed to disperse initially but crashed out after washing. Why? A: This often happens during washing steps, especially with polar solvents like ethanol or acetone, which are used to remove excess ODA. While these solvents dissolve ODA, they are poor solvents for the newly formed hydrophobic ODA-GO, causing it to aggregate irreversibly due to π-π stacking.[6]Solution: 1. Modify Washing Procedure: After the initial centrifugation to remove the bulk of the ODA-containing supernatant, perform subsequent washes with a solvent in which the product is dispersible, such as THF or chloroform. This is less efficient at removing ODA but prevents aggregation.2. Use Redispersion/Precipitation: A better method is to disperse the crude product in a good solvent (e.g., chloroform), centrifuge to remove any unreacted GO, and then precipitate the functionalized product by adding a poor solvent (e.g., methanol or hexane). This selectively isolates the soluble, well-functionalized material. |
| Excessive Reduction without Sufficient Grafting | Q: The material is black and hydrophobic but still won't disperse. What's happening? A: High reaction temperatures can cause significant reduction of GO, restoring the strong π-π stacking interactions between graphene sheets.[6] If this reduction happens faster than ODA grafting, the sheets will re-stack and become insoluble, even with some ODA attached.Solution: 1. Staged Temperature Profile: Start the reaction at a lower temperature (e.g., 60-80°C) for several hours to promote initial ODA grafting onto the most reactive sites. Then, increase the temperature (e.g., >100°C) to drive further functionalization and reduction.[14]2. Use a Catalyst/Activating Agent: For amidation of carboxylic acid groups, adding a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can promote the reaction at lower temperatures, favoring grafting over thermal reduction. |
Problem 2: Difficulty Confirming Successful Functionalization
Symptom: Analytical data is ambiguous, making it difficult to confirm whether ODA has been successfully attached to the graphene sheets.
| Characterization Technique | Common Issue & Troubleshooting Q&A |
| FTIR Spectroscopy | Q: I don't see clear C-H peaks, or they are very weak. Did the reaction fail? A: Not necessarily. Graphene-based materials, especially in solid form (KBr pellet or ATR), can have high background absorption that obscures weaker signals. The intensity of the ODA peaks is proportional to the grafting density. A low degree of functionalization will result in weak signals.[16][17]Solution: 1. Improve Sample Preparation: Ensure the sample is thoroughly dried to remove solvent and water, whose broad O-H peak can mask the N-H region. Use a higher concentration of sample in your KBr pellet.2. Cross-validate with other techniques: Rely on a combination of methods. TGA is particularly powerful for quantifying the amount of grafted ODA. |
| Raman Spectroscopy | Q: The ID/IG ratio of my product increased. Does this mean the graphene is damaged? A: An increase in the intensity ratio of the D band (~1350 cm⁻¹) to the G band (~1580 cm⁻¹) is expected and actually indicates successful covalent functionalization.[5][18] The D band arises from defects and disorder. The conversion of sp²-hybridized carbon atoms in the graphene lattice to sp³-hybridized carbons upon covalent bonding with ODA is considered a "defect," leading to a higher ID/IG ratio.[5]Solution: This is a confirmation, not a problem. A significant increase in the ID/IG ratio, coupled with other evidence (like FTIR or TGA), strongly supports covalent attachment.[1] |
| Thermogravimetric Analysis (TGA) | Q: My TGA curve is complex. How do I interpret it to quantify ODA? A: A TGA scan (typically under N₂) of ODA-GO will show multiple weight loss events. The initial drop below ~150°C is usually adsorbed water/solvent. The degradation of labile oxygen groups from the GO backbone occurs around 200-250°C. The decomposition of the grafted ODA alkyl chains occurs at a higher temperature, typically between 250°C and 500°C.Solution: 1. Run Controls: Always run TGA on your starting GO material and pure ODA. This allows you to subtract the weight loss from the GO backbone and isolate the mass loss corresponding to the grafted ODA.2. Calculate Grafting Density: The percentage weight loss in the 250-500°C range (after accounting for the GO backbone loss in the same range) can be used to estimate the amount of ODA grafted onto the graphene.[1][19][20] |
| X-ray Photoelectron Spectroscopy (XPS) | Q: How can XPS confirm the C-N bond formation? A: XPS is a surface-sensitive technique that provides elemental and chemical bonding information. In a successful functionalization, you will see a new N1s peak appear in the survey scan. More importantly, high-resolution deconvolution of the C1s peak will show a new component corresponding to C-N bonds (typically around 285.5-286.0 eV), while the intensity of C-O and C=O peaks will decrease.[13] This provides direct evidence of covalent bond formation. |
Section 3: Protocols & Workflows
Standard Protocol for Covalent Functionalization of GO with ODA
This protocol provides a robust starting point for typical lab-scale synthesis.
Step 1: Exfoliation of Graphene Oxide
-
Disperse 100 mg of graphene oxide (GO) powder in 100 mL of N,N-Dimethylformamide (DMF).
-
Sonicate the mixture in a bath sonicator for 1-2 hours until a homogenous, brown dispersion is formed. Avoid excessive heating.
Step 2: Functionalization Reaction
-
Transfer the GO dispersion to a 250 mL round-bottom flask equipped with a condenser and a magnetic stir bar.
-
Add 1.0 g of this compound (ODA) to the flask (10:1 mass ratio of ODA:GO).
-
Heat the mixture to 120°C under a nitrogen or argon atmosphere and maintain vigorous stirring.
-
Allow the reaction to proceed for 24 hours. The color of the solution should darken to black.
Step 3: Purification of ODA-functionalized Graphene
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of acetone or methanol. This will cause the crude product to precipitate.
-
Centrifuge the mixture at 8000 rpm for 15 minutes to collect the black solid. Discard the supernatant, which contains unreacted ODA.
-
Re-disperse the solid in 50 mL of THF or chloroform with the help of brief sonication.
-
Centrifuge again at a lower speed (4000 rpm for 10 min) to remove any insoluble, unreacted GO aggregates.
-
Collect the supernatant, which contains the purified, soluble ODA-GO.
-
Precipitate the final product by adding an excess of a non-solvent like methanol and collect it via centrifugation or filtration.
-
Dry the final black powder in a vacuum oven at 60°C overnight.
Visualization of Workflows
Experimental Workflow Diagram
This diagram outlines the key stages from starting materials to final characterization.
Caption: Experimental workflow for ODA functionalization of graphene oxide.
Troubleshooting Decision Tree
This diagram helps diagnose poor dispersion issues.
Caption: Decision tree for troubleshooting poor ODA-GO dispersion.
Section 4: Data Reference Tables
Table 1: Typical Characterization Results for GO vs. ODA-GO
| Parameter | Graphene Oxide (GO) | Successful ODA-GO | Rationale for Change |
| Dispersibility | Water, Polar Solvents | Toluene, Chloroform, THF | Grafted hydrophobic alkyl chains alter surface chemistry.[2][13] |
| FTIR Peaks (cm⁻¹) | ~3400 (O-H), ~1720 (C=O), ~1620 (C=C), ~1224 (C-O-C), ~1050 (C-O) | ~2915 & ~2846 (C-H stretch), ~1540 (N-H bend), diminished GO peaks | Appearance of ODA's aliphatic C-H and new amide bonds; consumption of GO's oxygen groups.[2][13] |
| Raman ID/IG Ratio | ~0.9 - 1.2 | > 1.3 (Typically 1.3 - 1.6) | Covalent attachment disrupts sp² lattice, creating sp³ "defects" that increase the D band intensity.[1][5] |
| TGA (N₂ atm) | Major weight loss ~200°C (oxygen groups) | Additional weight loss step from 250-500°C | Decomposition of the grafted ODA alkyl chains.[1][21] |
| XRD (2θ) | Sharp peak at ~10-12° | Peak shifts to lower angle or becomes broad | The long ODA chains increase the interlayer spacing (d-spacing) between graphene sheets.[13][22] |
References
- 1. researchgate.net [researchgate.net]
- 2. Composition, Structure and Morphology Evolution of this compound (ODA)–Reduced Graphene Oxide and Its Dispersion Stability under Different Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. azonano.com [azonano.com]
- 7. dspace.alquds.edu [dspace.alquds.edu]
- 8. researchgate.net [researchgate.net]
- 9. Defects and doping and their role in functionalizing graphene | MRS Bulletin | Cambridge Core [cambridge.org]
- 10. Atomic Covalent Functionalization of Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Biomedical Limitations of Graphene Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aminated Graphene this compound Covalently Linked - ACS Material [acsmaterial.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and FT-IR/Raman Characterization of a Graphene Oxide–Methacrylamide Monomer for Dental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Thermal Stability and Purity of Graphene and Carbon Nanotubes: Key Parameters for Their Thermogravimetric Analysis (TGA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Potential Health Risks of Exposure to Graphene and Its Derivatives: A Review [mdpi.com]
Technical Support Center: Dispersion of Octadecylamine-Modified CNTs in Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with octadecylamine-modified carbon nanotubes (ODA-CNTs). This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in achieving optimal dispersion of ODA-CNTs within polymer matrices. Homogeneous dispersion is critical for unlocking the enhanced mechanical, thermal, and electrical properties of your nanocomposites.[1][2][3] This resource is designed to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Understanding the Dispersion Challenge
Carbon nanotubes (CNTs) inherently tend to agglomerate due to strong van der Waals forces and their high aspect ratios.[1][3][4] Surface functionalization with this compound (ODA) is a common strategy to mitigate this issue. The long alkyl chains of ODA are intended to improve compatibility with polymer matrices and create steric hindrance to prevent re-agglomeration.[1][5] However, achieving a stable, uniform dispersion is a multi-faceted challenge that depends on a delicate interplay of material properties and processing parameters.
Core Principles of ODA-CNT Dispersion
Successful dispersion hinges on overcoming the cohesive forces between CNTs and promoting favorable interactions with the surrounding polymer matrix. The ODA modification plays a crucial role by altering the surface chemistry of the CNTs, making them more organophilic.
II. Troubleshooting Guide: Common Dispersion Issues
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Poor Initial Dispersion - Large Agglomerates Visible
Symptoms: You observe visible black specks or clusters of CNTs in your polymer solution or melt. Characterization techniques like optical microscopy or SEM confirm the presence of large, un-dispersed agglomerates.[6]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Incompatible Solvent/Polymer Polarity | The "like dissolves like" principle is paramount. The nonpolar octadecyl chains of ODA-CNTs require a solvent or polymer matrix with a similar, low polarity for effective wetting and dispersion.[1][7] A significant mismatch in surface energy will prevent the polymer from intercalating into the CNT bundles.[8][9] | 1. Solvent Selection: If using a solvent-based method, choose a solvent that readily dissolves the polymer and has a polarity that matches the ODA-functionalized surface. Good starting points for non-polar systems include toluene, xylene, and chloroform.[1][6][7] 2. Polymer Modification: If direct melt compounding, consider if the polymer matrix is too polar. While less common, modifying the polymer with non-polar grafts could improve compatibility. |
| Insufficient Dispersion Energy | Overcoming the strong van der Waals forces holding CNTs together requires a significant energy input.[10] This energy is typically supplied by ultrasonication or high-shear mixing.[11] If the energy is too low, the agglomerates will not be broken down. | 1. Optimize Sonication: Systematically vary sonication time, power (amplitude), and pulse settings.[12][13][14] Be aware that excessive sonication can damage the CNTs.[11][15] 2. High-Shear Mixing: For melt processing, ensure sufficient shear rates and residence time in the extruder or mixer to break apart agglomerates. |
| High ODA-CNT Concentration | At higher concentrations, the likelihood of CNT-CNT interactions and re-agglomeration increases significantly, making dispersion more challenging.[16][17] | 1. Reduce Initial Concentration: Start with a lower weight percentage of ODA-CNTs (e.g., <1 wt%) and gradually increase it as you optimize your dispersion protocol. 2. Masterbatch Approach: Prepare a concentrated masterbatch of ODA-CNTs in the polymer and then dilute it to the final desired concentration. This can improve distributive mixing. |
Problem 2: Re-agglomeration of CNTs Over Time
Symptoms: Your initial dispersion appears uniform, but over time (hours to days), you observe the formation of new agglomerates or settling of CNTs in solution.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Thermodynamic Instability | Even after initial dispersion, if the CNT-polymer interactions are not strong enough to overcome the inherent CNT-CNT attraction, the system will be thermodynamically driven to re-agglomerate to minimize surface energy. | 1. Enhance Interfacial Adhesion: While ODA provides steric stabilization, ensure the polymer chains can effectively "wrap" or interact with the functionalized surface. This is often linked back to polarity matching. 2. Rapid Solidification: For solvent-based systems, rapid removal of the solvent can "freeze" the dispersed state before re-agglomeration can occur.[6] |
| Insufficient ODA Functionalization | If the density of this compound chains on the CNT surface is too low, there will be exposed areas of the CNT surface that can still attract each other via van der Waals forces. | 1. Verify Functionalization: Use techniques like TGA or FTIR to confirm the degree of ODA functionalization on your CNTs. 2. Optimize Functionalization Reaction: If synthesizing your own ODA-CNTs, revisit the reaction conditions (time, temperature, reagent ratios) to potentially increase the grafting density. |
Problem 3: Inconsistent Batch-to-Batch Results
Symptoms: You follow the same protocol but achieve different levels of dispersion with each new batch of nanocomposite.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Action |
| Variability in Sonication | The energy delivered by a probe sonicator can be highly sensitive to factors like probe depth, sample volume, and temperature. Inconsistent energy input will lead to variable dispersion.[11][18] | 1. Standardize Sonication Setup: Control and record all sonication parameters meticulously: probe depth, vessel geometry, sample volume, and temperature (use an ice bath to prevent overheating). 2. Monitor Energy Input: Some sonicators can report the total energy delivered (in Joules). Use this as a more reliable metric than time alone.[11] |
| Inhomogeneous Starting Materials | The "as-received" CNTs may not be perfectly uniform, with variations in agglomerate size and functionalization density. | 1. Pre-process CNTs: Before dispersion, consider a brief, gentle pre-dispersion step (e.g., short bath sonication) to break up the largest initial agglomerates. 2. Characterize Each Batch: Perform basic characterization (e.g., TGA) on each new batch of ODA-CNTs to ensure consistent functionalization levels. |
III. Experimental Protocols & Workflows
Protocol 1: Optimizing Sonication Parameters for Solvent Dispersion
This protocol uses a systematic approach to determine the optimal sonication energy for dispersing ODA-CNTs in a solvent compatible with your polymer.
-
Preparation:
-
Prepare several identical stock solutions of ODA-CNTs in your chosen solvent (e.g., 0.1 mg/mL in toluene).
-
Use an ice bath to maintain a constant temperature during sonication.
-
-
Sonication:
-
Using a probe sonicator, process each sample with a different total energy input. Vary either the sonication time or the amplitude while keeping the other constant.
-
Example conditions: 5 minutes at 20% amplitude, 10 minutes at 20% amplitude, 5 minutes at 40% amplitude, etc.
-
-
Analysis:
-
After sonication, allow the samples to sit undisturbed for 24 hours.
-
Visually inspect for settling.
-
Quantify the dispersion quality using UV-Vis spectroscopy. A higher absorbance at a characteristic wavelength (e.g., 500 nm) indicates better dispersion.[7]
-
-
Optimization:
-
Plot the absorbance vs. sonication energy. The optimal energy will be the point that gives the highest absorbance before plateauing or decreasing (which could indicate CNT damage).[11]
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dispersing ODA-CNTs?
The best solvent is one that has a similar polarity to the this compound chains and the polymer matrix.[1] Non-polar to weakly polar solvents like toluene, chloroform, N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF) are often effective.[6][19] It is crucial to select a solvent that can also dissolve your polymer.[6]
Q2: Can I use a bath sonicator instead of a probe sonicator?
While a bath sonicator can be used for pre-dispersion or for very dilute solutions, a probe sonicator is generally more effective for breaking down tough agglomerates because it delivers a much higher and more concentrated energy to the sample.[15]
Q3: How can I tell if I'm damaging my CNTs with too much sonication?
Excessive sonication can shorten the CNTs and introduce defects.[11][15] This can be monitored by techniques such as:
-
Raman Spectroscopy: An increase in the D-band to G-band intensity ratio (ID/IG) suggests an increase in defects.
-
Microscopy (TEM/AFM): Direct visualization can show a reduction in the average length of the CNTs.[14]
Q4: Does the type of polymer matter for dispersion?
Absolutely. The chemical structure and polarity of the polymer are critical.[20][21] ODA-CNTs will disperse more readily in non-polar polymers like polyethylene, polypropylene, and polystyrene due to favorable hydrophobic interactions.[1] Dispersion in more polar polymers like epoxies or polyamides can be more challenging and may require different surface functionalization.[16]
Q5: What characterization techniques are best for evaluating dispersion?
A multi-scale approach is recommended:
-
Macroscale: Visual inspection of the composite or solution.
-
Microscale: Optical microscopy and Scanning Electron Microscopy (SEM) can reveal the size and distribution of agglomerates.[6][22]
-
Nanoscale: Transmission Electron Microscopy (TEM) provides the highest resolution to see if individual CNTs are separated.[4]
-
Indirect Methods: UV-Vis spectroscopy for liquid dispersions and rheological measurements for polymer melts can provide quantitative insights into the state of dispersion.[7][15]
V. References
-
de Menezes, B. R. C., et al. (2018). Effects of this compound functionalization of carbon nanotubes on dispersion, polarity, and mechanical properties of CNT/HDPE nanocomposites. Journal of Materials Science. --INVALID-LINK--
-
Rahman, M., et al. (2017). Improved Dispersion of Carbon Nanotubes in Polymers at High Concentrations. Polymers. --INVALID-LINK--
-
Ma, P.-C., et al. (2010). Dispersion and functionalization of carbon nanotubes for polymer-based nanocomposites. Composites Part A: Applied Science and Manufacturing.
-
Gojny, F. H., et al. (2005). Functionalisation of carbon nanotubes and their application as reinforcement in epoxy composites. Composites Science and Technology.
-
ResearchGate. (n.d.). Effects of this compound functionalization of carbon nanotubes on dispersion, polarity, and mechanical properties of CNT/HDPE nanocomposites | Request PDF. --INVALID-LINK--
-
Sahoo, N. G., et al. (2010). Carbon nanotubes agglomeration in reinforced composites: A review. AIMS Materials Science.
-
Dresel, R., & Teipel, U. (2015). Influence of the Wetting Behavior and Surface Energy on the Dispersibility of Multi-Wall Carbon Nanotubes. ResearchGate. --INVALID-LINK--
-
Montazeri, A., & Montazeri, N. (2013). Effects of sonication energy on the dispersion of carbon nanotubes in a vinyl ester matrix and associated thermo-mechanical properties. Advances in Engineering.
-
Wang, M., et al. (2017). This compound-Grafted Graphene Oxide Helps the Dispersion of Carbon Nanotubes in Ethylene Vinyl Acetate. ResearchGate. --INVALID-LINK--
-
Montazeri, A., et al. (2011). Characterization of dispersion of carbon nanotubes in polymer matrices. ResearchGate. --INVALID-LINK--
-
Menezes, B. R. C. D., et al. (2018). Effects of this compound functionalization of carbon nanotubes on dispersion, polarity, and mechanical properties of CNT/HDPE nanocomposites. Semantic Scholar. --INVALID-LINK--
-
Rajendran, D., et al. (2022). Role of Solvent Polarity on Dispersion Quality and Stability of Functionalized Carbon Nanotubes. MDPI. --INVALID-LINK--
-
Kaboorani, A., & Riedl, B. (2013). Effect of Surface Energy on Dispersion and Mechanical Properties of Polymer/Nanocrystalline Cellulose Nanocomposites. Biomacromolecules. --INVALID-LINK--
-
Shukla, S., & Sharma, A. (2015). Dispersion and Performance Properties of Carbon Nanotubes (CNTs) Based Polymer Composites: A Review. Scirp.org. --INVALID-LINK--
-
Zhang, Y., et al. (2022). Effects of carbon nanotube (CNT) geometries on the dispersion characterizations and adhesion properties of CNT reinforced epoxy composites. Composite Structures.
-
ResearchGate. (n.d.). A quantitative assessment of carbon nanotube dispersion in polymer matrices | Request PDF. --INVALID-LINK--
-
ResearchGate. (n.d.). Surface energies of polymers used to form polymer precipitates on the MWCNT surface. --INVALID-LINK--
-
Roh, S. C., et al. (2014). Characterization of the surface energies of functionalized multi-walled carbon nanotubes and their interfacial adhesion energies with various polymers. ResearchGate. --INVALID-LINK--
-
Montazeri, A., & Chizari, K. (2011). Effect of Dispersion Conditions on the Thermo-Mechanical Properties of Functionalized Carbon Nanotube-Reinforced Vinyl Ester. TechConnect Briefs.
-
springerprofessional.de. (2018). Effects of this compound functionalization of carbon nanotubes on dispersion, polarity, and mechanical properties of CNT/HDPE nanocomposites. --INVALID-LINK--
-
Kumar, A., et al. (2019). Optimization of Carbon Nanotube Dispersions in Water Using Response Surface Methodology. ACS Omega. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimizing sonication parameters for dispersion of single-walled carbon nanotubes | Request PDF. --INVALID-LINK--
-
Yu, J., et al. (2012). Optimizing sonication parameters for dispersion of single-walled carbon nanotubes. OSTI.GOV. --INVALID-LINK--
-
Akkarapattanagoon, S., et al. (2023). Dispersion Stability of Carbon Nanotubes and Their Impact on Energy Storage Devices. Energies.
-
Rahman, M., & Asmatulu, R. (2020). Fabrication, Functionalization, and Application of Carbon Nanotube-Reinforced Polymer Composite: An Overview. PubMed Central. --INVALID-LINK--
-
ResearchGate. (n.d.). What will be the best solvent (other than acetone) to disperse CNT?. --INVALID-LINK--
-
Sun, Y.-P., et al. (2002). Functionalized Carbon Nanotubes: Properties and Applications. Accounts of Chemical Research. --INVALID-LINK--
-
Datta, J., & Włoch, M. (2017). Recent Advancements in Masterbatch Filler Technology and Filler Dispersion for Rubber and Polymer Composites: A Review. SPE Inspiring Plastics Professionals.
-
Salam, M. A., & Burk, R. (2012). Synthesis and characterization of multi-walled carbon nanotubes modified with this compound and polyethylene glycol. ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Which solvents and surfactants are best for dispersion of Carbon Nano tubes in epoxy?. --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Selective Dispersion of Carbon Nanotubes by Octadecylainine. --INVALID-LINK--
-
Salam, M. A., & Burk, R. (2013). Synthesis and characterization of multi-walled carbon nanotubes modified with this compound and polyethylene glycol. Arabian Journal of Chemistry. --INVALID-LINK--
References
- 1. Effects of this compound functionalization of carbon nanotubes on dispersion, polarity, and mechanical properties of CNT/HDPE nanocomposites - ProQuest [proquest.com]
- 2. Effects of this compound functionalization of carbon nanotubes on dispersion, polarity, and mechanical properties of CNT/HDPE nanocomposites | Semantic Scholar [semanticscholar.org]
- 3. Effects of this compound functionalization of carbon nanotubes on dispersion, polarity, and mechanical properties of CNT/HDPE nanocomposites | springerprofessional.de [springerprofessional.de]
- 4. Dispersion and Performance Properties of Carbon Nanotubes (CNTs) Based Polymer Composites: A Review [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kompozit.org.tr [kompozit.org.tr]
- 11. advanceseng.com [advanceseng.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing sonication parameters for dispersion of single-walled carbon nanotubes (Journal Article) | ETDEWEB [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carbon nanotubes agglomeration in reinforced composites: A review [aimspress.com]
- 17. researchgate.net [researchgate.net]
- 18. briefs.techconnect.org [briefs.techconnect.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Octadecylamine-Related Gumming in Boiler Systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing octadecylamine (ODA) in boiler systems. This guide is designed to provide in-depth, scientifically grounded answers to the common and complex problems associated with ODA application, specifically the formation of gums, waxy deposits, and other fouling issues. Our goal is to move beyond simple procedural lists and offer a causative understanding of these phenomena, enabling you to not only solve current issues but also prevent future occurrences through robust experimental design and operational control.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of this compound in boiler water treatment.
Q1: What is this compound (ODA) and how does it function in a boiler system?
A1: this compound (C18H39N) is a long-chain primary aliphatic amine, classified as a filming amine.[1] Its primary role in boiler systems is to protect against corrosion.[2][3] ODA possesses a hydrophilic amine headgroup and a long, hydrophobic hydrocarbon tail. The amine group adsorbs onto the metal oxide surfaces within the boiler and steam condensate lines, while the hydrophobic tails orient themselves away from the surface, forming a thin, non-wettable film.[4] This film acts as a physical barrier, isolating the metal from corrosive agents like dissolved oxygen and carbonic acid, which forms from the breakdown of bicarbonate alkalinity in the boiler water.[5]
Q2: What are the initial signs of ODA-related gumming or fouling?
A2: The initial indications of a problem with ODA application often manifest as a loss of efficiency or blockages in the system. Common signs include:
-
"Gunk balls": The formation of waxy, sticky agglomerates in the boiler water or condensate.
-
Plugged components: Fouling and blockage of steam traps, strainers, and valves.[6]
-
Reduced heat transfer: An insulating layer of deposits on heat exchange surfaces can lead to decreased efficiency and increased energy consumption.[7]
-
Discoloration of water: The boiler water may appear turbid or show visible particulate matter.
-
Inconsistent performance: Fluctuations in steam quality and pressure can be indicative of fouling issues.
Q3: Is ODA thermally stable at typical boiler operating temperatures?
A3: this compound is generally considered to have good thermal stability for many boiler applications.[2] However, its stability is not absolute and is dependent on the specific operating conditions of the boiler. While some studies suggest ODA is stable up to high temperatures, others indicate that thermal degradation can occur, especially with prolonged exposure to the high-temperature and high-pressure environment of a boiler.[2] The breakdown products can include ammonia and shorter-chain amines.[6] It is crucial to operate within the recommended temperature and pressure limits for the specific ODA formulation being used.
Part 2: Troubleshooting Guide: From Diagnosis to Resolution
This section provides a systematic approach to diagnosing and resolving gumming issues related to this compound.
Issue 1: Formation of Waxy or Gummy Deposits ("Gunk Balls")
Symptoms:
-
Visible sticky, waxy, or gum-like agglomerates in boiler water, sight glasses, or condensate.
-
Fouling of probes and sensors, leading to inaccurate readings.
-
Blockages in narrow passages of the boiler system.
Root Cause Analysis:
The formation of these deposits is often a result of ODA coming out of solution or suspension and agglomerating, a process that can be exacerbated by several factors:
-
Overfeeding: This is the most common cause of "gunk ball" formation.[6] When ODA is introduced into the system at a concentration exceeding its solubility and the capacity for it to adsorb onto metal surfaces, the excess molecules can coalesce into waxy globules. Polyamines, which are sometimes used in conjunction with ODA, are also known to form waxy deposits in the event of over-dosage.[6]
-
Poor Dispersion: this compound has low solubility in water.[4] If the ODA product is not properly emulsified or dispersed upon injection, it can lead to localized high concentrations and subsequent agglomeration.
-
Interaction with Existing Deposits: ODA has surfactant properties and can loosen existing iron oxide and other corrosion byproducts from pipe surfaces.[8] These dislodged solids can then become incorporated into the waxy ODA deposits, forming a complex and troublesome sludge. The increase in iron and silicate values in boiler water after ODA dosing is evidence of this mobilizing effect.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gummy deposit formation.
Experimental Protocols:
Protocol 1: ODA Dosage Verification
-
Review the manufacturer's recommended ODA concentration for your specific boiler operating pressure and temperature.
-
Calculate the current dosage rate based on your pump settings and the concentration of the ODA stock solution.
-
Measure the residual ODA in the condensate. A significant excess above the target residual indicates overfeeding.
-
Adjust the feed pump to the correct dosage. It is often better to start with a lower feed rate and gradually increase it.
Protocol 2: Deposit Analysis
-
Collect a sample of the gummy deposit from a strainer, trap, or other accessible point.
-
Perform a simple solubility test. ODA gums will be largely insoluble in water but may show some solubility in organic solvents.
-
Analyze the composition of the deposit using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the presence of the long alkyl chains of ODA and other organic components.
-
Use energy-dispersive X-ray spectroscopy (EDS) or similar elemental analysis techniques to determine the inorganic components of the deposit, such as iron, silica, calcium, and magnesium. The presence of high levels of iron oxide suggests that the ODA is contributing to the sloughing of existing corrosion products.
Issue 2: Formation of Hard, Adherent Scale
Symptoms:
-
A hard, glass-like scale on boiler tubes and heat exchange surfaces.[7]
-
Evidence of overheating in boiler tubes, such as blistering or thinning.
-
A noticeable decrease in heat transfer efficiency.
Root Cause Analysis:
While ODA itself is less likely to form a hard scale, its application in a boiler with suboptimal water chemistry can contribute to the formation of complex deposits.
-
Interaction with Silica: ODA can mobilize silica deposits within the boiler system.[8] If the boiler water has high silica content and inadequate blowdown, this mobilized silica can redeposit in high-heat-flux areas, forming hard silicate scales. The solubility of silica decreases at higher temperatures and pressures, promoting its precipitation.[7]
-
Interaction with Hardness Ions: Although ODA is not expected to directly react with calcium and magnesium ions, its surfactant properties can influence how these hardness salts precipitate. In the presence of ODA, hardness scales may incorporate the amine, creating a more complex and difficult-to-remove deposit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hard scale formation.
Data Presentation:
Table 1: Recommended Boiler Water Quality Parameters to Mitigate ODA-Related Fouling
| Parameter | Recommended Range | Rationale |
| pH (Condensate) | 7.5 - 9.0 | Ensures proper film formation and minimizes corrosion. ODA is often used in conjunction with neutralizing amines to control pH.[5] |
| Total Hardness (as CaCO3) | < 1.0 ppm | Minimizes the potential for interaction between ODA and hardness-forming ions. |
| Silica (SiO2) | Varies with boiler pressure; consult manufacturer guidelines | Prevents the formation of hard silicate scales, which can be exacerbated by the mobilizing effect of ODA.[7] |
| Iron (Fe) | < 0.05 ppm | Low iron levels indicate minimal active corrosion and reduce the amount of loose deposits that can be bound by ODA. |
| Total Dissolved Solids (TDS) | Varies with boiler pressure; consult manufacturer guidelines | Controlled via blowdown to prevent the concentration of all dissolved and suspended solids, including those that can interact with ODA. |
Part 3: Best Practices for ODA Application
To prevent the formation of gums and other deposits, it is crucial to follow best practices for ODA application:
-
System Cleanliness: Before initiating an ODA treatment program in an older or poorly maintained system, consider a chemical cleaning to remove existing corrosion products and scale. This will minimize the amount of material that ODA can slough off and incorporate into deposits.
-
Gradual Introduction: In systems with known or suspected deposits, begin ODA treatment at a low dosage and gradually increase it to the desired residual level over several weeks.[6] This allows for a controlled removal of existing deposits without overwhelming the system.
-
Proper Injection: ODA should be fed into the steam header to ensure proper volatilization and distribution throughout the system.[8] Direct injection into the boiler can lead to decomposition and loss of the amine during blowdown.
-
Continuous Monitoring: Regularly monitor the condensate for pH, conductivity, and residual ODA concentration. Also, monitor the boiler water for iron, silica, and TDS levels. Install corrosion coupons or spool pieces in the condensate return line to visually inspect the effectiveness of the filming amine.
-
Compatibility: Ensure that ODA is compatible with all other chemicals used in your boiler water treatment program.[3][9] Consult with your chemical supplier to avoid antagonistic interactions that could lead to deposit formation.
By understanding the underlying chemical and physical principles of how this compound functions and the factors that can lead to the formation of gummy deposits, researchers and plant operators can more effectively troubleshoot and prevent these issues, ensuring the reliable and efficient operation of their boiler systems.
References
- 1. This compound | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ams.usda.gov [ams.usda.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. ams.usda.gov [ams.usda.gov]
- 6. preprod.watertechnologies.com [preprod.watertechnologies.com]
- 7. Understanding and Preventing Silica Scaling in Boilers - Lautan Air Indonesia [lautanairindonesia.com]
- 8. researchgate.net [researchgate.net]
- 9. US4874541A - All-in-one boiler water treatment composition - Google Patents [patents.google.com]
purification techniques for removing impurities from synthesized octadecylamine
Welcome to the comprehensive technical support guide for the purification of synthesized octadecylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this long-chain aliphatic amine. Here, we provide in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical, field-proven insights.
Introduction to this compound Purification
This compound (ODA), a C18 primary aliphatic amine, is a waxy, white solid at room temperature with a melting point of approximately 50-52°C and a high boiling point, making its purification a critical step to ensure high purity for downstream applications.[1][2] The common industrial synthesis route involves the catalytic hydrogenation of stearonitrile, which is derived from stearic acid.[1][3][4] This process can introduce a variety of impurities that must be removed.
The primary challenges in purifying long-chain amines like ODA stem from their high boiling points, susceptibility to oxidation, and the presence of structurally similar impurities.[5] This guide will address these challenges through detailed protocols and troubleshooting advice for the most effective purification techniques: recrystallization, vacuum distillation, and column chromatography.
Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and step-by-step solutions.
Issue 1: The crude this compound product is a discolored (yellow to brown) solid.
Possible Cause: This discoloration is often due to the presence of oxidation products.[5] Amines, particularly when heated in the presence of air, can oxidize, leading to colored impurities. Residual catalyst from the hydrogenation step can also sometimes contribute to discoloration.
Suggested Solution: Decolorization and Recrystallization
-
Charcoal Treatment: Dissolve the crude this compound in a suitable hot solvent (see Table 1). Add a small amount (1-2% w/w) of activated charcoal to the hot solution.
-
Hot Filtration: Maintain the temperature and swirl the mixture for 5-10 minutes. Perform a hot filtration using fluted filter paper to remove the activated charcoal. This step should be done quickly to prevent premature crystallization.
-
Recrystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the purified white crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Issue 2: After recrystallization, the yield is very low.
Possible Causes:
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for this compound at room temperature.
-
Excessive Solvent Usage: Using too much solvent will keep a significant portion of the product dissolved even after cooling.
-
Premature Crystallization: The product may have crystallized during hot filtration.
Suggested Solutions:
-
Solvent System Optimization: Refer to Table 1 for suitable solvents. An ideal solvent will dissolve the this compound when hot but have poor solubility when cold.[7] Consider using a two-solvent system (e.g., ethanol/water) where the compound is soluble in one solvent and insoluble in the other.[8]
-
Minimize Solvent Volume: Add the hot solvent portion-wise to the crude material until it just dissolves.[6]
-
Maintain Temperature During Filtration: Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent the product from crashing out of solution.
Issue 3: Purity analysis (GC/NMR) shows the presence of secondary (di-octadecylamine) and tertiary amines.
Possible Cause: Over-alkylation during the synthesis is a common side reaction, leading to the formation of secondary and tertiary amines.[5] These impurities often have similar polarities and boiling points to the primary amine, making them challenging to remove.
Suggested Solutions:
-
Fractional Vacuum Distillation: This is one of the most effective methods for separating primary, secondary, and tertiary long-chain amines.[9][10][11] Due to this compound's high boiling point (232 °C at 32 mmHg), distillation must be performed under high vacuum to prevent thermal degradation.[2] The primary amine will typically have the lowest boiling point.
-
Acid-Base Extraction (as a preliminary clean-up):
-
Dissolve the crude mixture in a non-polar organic solvent like hexane or toluene.[12]
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move to the aqueous phase as their respective ammonium salts.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to regenerate the free amines.
-
Extract the amines back into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. This process helps remove non-basic impurities.
-
-
Column Chromatography (for smaller scales):
-
While challenging due to the basicity of amines, chromatography can be effective. Use a deactivated stationary phase (e.g., alumina or triethylamine-treated silica gel) to minimize streaking.
-
Employ a solvent gradient, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity with a more polar solvent like ethyl acetate or isopropanol.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent is critical. This compound is soluble in alcohols, ethers, and chlorinated solvents, and slightly soluble in acetone, with very limited solubility in water.[4][12][13] For recrystallization, ethanol, isopropanol, or acetone are often good starting points. A mixed solvent system, such as ethanol-water, can also be effective where water acts as an anti-solvent.[8]
Table 1: Solvent Selection Guide for this compound Recrystallization
| Solvent | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol | High | Low | A commonly used and effective solvent.[14] |
| Isopropanol | High | Low | Similar to ethanol, good for general purification. |
| Acetone | Moderate | Very Low | Good for removing more polar impurities. |
| Hexane | Moderate | Very Low | Effective for removing non-polar impurities.[14] |
| Toluene | High | Moderate | Can be used, but cooling to very low temperatures may be necessary. |
Q2: How can I confirm the purity of my final this compound product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment.[]
-
Gas Chromatography (GC): An excellent method for determining the percentage of primary, secondary, and tertiary amines, as well as other volatile impurities.[16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound and identify impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[19]
-
Melting Point Analysis: A sharp melting point range close to the literature value (50-52°C) is a good indicator of high purity.[2] A broad or depressed melting point suggests the presence of impurities.
Q3: My this compound is a liquid at room temperature. What does this mean?
A3: Pure this compound is a solid at room temperature.[1] If your product is a liquid, it likely contains a significant amount of impurities that are depressing its melting point. These could be residual solvents or other long-chain amines with different carbon chain lengths, which can be byproducts from using impure stearic acid as a starting material.[3]
Q4: Is it necessary to use an inert atmosphere during purification?
A4: While not always strictly necessary for all steps, using an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially during distillation or when heating the amine for extended periods. This will minimize oxidation and improve the color and purity of the final product.[5]
Experimental Workflow Diagrams
The following diagrams illustrate the logical workflows for the primary purification techniques discussed.
Diagram 1: Recrystallization Workflow
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Diagram 2: Troubleshooting Logic for Impure Product
Caption: A decision tree for troubleshooting the purification of synthesized this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 十八烷基胺 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. Octadecanamine | 124-30-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Understand the production process of fatty amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 11. US3728393A - Process of synthesis of long-chain aliphatic amines - Google Patents [patents.google.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. CAS 124-30-1: this compound | CymitQuimica [cymitquimica.com]
- 14. SYNTHESIS OF AMINES BASED ON FATTY ACID NITRILE [7universum.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Managing Octadecylamine Solution Viscosity for Coating Applications
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for octadecylamine (ODA) solutions. This guide is designed for researchers, scientists, and drug development professionals who utilize ODA in coating applications. Uncontrolled viscosity is a primary source of coating defects and inconsistent performance. This document provides in-depth troubleshooting guides, foundational knowledge, and validated protocols to empower you to achieve precise viscosity control in your experiments.
Section 1: Fundamentals of this compound Solution Viscosity
Understanding the physicochemical principles that govern the viscosity of this compound solutions is critical for effective troubleshooting. Viscosity, a measure of a fluid's resistance to flow, is not an intrinsic property but is highly dependent on several interconnected factors.[1][2]
The Core Influencers of Viscosity
The viscosity of your ODA solution is primarily dictated by four key parameters: solvent choice, solute concentration, temperature, and the pH of the system. Each of these must be carefully controlled to ensure reproducible results.
-
Solvent Selection: this compound is a long-chain aliphatic amine, characterized by a dominant 18-carbon hydrophobic tail and a polar amine head group.[3] This amphiphilic nature dictates its solubility. It is generally insoluble in water but soluble in a range of non-polar and polar organic solvents.[3][4][5] The interaction between the ODA molecules and the solvent significantly impacts the solution's final viscosity. Stronger solute-solvent interactions can lead to a more extended molecular conformation and higher viscosity, whereas poor solvents may cause ODA molecules to aggregate, also leading to an increase in viscosity.[6]
-
Concentration: As a fundamental principle, the viscosity of a solution increases with higher solute concentration.[7][8] For ODA, increasing the concentration leads to more frequent intermolecular interactions (e.g., van der Waals forces between the alkyl chains), resulting in greater resistance to flow. At very high concentrations, the solution can become viscous and difficult to handle.[7]
-
Temperature: For most simple liquid systems, viscosity decreases as temperature increases.[8][9] This is because higher thermal energy increases molecular motion, which overcomes the intermolecular forces that resist flow.[10] This relationship is critical during application; a solution prepared at an elevated temperature will thicken if applied to a cold substrate, potentially causing defects. While uncommon for simple ODA solutions, some complex cationic surfactant systems can exhibit an unusual increase in viscosity with temperature due to changes in micellar structure.[11]
-
System pH: this compound is a basic compound. The amine group can be protonated in acidic conditions, forming an ammonium salt. This conversion dramatically alters its solubility and intermolecular interactions. Protonation can increase solubility in more polar environments but also introduces electrostatic repulsion between molecules, which can either increase or decrease viscosity depending on the solvent and concentration. Furthermore, pH can influence the stability of ODA monolayers and aggregates.[6][12] Controlling the pH is therefore essential for consistent solution behavior.[13]
Diagram: Key Factors Influencing ODA Solution Viscosity
Caption: Interplay of primary factors that determine the final viscosity of an this compound solution.
Table 1: Solubility of this compound in Common Solvents
| Solvent Class | Examples | Solubility Profile | Reference |
| Non-Polar | Toluene, Benzene, Hexane | High | [3] |
| Chlorinated | Chloroform, Carbon Tetrachloride | High | [4] |
| Alcohols | Ethanol, Isopropanol | Soluble / Easily Soluble | [4] |
| Ketones | Acetone | Slightly Soluble | [4][5] |
| Polar Aprotic | Kerosene, Ether | Slightly Soluble to Soluble | [4] |
| Polar Protic | Water | Insoluble | [3][4] |
Section 2: Troubleshooting Guide for Viscosity Management
This section addresses common problems encountered during the formulation and application of this compound coatings.
Q1: My ODA solution is too viscous and difficult to apply. How can I lower its viscosity?
Answer: High viscosity is a frequent issue that hinders uniform coating. It can be caused by excessively high concentration, low temperature, or suboptimal solvent choice.
Troubleshooting Steps:
-
Reduce Concentration: This is the most direct approach. Systematically decrease the weight percentage of ODA in your formulation. Even a small reduction can lead to a significant drop in viscosity.
-
Increase Temperature: Gently warm the solution. As noted, viscosity typically decreases with increasing temperature.[8] This is often used during the application phase (e.g., using a heated spray nozzle), but be cautious. Excessive heat can degrade the components or cause rapid solvent evaporation, leading to other defects.
-
Optimize Solvent System:
-
If you are using a solvent in which ODA is only slightly soluble, the molecules may be aggregating, increasing viscosity. Switch to a solvent with higher solubility for ODA, such as chloroform or toluene.[4]
-
Consider adding a co-solvent or a reactive diluent. These low-viscosity components can significantly reduce the overall viscosity of the formulation.[14][15]
-
-
Use Viscosity-Reducing Additives: Certain additives are specifically designed to lower the viscosity of formulations.[16] The choice of additive must be compatible with your entire system to avoid phase separation or other negative impacts.
Q2: The viscosity of my solution is inconsistent between batches. What's causing this variability?
Answer: Batch-to-batch inconsistency is almost always due to insufficient control over the core parameters discussed in Section 1.
Troubleshooting Steps:
-
Verify Weighing and Measuring: Ensure that all components, especially the ODA and primary solvent, are weighed with precision. Small errors in concentration can lead to noticeable viscosity differences.
-
Standardize Temperature Control: Record the temperature during both solution preparation and viscosity measurement. Prepare all batches at the same temperature. A difference of even a few degrees can alter the final viscosity.[2]
-
Control Ambient Humidity: ODA is a primary amine and can react with moisture and carbon dioxide in the air, a phenomenon related to amine blush.[17][18] This can alter the surface properties and potentially the bulk viscosity over time. Prepare solutions in a controlled, low-humidity environment where possible.
-
Ensure Raw Material Consistency: Verify that the grade and purity of your ODA and solvents are identical across batches. Impurities can sometimes act as thickeners or, conversely, thinners.
-
Standardize Mixing Procedure: The order of addition, mixing speed, and mixing time should be identical for every batch to ensure complete and consistent dissolution.
Q3: My ODA solution appears cloudy and its viscosity has increased unexpectedly. What is happening?
Answer: Cloudiness (turbidity) coupled with a viscosity increase typically indicates that the ODA is precipitating or forming aggregates in the solution.
Troubleshooting Steps:
-
Check the Temperature: This is the most common cause. ODA solutions, particularly those at higher concentrations, can become cloudy and viscous if the temperature drops below a certain point (a cloud point).[7] Re-warming the solution gently with stirring should restore clarity if this is the cause.
-
Assess Solvent Compatibility: You may be operating near the solubility limit of ODA in your chosen solvent. If the temperature drops or a small amount of a non-solvent (like water from atmospheric humidity) is introduced, ODA can begin to fall out of solution.
-
Evaluate pH Changes: If your system is unbuffered, absorption of atmospheric CO₂ can slightly lower the pH, potentially affecting ODA solubility and leading to aggregation.[6]
Q4: After application, my coating has defects like "orange peel" or sagging. Is this related to viscosity?
Answer: Yes, these defects are strongly linked to incorrect viscosity at the time of application.
-
Orange Peel: This textured surface, resembling the skin of an orange, is often caused by a viscosity that is too high.[19][20] The high viscosity prevents the coating from leveling out into a smooth film before it sets. To fix this, you must lower the solution's viscosity using the methods described in Q1.
-
Sagging or Running: This occurs when the coating is applied to a vertical surface and its viscosity is too low.[20] Gravity overcomes the fluid's internal resistance, causing it to run. To remedy this, you need to increase the viscosity by slightly increasing the ODA concentration or by using a thixotropic agent or rheology modifier.[21]
Diagram: Troubleshooting Viscosity Issues in ODA Solutions
Caption: A decision-making workflow for diagnosing and resolving common viscosity problems.
Section 3: Experimental Protocols
Adherence to standardized protocols is essential for achieving reproducible viscosity results.
Protocol 1: Preparation of a Standard 1% (w/w) this compound Solution in Toluene
Objective: To prepare a clear, homogenous ODA solution with a consistent viscosity.
Materials:
-
This compound (reagent grade or higher)[22]
-
Toluene (analytical grade)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Analytical balance (readable to 0.001 g)
Procedure:
-
Tare Vessel: Place the clean, dry beaker on the analytical balance and tare its weight.
-
Weigh Toluene: Add 99.00 g of toluene to the beaker. Record the exact weight.
-
Weigh this compound: Tare the balance with the beaker of toluene. Carefully add 1.00 g of this compound directly to the toluene.
-
Dissolution: Place the beaker on the magnetic stirrer. Start stirring at a moderate speed (e.g., 250 RPM) to create a vortex without splashing.
-
Checkpoint: Continue stirring at room temperature until all ODA crystals are fully dissolved and the solution is completely clear and homogenous. This may take 15-30 minutes. Avoid heating unless specified by your experimental design, as this will change the final room-temperature viscosity.
-
Equilibration: Cover the beaker (e.g., with parafilm) and allow the solution to equilibrate to a standard room temperature (e.g., 25°C) for at least 1 hour before measuring viscosity.
Protocol 2: Viscosity Measurement using a Rotational Viscometer
Objective: To obtain an accurate and reproducible viscosity reading for an ODA solution.
Equipment:
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath or sample chamber
-
Prepared ODA solution from Protocol 1
Procedure:
-
Instrument Setup: Level the viscometer according to the manufacturer's instructions.
-
Temperature Control: Set the water bath or sample chamber to the desired measurement temperature (e.g., 25.0 ± 0.1 °C). Allow the ODA solution to thermally equilibrate in the bath for at least 30 minutes.[24]
-
Sample Loading: Pour the correct volume of the temperature-equilibrated sample into the measurement cup.
-
Spindle Immersion: Gently lower the selected spindle into the solution until the fluid level reaches the immersion mark on the spindle shaft. Avoid introducing air bubbles.
-
Measurement:
-
Select a rotational speed (RPM) that results in a torque reading between 10% and 95% of the instrument's range for maximum accuracy.[24]
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) or until the viscosity reading stabilizes.[24]
-
Record the viscosity (in cP or mPa·s), the spindle number, the rotational speed (RPM), the temperature, and the torque percentage.
-
-
Replicate Readings: Perform at least three independent measurements to ensure the reading is stable and reproducible.
Section 4: Frequently Asked Questions (FAQs)
Q: What is a typical viscosity range for ODA coating solutions? A: This is highly application-dependent. For spray coatings, viscosities are often low (e.g., 50-200 cP), while for dip or brush coatings, they can be significantly higher. The target viscosity is determined by the application method and desired film thickness.
Q: How does the long alkyl chain of ODA affect its solution properties? A: The 18-carbon chain makes ODA highly hydrophobic (non-polar).[3] This property drives its solubility in non-polar solvents and its use as a surfactant and surface modifier.[7] In solution, these long chains can interact and entangle, which is a primary reason that ODA concentration has a strong influence on viscosity.
Q: What is "amine blush" and how can I prevent it? A: Amine blush is a chemical reaction that occurs on the surface of amine-containing coatings, like those made with ODA. The amine reacts with carbon dioxide and moisture from the air to form ammonium carbamate salts.[17][18] This appears as a waxy, oily, or cloudy film on the cured coating.[17][25] It compromises aesthetics and, more critically, can severely weaken the adhesion of subsequent coating layers.[17][18]
-
Prevention: The best prevention methods are to control the environment. Apply the coating in conditions of low humidity and ensure good air circulation to remove CO₂. Maintaining a surface temperature at least 3°C above the dew point is a standard industry practice.[18][26]
Q: Are there any specific safety precautions for handling ODA solutions? A: Yes. This compound can cause irritation to the skin and mucous membranes.[4] Always handle ODA and its solutions in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. ODA is incompatible with strong acids and oxidizing agents.[5][27]
References
- 1. torontech.com [torontech.com]
- 2. youtube.com [youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Octadecanamine | 124-30-1 [chemicalbook.com]
- 5. 1-Octadecylamine, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Effect of hydrophobic octadecyl groups on pH-sensitive aggregation behavior of imidazole-containing polyaspartammide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atamankimya.com [atamankimya.com]
- 8. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. webster.ncnr.nist.gov [webster.ncnr.nist.gov]
- 12. Origin of the Instability of this compound Langmuir Monolayer at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. capecrystalbrands.com [capecrystalbrands.com]
- 14. radtech.org [radtech.org]
- 15. uvebtech.com [uvebtech.com]
- 16. research-hub.nrel.gov [research-hub.nrel.gov]
- 17. vichem.vn [vichem.vn]
- 18. Amine Blushing: Identification, Prevention, and Remediation [carboline.com]
- 19. nbinno.com [nbinno.com]
- 20. hqicnow.com [hqicnow.com]
- 21. vichem.vn [vichem.vn]
- 22. This compound | C18H39N | CID 15793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. coatingsworld.com [coatingsworld.com]
- 24. Viscosity measurement in the chemical industry | Anton Paar Wiki [wiki.anton-paar.com]
- 25. tri-iso.com [tri-iso.com]
- 26. pcimag.com [pcimag.com]
- 27. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Strategies for Nanoparticle Size and Shape Control with Octadecylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for controlling the size and shape of nanoparticles using octadecylamine (ODA). Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during nanoparticle synthesis with this compound.
Issue 1: Poor Monodispersity and Aggregation
Question: My nanoparticles are aggregating and show a wide size distribution (high polydispersity index). What are the likely causes related to this compound and how can I resolve this?
Answer:
Poor monodispersity and aggregation are common challenges that often point to suboptimal surface stabilization by this compound. Here’s a breakdown of potential causes and solutions:
-
Insufficient ODA Concentration: The primary role of ODA is to act as a capping agent, sterically hindering nanoparticle agglomeration.[1][2] If the concentration of ODA is too low relative to the precursor concentration, the nanoparticle surface will be inadequately passivated, leading to aggregation.
-
Solution: Increase the molar ratio of ODA to the metal precursor. For instance, in the synthesis of copper nanoparticles, increasing the alkylamine-to-copper molar ratio from 1:3 to 1:1 has been shown to decrease the average particle diameter from 40 nm to 8 nm, indicating better control over growth and less aggregation.[3]
-
-
Suboptimal Reaction Temperature: The binding kinetics of ODA to the nanoparticle surface are temperature-dependent. If the temperature is too high, the desorption rate of ODA may increase, exposing the nanoparticle surface and leading to aggregation. Conversely, a temperature that is too low may result in incomplete precursor decomposition and poor crystal growth.
-
Solution: Methodically optimize the reaction temperature. Start with a literature-reported temperature for your specific nanoparticle system and then vary it in small increments (e.g., ±5-10 °C) to find the optimal balance between precursor decomposition and ODA binding.
-
-
Impure ODA: The purity of this compound can significantly impact the reproducibility of your synthesis. Impurities can interfere with the capping process, leading to inconsistent results.
-
Solution: Use high-purity ODA (e.g., >98%). If you suspect impurities in your current stock, consider purification methods such as recrystallization.
-
-
Inefficient Mixing: Inadequate mixing can lead to localized areas of high precursor concentration, resulting in uncontrolled nucleation and growth.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction, especially during precursor injection in hot-injection methods.
-
Issue 2: Inconsistent Nanoparticle Shape
Question: I am trying to synthesize spherical nanoparticles, but I'm observing irregular shapes or a mixture of morphologies. How can ODA influence nanoparticle shape, and what can I do to promote spherical growth?
Answer:
This compound, as a capping agent, can influence the final shape of nanoparticles by selectively binding to different crystal facets.[4] The growth rate of facets with stronger ODA binding will be inhibited, allowing facets with weaker binding to grow faster. This differential growth is a key factor in shape control.
-
ODA as a Shape-Directing Agent: For many materials, ODA promotes isotropic (uniform in all directions) growth, leading to spherical nanoparticles. This is because its saturated alkyl chain does not exhibit the same preferential binding to specific crystal facets as unsaturated ligands like oleylamine.[5]
-
Solution: If you are using a mixture of capping agents, such as oleic acid and ODA, the ratio between them is critical. An equimolar ratio of oleic acid to a long-chain amine like ODA often provides a good balance for producing small, spherical nanoparticles.[6] Experiment with varying this ratio to find the optimal conditions for your system.
-
-
Reaction Kinetics: The rate of precursor addition in hot-injection synthesis can influence the final shape. A very rapid injection can lead to a burst of nucleation and the formation of many small, spherical nuclei. A slower injection may favor the growth of existing nuclei, which can sometimes lead to shape deviation if not properly controlled.
-
Solution: For spherical nanoparticles, a rapid injection of the precursor into the hot ODA solution is often preferred to ensure a single, rapid nucleation event followed by controlled growth.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the use of this compound in nanoparticle synthesis.
1. What is the primary mechanism by which this compound controls nanoparticle size?
This compound primarily controls nanoparticle size by acting as a capping agent. Its long, 18-carbon alkyl chain provides a steric barrier that prevents nanoparticles from aggregating.[1] The amine headgroup coordinates to the surface of the growing nanoparticle, and the hydrophobic tails extend into the solvent, creating a protective layer. By varying the concentration of ODA, you can modulate the extent of surface coverage and thus control the final particle size. Higher concentrations of ODA generally lead to smaller nanoparticles due to more effective capping of the growing crystals.[3][7]
2. Can this compound also act as a reducing agent?
Yes, in some systems, this compound can function as both a reducing and a stabilizing agent. For example, in the synthesis of silver nanoparticles, ODA can electrostatically complex with Ag+ ions and subsequently reduce them to form metallic silver nanoparticles.[7]
3. What is the difference between using this compound (ODA) and oleylamine (OAm) as a capping agent?
The key difference between ODA and OAm is the presence of a cis-double bond in the alkyl chain of oleylamine. This double bond introduces a "kink" in the chain, which can lead to different packing densities on the nanoparticle surface and preferential binding to certain crystal facets. This often results in:
-
Size: Oleylamine can sometimes produce smaller nanoparticles compared to ODA under similar conditions.[5]
-
Shape: The preferential binding of oleylamine can promote anisotropic growth, leading to shapes like nanorods or nanoplatelets, whereas the saturated chain of ODA tends to favor more isotropic, spherical growth.[5]
4. How do I remove excess this compound after synthesis?
Excess ODA and other organic residues are typically removed by repeated cycles of precipitation and redispersion. A common procedure is:
-
Add a non-solvent (e.g., methanol or ethanol) to the nanoparticle solution to induce precipitation.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant, which contains the dissolved, excess ODA.
-
Redisperse the nanoparticle pellet in a suitable nonpolar solvent like hexane or toluene.
-
Repeat this wash cycle 2-3 times for effective purification.[8][9]
5. What are the main challenges when scaling up nanoparticle synthesis with this compound?
Scaling up nanoparticle synthesis from the lab bench to industrial production presents several challenges:[10][11][12]
-
Reproducibility: Maintaining consistent reaction conditions (temperature, mixing, precursor concentration) in larger reactors is difficult and can lead to batch-to-batch variability.[13]
-
Heat and Mass Transfer: Ensuring uniform heating and efficient mixing in large volumes is critical for consistent nucleation and growth, which becomes more challenging at scale.
-
Purification: Handling and purifying large quantities of nanoparticles, including the removal of large volumes of solvents and excess ODA, can be complex and costly.
Experimental Protocols & Data
Protocol: Hot-Injection Synthesis of Quantum Dots using this compound
This protocol provides a general workflow for the synthesis of semiconductor quantum dots (e.g., CdSe) using ODA as a capping agent and solvent. Safety Precaution: All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Cadmium and selenium compounds are highly toxic.
Materials:
-
Cadmium precursor (e.g., CdO)
-
Selenium precursor (e.g., Se powder)
-
This compound (ODA)
-
Trioctylphosphine (TOP) or another suitable solvent for the selenium precursor
-
High-boiling point non-coordinating solvent (e.g., 1-octadecene)
-
Non-solvents for purification (e.g., methanol, ethanol)
-
Non-polar solvent for redispersion (e.g., hexane, toluene)
Procedure:
-
Precursor Preparation:
-
In a three-neck flask, combine the cadmium precursor, ODA, and 1-octadecene.
-
Heat the mixture under vacuum or an inert atmosphere (e.g., Argon) to a specific temperature (e.g., 120-150 °C) to form a clear solution of the Cd-ODA complex and to remove water and oxygen.
-
In a separate vial, dissolve the selenium precursor in TOP. This should be done in an inert atmosphere glovebox.
-
-
Nucleation and Growth:
-
Raise the temperature of the cadmium precursor solution to the desired reaction temperature (e.g., 240-280 °C) under an inert atmosphere.[14][15]
-
Rapidly inject the selenium precursor solution into the hot cadmium solution with vigorous stirring.
-
The color of the solution will change as the quantum dots nucleate and grow. The final size of the quantum dots is controlled by the reaction time and temperature.
-
-
Quenching and Purification:
-
After the desired growth time, quickly cool the reaction mixture to room temperature to stop the reaction.
-
Add a non-solvent (e.g., methanol) to precipitate the quantum dots.
-
Centrifuge the mixture, discard the supernatant, and redisperse the quantum dot pellet in a non-polar solvent (e.g., toluene).
-
Repeat the precipitation and redispersion steps at least twice to remove excess ODA and other unreacted precursors.
-
Data Summary: Effect of ODA Concentration on Nanoparticle Size
| Nanoparticle System | Molar Ratio (ODA:Precursor) | Average Particle Size | Reference |
| Silver (Ag) | Low (unspecified) | 20 nm | [7] |
| Silver (Ag) | High (unspecified) | 8 nm | [7] |
| Copper (Cu) | 1:3 | 40 nm | [3] |
| Copper (Cu) | 1:2 | 20 nm | [3] |
| Copper (Cu) | 1:1 | 8 nm | [3] |
Visualizations
Diagram: Role of this compound in Nanoparticle Synthesis
Caption: Workflow of nanoparticle synthesis with ODA as a capping agent.
Diagram: Troubleshooting Logic for Poor Monodispersity
Caption: Troubleshooting workflow for poor nanoparticle monodispersity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nanokorea-sympo.or.kr [nanokorea-sympo.or.kr]
- 5. benchchem.com [benchchem.com]
- 6. barron.rice.edu [barron.rice.edu]
- 7. researchgate.net [researchgate.net]
- 8. Gene Delivery via this compound-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Towards Sustainable Scaling-Up of Nanomaterials Fabrication: Current Situation, Challenges, and Future Perspectives [mdpi.com]
- 11. australiansciencejournals.com [australiansciencejournals.com]
- 12. ijsat.org [ijsat.org]
- 13. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azonano.com [azonano.com]
- 15. Methods of Synthesizing Monodisperse Colloidal Quantum Dots [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to Nanoparticle Size Control: Octadecylamine (C18) vs. Hexadecylamine (C16)
For researchers and drug development professionals, achieving precise control over nanoparticle size is paramount. The dimensions of a nanoparticle dictate its physical, chemical, optical, and biological properties, influencing everything from a quantum dot's emission wavelength to a drug carrier's biodistribution and cellular uptake. Among the vast arsenal of synthetic tools, long-chain alkylamines stand out as critical capping agents that moderate nucleation and growth.[1][2] This guide provides an in-depth comparison of two stalwart ligands in this class: octadecylamine (ODA, C18H39N) and hexadecylamine (HDA, C16H35N), offering experimental insights into selecting the optimal agent for your specific application.
The Foundational Role of Alkylamines in Nanoparticle Synthesis
In the colloidal synthesis of nanoparticles, often described by the LaMer model, the process is a delicate balance between two competing stages: nucleation and growth. Capping agents, like ODA and HDA, are amphiphilic molecules that dynamically bind to the surface of nascent nanoparticles.[3][4] The polar amine head group coordinates with the metal atoms on the particle surface, while the non-polar hydrocarbon tail extends into the solvent, creating a stabilizing steric barrier.[4][5] This barrier performs two crucial functions: it prevents the nanoparticles from aggregating and it modulates the addition of precursor monomers onto the particle surface, thereby controlling growth.[1][2] The effectiveness of this moderation is a direct function of the ligand's chemical structure, particularly its alkyl chain length.
Mechanism of Action: Steric Hindrance and Binding Dynamics
The primary difference between ODA and HDA is the length of their alkyl chains—ODA possesses 18 carbon atoms, while HDA has 16. This seemingly minor two-carbon difference has significant consequences for the ligand's behavior at the nanoparticle surface.
-
Steric Hindrance: The longer alkyl chain of ODA can, in theory, provide a denser, more effective steric barrier around the nanoparticle. This increased steric hindrance can slow the diffusion of precursor monomers to the nanoparticle surface, thus retarding crystal growth.[6]
-
Binding Affinity and Packing: The van der Waals interactions between adjacent alkyl chains also influence how ligands pack on the surface. Longer chains can lead to more ordered, densely packed monolayers, which can more effectively passivate the surface and limit growth. However, the exact packing density and binding dynamics (the rate at which ligands attach and detach) are complex and depend heavily on reaction temperature and the specific chemistry of the nanoparticle surface.
The following diagram illustrates the fundamental concept of steric stabilization provided by these alkylamines.
Caption: Steric hindrance by HDA (C16) vs. ODA (C18) on a nanoparticle surface.
Comparative Experimental Data: A Material-Dependent Relationship
The theoretical impact of chain length does not always translate into a simple, universal rule. Experimental evidence reveals that the choice between ODA and HDA has a material-dependent effect on the final nanoparticle size. What works for metal oxides may not hold true for quantum dots or pure metals.
Case 1: Iron and Iron Oxide Nanoparticles
In the synthesis of magnetic iron and iron oxide nanoparticles via thermal decomposition, a clear trend emerges: longer alkyl chains lead to larger nanoparticles .
A study investigating various alkyl-chained surfactants found that as the chain length increased from decylamine (C10) to this compound (C18), the resulting average diameter of the iron nanoparticles increased.[7] Another study on iron oxide nanoparticles corroborated this finding, observing larger diameters when using ODA (26 nm) compared to HDA (24 nm) under identical low-speed precursor injection conditions.[8]
Causality Explained: For these systems, the ligands also influence the reactivity of the metal precursors. It is hypothesized that longer-chain amines may form more stable complexes with the iron precursors, slowing down the initial burst of nucleation. A slower nucleation rate means fewer initial seeds are formed, leaving more precursor material available for the subsequent growth phase on these fewer nuclei, ultimately resulting in larger final particles.
| Capping Agent | Nanoparticle System | Avg. Diameter (nm) | Key Observation | Source |
| Hexadecylamine (HDA) | Iron Oxide | 24 | Shorter chain, smaller particle size. | [8] |
| This compound (ODA) | Iron Oxide | 26 | Longer chain, larger particle size. | [8] |
| Hexadecylamine (HDA) | Iron Core | ~17 | Intermediate chain, intermediate size. | [7] |
| This compound (ODA) | Iron Core | ~20 | Longer chain, larger particle size. | [7] |
Case 2: Palladium and Nickel-Nickel Oxide Nanoparticles
Conversely, for other metallic systems, the trend is reversed: longer alkyl chains lead to smaller nanoparticles .
In the synthesis of palladium (Pd) nanoparticles, a comparison of hexylamine (C6), dodecylamine (C12), and this compound (C18) showed a marked decrease in particle size with increasing chain length.[9] Similarly, a study on Ni-NiO nanoparticles found that the particle size decreased from 20 nm to 8 nm as the alkyl chain length of the amine stabilizer was increased.[10]
Causality Explained: In these cases, the dominant mechanism appears to be the effectiveness of the steric barrier. The longer, more robust ODA ligands provide superior surface passivation, more effectively inhibiting crystal growth after the initial nucleation event.[6] This stronger capping capacity restricts the addition of metal atoms to the surface, leading to smaller, more uniform nanoparticles.
| Capping Agent | Nanoparticle System | Avg. Diameter (nm) | Key Observation | Source |
| Hexylamine (C6) | Palladium (Pd) | 20 ± 2.0 | Shortest chain, largest particle size. | [9] |
| Dodecylamine (C12) | Palladium (Pd) | 6.0 ± 0.8 | Intermediate chain, smaller size. | [9] |
| This compound (ODA) | Palladium (Pd) | 5.6 ± 0.8 | Longest chain, smallest particle size. | [9] |
| This compound (ODA) | Ni-NiO | 8 | Longest chain, smallest particle size. | [10] |
Experimental Protocol: Hot-Injection Synthesis of Iron Oxide Nanoparticles
This protocol provides a self-validating method for synthesizing iron oxide nanoparticles, where the choice of ODA or HDA can be used to target different size regimes, as supported by the data above.[8] The hot-injection technique ensures a rapid nucleation event, which is critical for producing a monodisperse population of nanoparticles.
Caption: General workflow for hot-injection synthesis of nanoparticles.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)3)
-
This compound (ODA) or Hexadecylamine (HDA)
-
Oleic Acid
-
Phenyl Ether (or other high-boiling point solvent)
-
Ethanol (for precipitation)
-
Toluene or Hexane (for redispersion)
-
Three-neck round-bottom flask, condenser, thermocouple, heating mantle, Schlenk line (for inert atmosphere)
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL three-neck flask, combine the capping agent (e.g., 6 mmol of ODA or HDA), oleic acid (6 mmol), and 20 mL of phenyl ether.
-
Degassing: Equip the flask with a condenser and a thermocouple. Connect it to a Schlenk line and heat the mixture to 120°C under vacuum for 60 minutes to remove water and oxygen.
-
Inert Atmosphere: Switch the atmosphere to nitrogen (N2) and increase the temperature to 300°C.
-
Precursor Preparation: While the reaction flask is heating, separately dissolve Fe(acac)3 (2 mmol) in 10 mL of phenyl ether.
-
Hot Injection: Once the reaction flask temperature is stable at 300°C, rapidly inject the Fe(acac)3 solution into the hot surfactant mixture using a syringe. A distinct color change to black indicates nanoparticle formation.
-
Aging/Growth Phase: Maintain the reaction mixture at 300°C for 30-60 minutes. The duration of this phase can be adjusted to further tune the final particle size.
-
Quenching and Isolation: After the aging period, remove the heating mantle and allow the flask to cool to room temperature.
-
Purification: Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles. Separate the black precipitate by centrifugation (e.g., 6000 rpm for 10 min). Discard the supernatant.
-
Washing: Wash the nanoparticles by redispersing them in a minimal amount of toluene or hexane, followed by re-precipitation with ethanol. Repeat this washing step two more times to remove excess surfactant and solvent.
-
Final Product: After the final wash, dry the nanoparticle powder under vacuum. The resulting nanoparticles can be readily redispersed in nonpolar organic solvents.
Conclusion and Recommendations
The choice between this compound and hexadecylamine is not merely a substitution of homologs but a critical experimental parameter that must be tailored to the specific nanoparticle system.
-
For Iron Oxide and pure Iron nanoparticles , where precursor-ligand interactions appear to dominate the kinetics, This compound (ODA) is recommended for achieving larger particle sizes , while Hexadecylamine (HDA) is preferable for targeting a smaller size regime .
-
For Palladium, Ni-NiO, and many semiconductor quantum dot systems , where steric hindrance is the primary size-determining factor, This compound (ODA) is the superior choice for synthesizing smaller, more monodisperse nanoparticles due to its more effective surface passivation.[6]
Ultimately, the optimal ligand selection requires empirical validation. This guide provides a framework based on established experimental data, empowering researchers to make an informed initial choice and refine their synthesis based on the clear, causal relationships between alkyl chain length and nanoparticle size for different material classes.
References
- 1. d-nb.info [d-nb.info]
- 2. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of Alkyl Chain Length of Amines on the Micro-structural and Magnetic Properties of Stabilized Ni-NiO Nanoparticles | CoLab [colab.ws]
A Comparative Guide to Validating Octadecylamine Purity: GC-MS vs. NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the purity of long-chain aliphatic amines like octadecylamine is a cornerstone of experimental reproducibility and product quality. As a critical raw material in applications ranging from nanoparticle synthesis to drug delivery systems, the precise quantification of this compound and its impurities is non-negotiable. This guide provides an in-depth, objective comparison of two premier analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a clear comparative analysis to empower you in selecting the optimal method for your specific needs.
The Analytical Imperative: Why Purity Matters
This compound (C₁₈H₃₉N), also known as stearylamine, is typically synthesized via the catalytic hydrogenation of stearonitrile, which is derived from stearic acid.[1] This synthetic route can introduce a range of impurities that can significantly impact its performance in downstream applications. The presence of shorter or longer chain homologous amines, unreacted starting materials, or byproducts can alter the physicochemical properties of the final product. Therefore, a robust analytical method is required to not only quantify the main component but also to identify and quantify these critical impurities.
At a Glance: GC-MS vs. NMR for this compound Purity Validation
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their interaction with a stationary phase, followed by detection based on their mass-to-charge ratio. | Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei, primarily ¹H. |
| Primary Strength | High sensitivity for detecting and identifying trace volatile impurities, such as residual solvents and structurally related amines. | Provides unambiguous structural confirmation and highly accurate quantification (qNMR) without the need for a specific standard for every impurity.[2] |
| Sample Preparation | Requires derivatization to increase volatility and improve chromatographic performance. | Simple dissolution in a deuterated solvent; an internal standard is added for absolute quantification. |
| Common Impurities Detected | Homologous amines (e.g., hexadecylamine, eicosylamine), residual stearic acid, and other synthesis byproducts. | Structurally related impurities, residual solvents, and non-volatile inorganic impurities (indirectly). |
| Analysis Time | Relatively fast per sample (20-40 minutes), but derivatization adds to the overall time. | Fast per sample (5-15 minutes), with minimal sample preparation time. |
| Data Interpretation | Relies on mass spectral library matching and retention time comparison for identification. | Direct interpretation of chemical shifts, coupling constants, and signal integrals for structural elucidation and quantification. |
In-Depth Analysis I: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds, making it an excellent choice for profiling the impurity landscape of this compound.[3] However, due to the polar nature of the primary amine group, direct analysis is challenging, often resulting in poor peak shape and column adsorption. Derivatization is therefore a critical and mandatory step.
The "Why" Behind Derivatization
The primary amine group of this compound contains an active hydrogen, which can form hydrogen bonds, leading to increased boiling points and interactions with the active sites (silanol groups) on the surface of the GC column and liner. This results in peak tailing and reduced sensitivity. Derivatization replaces this active hydrogen with a non-polar group, typically a trimethylsilyl (TMS) or an acyl group.[4] This transformation has several key benefits:
-
Increased Volatility: The derivative is less polar and has a lower boiling point, allowing it to travel through the GC column at lower temperatures.
-
Improved Peak Shape: By eliminating hydrogen bonding, the derivative interacts less with the stationary phase, resulting in sharper, more symmetrical peaks.
-
Enhanced Thermal Stability: The derivative is more stable at the high temperatures of the GC inlet and column.
Experimental Protocol: GC-MS Analysis of this compound (with Silylation)
This protocol outlines a robust method for the purity analysis of this compound using GC-MS with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatization agent.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL reaction vial.
-
Add 500 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Add 500 µL of BSTFA (with 1% TMCS as a catalyst). The excess of the derivatizing agent ensures the reaction goes to completion.[5]
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature. The sample is now ready for injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
3. Data Analysis:
-
Identify the peak for the TMS-derivatized this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a certified reference standard of this compound should be used to create a calibration curve.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
In-Depth Analysis II: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has gained significant traction as a primary analytical method for purity determination due to its high precision and accuracy.[6] A key advantage of ¹H qNMR is that the signal integral is directly proportional to the number of protons, allowing for quantification against a certified internal standard without the need for a specific reference standard for the analyte itself.[7][8]
The Power of a Universal Detector
Unlike chromatographic techniques that rely on detectors with varying response factors for different compounds, NMR acts as a universal detector for all proton-containing molecules in the sample. This makes it particularly powerful for obtaining an unbiased quantitative picture of the sample's composition. Furthermore, NMR is non-destructive, allowing the sample to be recovered if necessary.
Experimental Protocol: ¹H qNMR for Absolute Purity of this compound
This protocol details the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.
1. Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., 5-10 mg of maleic anhydride or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte's signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: ¹H NMR (standard zg30 pulse program).
-
Key Parameters for Quantitation:
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification) to ensure full relaxation of all protons.
-
Pulse Width: Calibrated 90° pulse.
-
Number of Scans: 8-16 (to achieve a good signal-to-noise ratio).
-
Spectral Width: Appropriate for observing all signals of interest (e.g., -2 to 12 ppm).
-
-
Acquire the ¹H NMR spectrum.
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the α-methylene protons adjacent to the amine group) and a well-resolved signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound
-
IS refers to the internal standard
-
Visualizing the qNMR Workflow
Caption: Workflow for quantitative ¹H NMR purity analysis.
Comparative Discussion: Making an Informed Decision
The choice between GC-MS and qNMR is not about which technique is universally "better," but which is more fit for the specific analytical purpose.
When to Choose GC-MS:
GC-MS is the preferred method when the primary goal is to identify and quantify unknown trace-level volatile impurities . Its superior sensitivity and the availability of extensive mass spectral libraries make it invaluable for impurity profiling and troubleshooting synthetic batches.[9] If you suspect the presence of structurally similar homologous amines or other volatile byproducts from the synthesis, GC-MS will provide the necessary resolving power and identification capabilities.
When to Choose qNMR:
qNMR is the method of choice for accurate and precise determination of the absolute purity of the main component .[6] It provides a direct measure of the molar quantity of this compound against a certified reference material, making it a primary analytical method. Its simplicity in sample preparation and rapid analysis time make it ideal for routine quality control and for situations where a high degree of accuracy in the purity value is paramount. It also has the advantage of detecting non-volatile or "NMR-silent" impurities (like inorganic salts) by their effect on the overall purity calculation.
A Synergistic Approach:
For a comprehensive and robust validation of this compound purity, a synergistic approach is often the most authoritative. GC-MS can be employed to identify and quantify volatile impurities, while qNMR can provide a highly accurate and precise value for the absolute purity of the bulk material. This orthogonal approach, using two fundamentally different analytical principles, provides the highest level of confidence in the quality of the material.[2]
Conclusion: A Foundation of Trustworthy Science
Both GC-MS and NMR spectroscopy are powerful and indispensable tools for the purity validation of this compound. By understanding the underlying principles, the rationale behind the experimental protocols, and the specific strengths of each technique, researchers can make informed decisions to ensure the integrity of their materials. The implementation of these well-validated methods is not merely a procedural step but a commitment to the accuracy, reliability, and trustworthiness of scientific outcomes.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Amine-Based Corrosion Inhibitors: A Comparative Analysis of Octadecylamine
This guide provides an in-depth technical comparison of the corrosion inhibition efficiency of octadecylamine (ODA) against other aliphatic amines. Designed for researchers and professionals in materials science and chemical engineering, this document synthesizes experimental data to offer a clear perspective on inhibitor selection, mechanism of action, and evaluation methodologies.
Introduction: The Imperative of Corrosion Inhibition
Corrosion, the electrochemical degradation of metals, poses a significant threat to the integrity and lifespan of industrial infrastructure. In environments where aqueous acidic solutions are used for processes like industrial cleaning, acid pickling, or oil and gas well acidizing, the corrosion of metals such as mild steel is a critical issue.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. These inhibitors function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium.[2][3]
Among the various classes of organic inhibitors, aliphatic amines are particularly effective due to the presence of the nitrogen atom, which acts as the adsorption center. The general structure, R-NH₂, allows for a strong interaction with the metal surface. This guide will focus on the performance of this compound (C₁₈H₃₇NH₂), a long-chain primary amine, and compare its efficacy with shorter-chain primary amines to elucidate the role of molecular structure in corrosion protection.
The Mechanism of Amine-Based Corrosion Inhibition
The efficacy of an amine inhibitor is governed by its ability to adsorb onto the metal surface and form a stable, dense, and hydrophobic protective layer. This process is influenced by several factors, including the inhibitor's molecular structure, its concentration, the temperature, and the nature of the corrosive environment.[1]
The inhibition mechanism involves two key components of the amine molecule:
-
The Polar Head Group (-NH₂): The nitrogen atom in the amine group has a lone pair of electrons, which it can donate to the vacant d-orbitals of iron atoms on the metal surface. This forms a coordinate covalent bond (chemisorption). Alternatively, in acidic solutions, the amine group becomes protonated (R-NH₃⁺), leading to electrostatic attraction with negatively charged ions (e.g., Cl⁻) already adsorbed on the metal surface (physisorption).[2][4]
-
The Nonpolar Hydrocarbon Tail (Alkyl Chain): This part of the molecule extends away from the metal surface into the solution. It creates a hydrophobic (water-repelling) barrier that prevents corrosive species, like hydronium ions (H₃O⁺) and chloride ions (Cl⁻), from reaching the metal surface.[2]
The length of the alkyl chain plays a crucial role. A longer chain results in a more compact and impermeable hydrophobic layer, thereby offering better protection. However, there is a theoretical limit beyond which increased chain length may lead to steric hindrance, potentially reducing the packing efficiency on the surface.[2]
NH₂NH₂NH₂NH₂ |||| RRRR
>, shape=plaintext, fontname="Arial", fontsize=11]; }
ODA -> Adsorbed_ODA [label="Adsorption via\n-NH₂ group", color="#34A853"]; Adsorbed_ODA -> Metal [style=invis]; H3O_plus -> Metal [label="Attack Blocked", style=dashed, color="#EA4335", constraint=false]; Cl_minus -> Metal [label="Attack Blocked", style=dashed, color="#FBBC05", constraint=false];
caption [label="Mechanism of Corrosion Inhibition by this compound.", shape=plaintext, fontname="Arial", fontsize=10]; } .enddot
Comparative Performance Analysis: Experimental Data
The most direct way to assess the performance of corrosion inhibitors is through empirical testing. The following data, synthesized from peer-reviewed studies, compares the inhibition efficiency of this compound (C18), dodecylamine (C12), and hexylamine (C6) on mild steel in a hydrochloric acid (HCl) environment. Inhibition Efficiency (IE%) is a key metric, calculated from the reduction in corrosion rate.
The Effect of Alkyl Chain Length
Experimental results consistently show that for primary aliphatic amines, a longer alkyl chain leads to higher inhibition efficiency. This is attributed to the formation of a more effective hydrophobic barrier. A study directly comparing dodecylamine (C12) and hexylamine (C6) demonstrates this trend clearly.[5]
Table 1: Comparison of Hexylamine (C6) and Dodecylamine (C12) Inhibition Efficiency
| Inhibitor (Concentration) | Corrosion Rate (mA/cm²) | Inhibition Efficiency (IE%) |
| Blank (1M HCl) | 1.12 | - |
| Hexylamine (1 x 10⁻³ M) | 0.45 | 59.8% |
| Dodecylamine (1 x 10⁻³ M) | 0.18 | 83.9% |
| Data synthesized from a study on mild steel in 1M HCl at 298 K.[5] |
As shown, at the same molar concentration, dodecylamine provides significantly higher protection than hexylamine.
Performance of this compound (C18)
This compound, with its long C18 chain, is expected to offer superior performance. Data from weight loss and electrochemical measurements for ODA on mild steel in 1M HCl confirms its high efficiency.[1]
Table 2: Inhibition Efficiency of this compound (ODA) at Various Concentrations
| Inhibitor (Concentration) | Method | Corrosion Rate | Inhibition Efficiency (IE%) |
| Blank (1M HCl) | Weight Loss | 1.25 mg cm⁻² h⁻¹ | - |
| ODA (200 ppm) | Weight Loss | 0.18 mg cm⁻² h⁻¹ | 85.6% |
| ODA (1000 ppm) | Weight Loss | 0.08 mg cm⁻² h⁻¹ | 93.6% |
| Blank (1M HCl) | EIS | Rct = 42.9 Ω cm² | - |
| ODA (1000 ppm) | EIS | Rct = 783.1 Ω cm² | 94.5% |
| Data from a study on mild steel in 1M HCl at 298 K.[1] Rct (Charge Transfer Resistance) is inversely proportional to the corrosion rate. |
The data shows that ODA is a highly effective inhibitor, with efficiency increasing with concentration to over 94%. Comparing the data across the studies, the trend of increasing efficiency with longer alkyl chains (C6 < C12 < C18) is evident.
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of corrosion inhibition studies, standardized experimental procedures are essential. The following sections detail the methodologies for the most common evaluation techniques.
Weight Loss Method (Gravimetric) - Based on ASTM G31
This fundamental technique provides a direct measure of material loss over time.
Objective: To determine the average corrosion rate of a metal coupon and the inhibitor efficiency.
Step-by-Step Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Drill a small hole near one end for suspension.
-
Mechanically polish the coupon surfaces with successive grades of silicon carbide (SiC) abrasive paper to achieve a uniform finish.
-
Degrease the specimens by washing with acetone, rinse with deionized water, and dry thoroughly.
-
-
Initial Measurement:
-
Accurately weigh each prepared coupon to four decimal places using an analytical balance. Record this as the initial weight (W_initial).
-
-
Immersion:
-
Prepare the corrosive medium (e.g., 1M HCl).
-
Prepare test solutions by dissolving the desired concentrations of the amine inhibitor in the corrosive medium.
-
Completely immerse one coupon in a beaker containing the blank corrosive solution and others in the solutions with inhibitors. Use a glass hook to suspend the coupons.
-
Maintain a constant temperature (e.g., 298 K) using a water bath for a fixed duration (e.g., 6 hours).
-
-
Post-Immersion Cleaning:
-
After the immersion period, remove the coupons.
-
Rinse with deionized water.
-
Clean the coupons chemically to remove corrosion products (e.g., immerse in a solution of HCl containing a cleaning inhibitor like urotropine, scrub gently, rinse, and dry).
-
-
Final Measurement:
-
Weigh the cleaned and dried coupons. Record this as the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in its presence.
-
Electrochemical Methods
Electrochemical techniques are rapid and provide detailed mechanistic insights. They are performed using a potentiostat and a three-electrode cell (working electrode: the metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire).
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to identify the inhibitor type (anodic, cathodic, or mixed).
Step-by-Step Protocol:
-
Electrode Preparation: Prepare the working electrode (mild steel sample) as described in the weight loss method (polish, clean, dry).
-
Stabilization: Immerse the three electrodes in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan:
-
Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5 mV/s).
-
The potentiostat records the resulting current density.
-
-
Data Analysis:
-
Plot the potential (E) versus the log of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point. The potential at this point is Ecorr, and the current density is icorr.
-
The corrosion rate is directly proportional to icorr.
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100.
-
Objective: To investigate the properties of the inhibitor film and the charge transfer process at the metal/solution interface.
Step-by-Step Protocol:
-
Setup: Use the same three-electrode setup as for PDP.
-
Stabilization: Allow the system to reach a steady state at its OCP.
-
Measurement:
-
Apply a small amplitude AC potential signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The instrument measures the impedance response of the system.
-
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary vs. real impedance). A larger semicircle diameter corresponds to a higher charge transfer resistance (Rct).
-
A high Rct value indicates slow corrosion, as the protective film impedes the transfer of charge.
-
Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.
-
Conclusion and Scientific Insights
-
Causality: A longer chain, as in this compound (C18), provides a more substantial hydrophobic barrier. This increased surface coverage and film density more effectively prevents the diffusion of corrosive species to the metal surface, leading to a lower corrosion rate. The data comparing C6, C12, and C18 amines confirms this structure-performance relationship.
-
Field Application: For industrial applications, the choice of inhibitor must balance performance with solubility and economic factors. While this compound demonstrates superior inhibition, its lower solubility in aqueous media compared to shorter-chain amines might necessitate specific formulation strategies for effective delivery and application.
This guide demonstrates that a systematic, data-driven approach is crucial for assessing and comparing corrosion inhibitors. This compound stands out as a high-performance option, and its efficacy is logically grounded in its molecular structure, a principle that can guide the design of future inhibitor technologies.
References
A Comparative Guide to the Thermal Stability of Octadecylamine-Modified Polymers
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials and drug delivery systems, the thermal stability of polymers is a critical attribute governing their processing, storage, and end-use performance. Surface modification of polymers with functional molecules like octadecylamine (ODA) has emerged as a promising strategy to enhance their physicochemical properties. This guide provides an in-depth analysis of the thermal stability of this compound-modified polymers, offering a comparative perspective against their unmodified counterparts and other alternatives. Drawing upon experimental data, we will explore the underlying mechanisms of thermal enhancement and provide detailed protocols for the key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The Role of this compound in Enhancing Polymer Thermal Stability
This compound, a long-chain saturated fatty amine, is widely utilized for the surface functionalization of various materials, including polymers and nanoparticles. Its long alkyl chain (C18) imparts hydrophobicity and can significantly alter the interfacial properties of polymer composites. The enhancement in thermal stability of ODA-modified polymers is primarily attributed to a combination of factors:
-
Barrier Effect: The long, flexible alkyl chains of ODA can form a protective layer on the polymer surface or at the interface with fillers. This layer acts as a physical barrier, hindering the diffusion of volatile degradation products out of the polymer matrix and restricting the ingress of oxygen, thereby delaying the onset of thermal decomposition.
-
Restricted Molecular Motion: The presence of ODA molecules, particularly when intercalated within layered fillers or grafted onto the polymer backbone, can restrict the thermal motion of polymer chains. This increased rigidity of the polymer system requires higher energy input to initiate chain scission and degradation.
-
Improved Filler Dispersion: In polymer nanocomposites, ODA is often used to modify the surface of fillers like clays or graphene oxide, making them more compatible with the polymer matrix. This improved dispersion enhances the interfacial interactions between the filler and the polymer, leading to more efficient heat dissipation and a delay in the degradation process.
Comparative Thermal Analysis: A Data-Driven Insight
To objectively assess the impact of this compound modification on polymer thermal stability, we will now delve into a comparative analysis of experimental data obtained from TGA and DSC for various polymer systems.
Epoxy Resins
Epoxy resins are widely used thermosetting polymers known for their excellent mechanical properties and chemical resistance. However, their thermal stability can be a limiting factor in high-temperature applications. Modification with ODA-functionalized fillers has shown significant improvements.
A comparative study on epoxy composites provides valuable insights. While a direct comparison with an unmodified epoxy resin is not detailed in the available data, a comparison between an epoxy modified with dodecylamine (a shorter C12 alkylamine) functionalized graphene and one with this compound-functionalized graphene oxide (GO) highlights the importance of the alkyl chain length. The epoxy composite with ODA-functionalized GO exhibited a more substantial increase in tensile strength (104% increase) compared to the dodecylamine counterpart (38.8% increase), suggesting better reinforcement and interfacial adhesion with the longer alkyl chain.[1]
In terms of thermal stability, the ODA-modified epoxy composite showed a notable increase in the maximum thermal degradation temperature from 356 °C to 365 °C.[1] In contrast, the dodecylamine-modified composite showed a slight decrease in the onset degradation temperature at lower filler loadings.[1] This suggests that the longer alkyl chain of this compound provides a more effective barrier to thermal degradation.
Table 1: Comparison of Thermal Stability of Modified Epoxy Resins
| Property | Neat Epoxy | Epoxy with Dodecylamine-Graphene (0.75 wt%) | Epoxy with this compound-GO |
| Onset Degradation Temp. | Higher than composite | Slight decrease | 365 °C[1] |
| Maximum Degradation Temp. | 356 °C[1] | Not Reported | 365 °C[1] |
Polyvinyl Chloride (PVC)
Table 2: Typical Thermal Properties of Unmodified PVC
| Property | Value |
| Onset of Degradation (TGA) | ~210-350 °C (Dehydrochlorination)[3] |
| Glass Transition Temperature (DSC) | ~80-85 °C[3] |
Polyolefins: Polyethylene (PE) and Polypropylene (PP)
Polyethylene and polypropylene are widely used polyolefins. Their thermal stability is a crucial factor in their processing and application. While direct comparative data for this compound-modified PE and PP is limited in the provided results, the general principles of thermal analysis apply.
TGA of polyethylene typically shows a single-step degradation corresponding to the breakdown of the polymer backbone.[4] DSC analysis of PE reveals its melting temperature (Tm) and crystallization temperature (Tc).[5] Similarly, polypropylene exhibits a characteristic melting peak in DSC analysis, and its thermal degradation can be studied using TGA.[6][7] The incorporation of fillers, which can be surface-modified with agents like ODA, is a common strategy to enhance their thermal stability.
Table 3: Typical Thermal Properties of Unmodified Polyolefins
| Polymer | Onset of Degradation (TGA, N2 atmosphere) | Melting Temperature (DSC) |
| High-Density Polyethylene (HDPE) | ~400 °C | ~130-140 °C[4] |
| Low-Density Polyethylene (LDPE) | Lower than HDPE | ~110-120 °C[4] |
| Polypropylene (PP) | ~320 °C | ~160-170 °C[6] |
Experimental Protocols
To ensure the scientific integrity and reproducibility of thermal stability analysis, it is imperative to follow standardized experimental protocols. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on ASTM standards.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and composition of polymeric materials.[8]
Workflow for Thermogravimetric Analysis
Caption: A streamlined workflow for performing Thermogravimetric Analysis (TGA).
Step-by-Step Methodology (based on ASTM E1131[9]):
-
Sample Preparation:
-
Ensure the polymer sample is representative of the bulk material.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (e.g., platinum or alumina).[8]
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Select the appropriate purge gas (typically nitrogen for inert atmosphere studies to prevent oxidation) and set the flow rate (e.g., 20-50 mL/min).[8]
-
Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[8][10]
-
-
Data Acquisition:
-
Initiate the TGA run. The instrument will continuously record the sample's mass as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve (thermogram) plots percentage weight loss versus temperature.
-
Determine the onset temperature of degradation (Tonset), which is the temperature at which significant weight loss begins.
-
Determine the temperature of maximum degradation rate (Tmax) from the peak of the derivative thermogravimetric (DTG) curve.
-
Analyze the residual mass at the end of the experiment, which can provide information about the filler content in composites.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[11][12]
Workflow for Differential Scanning Calorimetry
References
- 1. Video: Differential Scanning Calorimetry of Polymers [jove.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. researchgate.net [researchgate.net]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 9. kalite.com [kalite.com]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. en.usb-lab.com [en.usb-lab.com]
- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
evaluating the mechanical properties of composites with octadecylamine-functionalized fillers
A Comparative Guide to the Mechanical Properties of Composites with Octadecylamine-Functionalized Fillers
Introduction: The Critical Role of the Filler-Matrix Interface
In the realm of composite materials, the adage that a chain is only as strong as its weakest link holds particularly true. The performance of a composite is not merely a sum of its parts—the reinforcing filler and the polymer matrix—but is critically dependent on the quality of the interface between them.[1] A weak filler-matrix interface leads to inefficient stress transfer, allowing for premature failure under mechanical load.[1] To overcome this, surface functionalization of fillers has become a cornerstone of advanced composite design.[2] This guide focuses on a particularly effective surface modification agent, this compound (ODA), and provides a technical evaluation of its impact on the mechanical properties of polymer composites.
This compound, a long-chain primary amine, is particularly adept at modifying the surface of fillers like graphene oxide (GO).[2] Its long C18 alkyl chain enhances hydrophobicity, which significantly improves the dispersion of the filler within non-polar polymer matrices.[3][4] Furthermore, the amine group can form strong covalent or non-covalent bonds with the polymer matrix, creating a robust interfacial layer that is crucial for effective load transfer.[5] This guide will compare the performance of ODA-functionalized fillers against alternatives and provide the experimental data and protocols necessary for a comprehensive understanding.
Comparative Performance Analysis: The this compound Advantage
The primary benefit of using this compound lies in its long alkyl chain, which provides superior steric hindrance and compatibility with polymer matrices compared to shorter-chain amines. This leads to more significant improvements in mechanical properties.
A comparative analysis using dodecylamine (C12) as a proxy for shorter-chain amines highlights the superior performance of this compound (C18) in epoxy-based composites.[3] The addition of 0.5 wt% ODA-functionalized graphene oxide (GO-ODA) resulted in a 104% increase in tensile strength and a 75% increase in flexural strength of the epoxy resin. In contrast, a similar composite with dodecylamine-functionalized graphene showed a more modest 38.8% increase in tensile strength.[3] This superior performance is attributed to the better dispersion and stronger interfacial adhesion facilitated by the longer C18 chain of this compound, which allows for more effective stress transfer from the polymer to the filler.[3]
Quantitative Performance Data
The following table summarizes the key mechanical property enhancements observed in an epoxy composite upon the addition of 0.5 wt% GO-ODA.
| Mechanical Property | Neat Epoxy | Epoxy with 0.5 wt% GO-ODA | Percentage Increase |
| Tensile Strength | ~50 MPa | ~102 MPa | 104% |
| Flexural Strength | Not Reported | Increased by 75% | 75% |
| Impact Strength | Not Reported | Increased by ~251% | ~251% |
Mechanism of Enhancement: Improved Dispersion and Interfacial Adhesion
The significant improvements in mechanical properties conferred by ODA functionalization stem from two primary mechanisms: enhanced filler dispersion and strengthened filler-matrix interfacial adhesion.
-
Enhanced Dispersion: Untreated nanofillers, such as graphene oxide, tend to agglomerate within the polymer matrix due to strong van der Waals forces. These agglomerates act as stress concentration points, detrimentally affecting the mechanical properties. The long, hydrophobic alkyl chains of ODA attached to the filler surface overcome these forces, promoting uniform dispersion throughout the matrix.[4] This even distribution ensures that stress is distributed more uniformly throughout the composite.
-
Strengthened Interfacial Adhesion: The amine functional group of ODA can form covalent bonds with reactive sites on the polymer matrix (e.g., epoxide groups in epoxy resins).[5] This creates a strong chemical link between the filler and the matrix.[5] A strong interface is essential for efficient stress transfer; when a load is applied to the composite, the stress is effectively transferred from the softer polymer matrix to the stiffer filler particles, which bear the majority of the load.[1]
The following diagram illustrates the logical relationship between ODA functionalization and the resulting improvement in mechanical properties.
Experimental Protocols
To ensure the reproducibility and validity of results, the following detailed protocols for the functionalization of graphene oxide, fabrication of the composite, and subsequent mechanical testing are provided.
Protocol 1: Functionalization of Graphene Oxide with this compound
This protocol is based on the work of Chhetri et al. (2016).[3]
Objective: To covalently graft this compound onto the surface of graphene oxide (GO).
Materials:
-
Graphene Oxide (GO)
-
This compound (ODA)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Dispersion of GO: Disperse a known amount of GO in DMF using ultrasonication for 1-2 hours to obtain a homogeneous suspension. The sonication step is crucial for exfoliating the GO sheets and making the functional groups accessible.
-
Activation of GO: Add DCC to the GO suspension. DCC acts as a coupling agent, activating the carboxylic acid groups on the GO surface to facilitate amide bond formation.
-
Addition of ODA: Dissolve ODA in DMF and add it dropwise to the activated GO suspension while stirring. The amine group of ODA will react with the activated carboxyl groups on the GO surface.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 80°C) for 24 hours under constant stirring. This ensures a high degree of functionalization.
-
Purification: After the reaction, the product (GO-ODA) needs to be purified to remove unreacted ODA and by-products. This is achieved by repeated washing and centrifugation cycles with ethanol and deionized water.
-
Drying: Dry the purified GO-ODA in a vacuum oven at 60°C until a constant weight is achieved.
Validation: The success of the functionalization should be confirmed using characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), which will show characteristic peaks for the amide bond and the long alkyl chain of ODA.[5]
Protocol 2: Composite Fabrication via Vacuum Shock Technique
The vacuum shock technique is employed to minimize the presence of voids and bubbles in the final composite, which can act as failure initiation sites.
Objective: To fabricate an epoxy composite with a uniform dispersion of GO-ODA filler.
Materials:
-
Epoxy resin
-
Curing agent (hardener)
-
GO-ODA filler
-
Acetone
Procedure:
-
Filler Dispersion: Disperse the desired weight percentage (e.g., 0.5 wt%) of GO-ODA in acetone using ultrasonication. This pre-dispersion step is critical for breaking down any agglomerates before mixing with the viscous epoxy resin.
-
Mixing with Resin: Add the GO-ODA/acetone dispersion to the epoxy resin and mix thoroughly using a mechanical stirrer.
-
Solvent Removal: Heat the mixture gently (e.g., at 70°C) while stirring to evaporate the acetone.
-
Vacuum Degassing (Pre-Cure): Place the resin-filler mixture and the curing agent in separate containers inside a vacuum oven. Apply vacuum to remove any entrapped air bubbles and residual solvent.[5]
-
Combining and Curing: Once degassed, combine the resin-filler mixture and the curing agent in the correct stoichiometric ratio. Mix thoroughly but gently to avoid re-introducing air. Pour the mixture into molds and cure according to the manufacturer's specifications for the epoxy system.
The following diagram outlines the experimental workflow from filler functionalization to composite fabrication.
Protocol 3: Mechanical Property Evaluation
Standardized testing procedures are essential for obtaining reliable and comparable data.[6] The following tests should be conducted in accordance with ASTM standards.
1. Tensile Testing:
-
Standard: ASTM D3039[6]
-
Objective: To determine the ultimate tensile strength, Young's modulus, and strain at failure.[6]
-
Procedure: A dog-bone shaped specimen is clamped in the grips of a universal testing machine and pulled apart at a constant rate until it fractures.[7] The force and displacement are recorded to generate a stress-strain curve.
2. Flexural Testing (Three-Point Bending):
-
Standard: ASTM D790[8]
-
Objective: To measure the flexural strength and flexural modulus of the material.
-
Procedure: A rectangular beam specimen is placed on two supports, and a load is applied to the center of the beam until it fractures or reaches a specified deflection.[8]
3. Impact Testing (Izod or Charpy):
-
Standard: ASTM D256 (Izod)
-
Objective: To assess the toughness of the material, or its ability to absorb energy under a sudden impact.[8]
-
Procedure: A notched specimen is struck by a swinging pendulum. The energy absorbed by the specimen during fracture is calculated from the height to which the pendulum swings after breaking the specimen.
Conclusion
The functionalization of fillers with this compound represents a highly effective strategy for enhancing the mechanical properties of polymer composites. Experimental data consistently demonstrates that the long alkyl chain of ODA provides superior performance compared to shorter-chain alternatives, leading to remarkable improvements in tensile strength, flexural strength, and toughness.[3] The underlying mechanisms—improved filler dispersion and strengthened interfacial adhesion—are key to achieving efficient stress transfer within the composite.[5] By following validated experimental protocols for filler functionalization, composite fabrication, and mechanical testing, researchers can reliably harness the benefits of ODA to develop next-generation, high-performance composite materials.
References
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanical Testing of Composites [addcomposites.com]
- 7. azom.com [azom.com]
- 8. Mechanical tests of composites tensile, bending impact tests [labortech.cz]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Octadecylamine Adsorption on Diverse Substrates
Authored for Researchers, Scientists, and Drug Development Professionals
In the realms of material science, corrosion inhibition, and drug delivery systems, the controlled adsorption of molecules onto surfaces is of paramount importance. Octadecylamine (ODA), a long-chain aliphatic amine, is a quintessential molecule for forming self-assembled monolayers (SAMs) that modify surface properties. Understanding the nature of ODA adsorption—its orientation, packing density, and chemical state—on various substrates is crucial for optimizing its function. This guide provides a comparative analysis of key spectroscopic techniques used to interrogate ODA monolayers, offering insights into the rationale behind experimental choices and presenting supporting data to inform your research.
The Critical Role of Spectroscopic Analysis in Understanding ODA Adsorption
The functionality of an ODA monolayer is intrinsically linked to its molecular organization at the substrate interface. Spectroscopic techniques provide the necessary lens to probe these nanoscale arrangements. The choice of technique is dictated by the specific information required, the nature of the substrate, and the experimental environment. This guide will focus on a comparative evaluation of four powerful techniques: Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy, and Sum-Frequency Generation (SFG) Spectroscopy.
A Comparative Overview of Spectroscopic Techniques
Each spectroscopic method offers a unique window into the world of ODA monolayers. Their principles, strengths, and limitations are summarized below.
| Spectroscopic Technique | Principle | Information Obtained | Strengths | Limitations |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional groups, molecular conformation and orientation, packing order. | High sensitivity to polar functional groups, versatile sampling (ATR), cost-effective. | Can be insensitive to non-polar bonds, water absorption can interfere with spectra.[1][2] |
| XPS | Analysis of core-level electrons ejected by X-ray irradiation. | Elemental composition, chemical state of atoms (e.g., protonation of amine), film thickness. | Surface sensitive (top few nanometers), provides quantitative elemental analysis.[3][4] | Requires high vacuum, potential for sample damage, limited information on molecular orientation. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light by molecular vibrations. | Molecular vibrations, crystal structure, molecular orientation. | Excellent for non-polar bonds, minimal sample preparation, not affected by water.[1][5][6] | Can be plagued by fluorescence, weaker signal than FTIR.[1][5] |
| SFG Spectroscopy | Second-order nonlinear optical process combining a visible and an infrared laser beam. | Surface-specific vibrational spectra, molecular orientation and ordering at interfaces. | Inherently surface-specific, ideal for studying buried interfaces, provides detailed orientational information. | Technically complex and expensive, requires specific sample symmetry. |
In-Depth Analysis of ODA Adsorption on Key Substrates
The nature of the substrate plays a pivotal role in dictating the adsorption behavior of ODA. Here, we compare the insights gained from spectroscopic analysis on three distinct substrate classes: insulators (mica and silica), conductors (gold), and carbon-based materials (graphene).
Insulating Substrates: Mica and Silica
Mica and silica are common model substrates due to their atomically flat surfaces and relevance in various applications.
On Mica:
Combined Attenuated Total Reflectance-FTIR (ATR-FTIR) and XPS studies have provided a detailed picture of ODA self-assembly on mica.
-
Molecular Ordering: The analysis of methylene (CH₂) stretching and scissoring modes in FTIR spectra indicates a well-ordered, rigid packing of the alkyl chains in a tilted configuration.[1]
On Silica:
ATR-FTIR is a powerful tool for studying ODA on silica.
-
Quantitative Analysis: The intensity of the CH₂ stretching bands in the ATR-FTIR spectrum can be used to quantify the amount of adsorbed ODA.[7]
-
Functionalization Confirmation: The disappearance of the free silanol (Si-OH) absorption band and the appearance of characteristic amine and alkyl chain vibrations in the FTIR spectrum confirm the successful functionalization of the silica surface.
Conductive Substrates: Gold
Gold is a widely used substrate for studying SAMs due to its inertness and the strong affinity of thiol groups for its surface. While ODA does not have a thiol group, its amine head group can still interact with the gold surface.
-
Binding Interaction: XPS is instrumental in determining the nature of the ODA-gold interaction. The N 1s core-level spectrum can distinguish between physisorbed and chemisorbed amine groups based on shifts in binding energy.
-
Molecular Orientation and Packing: Angle-Resolved XPS (ARXPS) can provide information on the thickness and orientation of the ODA monolayer.[4] By analyzing the attenuation of the Au 4f signal from the substrate and the angular distribution of the C 1s and N 1s signals from the monolayer, the tilt angle of the ODA molecules relative to the surface normal can be estimated.[4]
Carbon-Based Substrates: Graphene
Graphene, with its unique electronic and mechanical properties, is a substrate of great interest.
-
Functionalization Confirmation: Raman spectroscopy is exceptionally well-suited for characterizing graphene and its derivatives.[8] The appearance of the D band in the Raman spectrum of graphene after functionalization with ODA is a clear indicator of the covalent attachment of the amine, which introduces defects in the sp² lattice.[9] The ratio of the D and G band intensities (I_D/I_G) can be used to quantify the degree of functionalization.[9]
-
Chemical Interaction: FTIR and XPS are used to confirm the presence of ODA on the graphene surface and to understand the chemical linkage.[10][11] For instance, XPS can identify the formation of C-N bonds.[11]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from spectroscopic analysis of ODA on different substrates.
| Substrate | Spectroscopic Technique | Parameter | Typical Value(s) | Reference |
| Mica | XPS | N 1s Binding Energy | ~399.5 eV (-NH₂), ~401.1 eV (-NH₃⁺) | [1] |
| FTIR | CH₂ Stretching (asymmetric) | ~2918 cm⁻¹ | [1] | |
| FTIR | CH₂ Stretching (symmetric) | ~2850 cm⁻¹ | [1] | |
| Graphene | Raman | I_D/I_G Ratio | Increases with functionalization | [9] |
| XPS | N 1s Binding Energy | ~399 eV (C-N) | [11][12] | |
| Nb₂Se₉ | XPS | Se 3d Binding Energy Shift | Upward shift of 0.5 eV upon ODA adsorption | [13] |
| Gold | ARXPS | Monolayer Thickness | Can be calculated from attenuation of substrate signal | [4] |
| ARXPS | Molecular Orientation | Determined from angular dependence of elemental signals | [4] |
Experimental Protocols
Providing robust and repeatable experimental protocols is a cornerstone of scientific integrity. Below are step-by-step methodologies for key spectroscopic techniques.
ATR-FTIR Spectroscopy of ODA on Silica
This protocol outlines the analysis of an ODA monolayer on a silicon wafer with a native oxide layer.
-
Substrate Preparation:
-
Clean a silicon wafer with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the wafer thoroughly with deionized water and dry with a stream of nitrogen.
-
-
ODA Monolayer Formation:
-
Prepare a 1 mM solution of ODA in a non-polar solvent like toluene.
-
Immerse the cleaned silicon wafer in the ODA solution for 24 hours at room temperature.
-
Remove the wafer from the solution, rinse with fresh toluene to remove any physisorbed molecules, and dry with nitrogen.
-
-
ATR-FTIR Analysis:
-
Use an FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., with a germanium or diamond crystal).
-
Press the ODA-functionalized side of the silicon wafer firmly against the ATR crystal.
-
Collect a background spectrum of a clean, unmodified silicon wafer.
-
Collect the sample spectrum. Typically, 128 or 256 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
XPS Analysis of ODA on Gold
This protocol describes the analysis of an ODA monolayer on a gold-coated substrate.
-
Substrate Preparation:
-
Deposit a thin layer of chromium (~5 nm) as an adhesion layer, followed by a layer of gold (~50-100 nm) onto a silicon wafer or glass slide using thermal or e-beam evaporation.
-
-
ODA Monolayer Formation:
-
Immerse the gold-coated substrate in a 1 mM solution of ODA in ethanol for 24 hours.
-
Rinse the substrate with ethanol and dry with nitrogen.
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, N 1s, and Au 4f regions.
-
Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV.
-
For ARXPS, acquire high-resolution spectra at different take-off angles (e.g., from 20° to 80° relative to the surface normal).
-
Visualizing the Process and Logic
Diagrams are essential for clarifying complex workflows and relationships.
Experimental Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR analysis of ODA monolayers.
ODA Adsorption and Spectroscopic Probing
Caption: ODA adsorption on a substrate and probing techniques.
Logic for Technique Selection
Caption: Decision tree for selecting a spectroscopic technique.
Conclusion and Future Outlook
The comprehensive characterization of this compound monolayers necessitates a multi-technique approach. While FTIR provides valuable information on functional groups and overall ordering, XPS excels in determining the elemental composition and chemical state of the amine head group. Raman spectroscopy is indispensable for studying ODA on carbon-based materials like graphene, and SFG spectroscopy offers unparalleled insights into the molecular orientation at buried interfaces.
The future of this field lies in the correlative application of these techniques, ideally in situ, to provide a dynamic and complete picture of ODA adsorption and monolayer formation. Advances in instrumentation, such as higher-resolution XPS and tip-enhanced Raman spectroscopy (TERS), will continue to push the boundaries of our understanding of these critical interfacial phenomena. By carefully selecting and combining the appropriate spectroscopic tools, researchers can effectively design and control surface properties for a wide array of technological applications.
References
- 1. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 2. sfr.ca [sfr.ca]
- 3. eag.com [eag.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. epequip.com [epequip.com]
- 6. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]
- 7. ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raman spectroscopy of graphene-based materials and its applications in related devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. people.phys.ethz.ch [people.phys.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. Aminated Graphene this compound Covalently Linked - ACS Material [acsmaterial.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Octadecylamine Film Preparation: A Comparative Analysis of Vacuum Deposition and the Langmuir-Blodgett Technique
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced material science, the precise fabrication of thin organic films is paramount for innovations in drug delivery, biosensing, and biocompatible coatings. Octadecylamine (ODA), a long-chain aliphatic amine, is a molecule of significant interest due to its ability to form well-ordered, hydrophobic monolayers. The choice of deposition technique for creating ODA films profoundly influences their structural integrity and functional performance. This guide provides an in-depth comparison of two prominent methods: Vacuum Deposition and the Langmuir-Blodgett (LB) technique, offering field-proven insights to inform your experimental design.
The Significance of Controlled Film Architecture
The orientation and packing of ODA molecules on a substrate dictate the film's surface energy, barrier properties, and interaction with biological interfaces. For applications such as creating stable, biocompatible surfaces on medical implants or designing sensitive layers for biosensors, achieving a uniform, densely packed, and defect-free film is critical. The two techniques discussed herein, one a "dry" physical vapor deposition method and the other a "wet" self-assembly approach, offer distinct advantages and disadvantages in achieving this desired architecture.
Section 1: The Langmuir-Blodgett Technique: Precision in Self-Assembly
The Langmuir-Blodgett (LB) method is a sophisticated technique that provides exceptional control over the molecular organization of thin films. It involves the formation of a single layer of molecules at the air-water interface, which is then transferred onto a solid substrate.[1]
Guiding Principles
The amphiphilic nature of ODA, with its hydrophilic amine head group and hydrophobic alkyl tail, is central to the LB technique. When an ODA solution in a volatile, water-insoluble solvent is spread on an aqueous subphase, the molecules orient themselves with their hydrophilic heads in the water and their hydrophobic tails directed towards the air.[2] By mechanically compressing this monolayer with barriers, the molecules are forced into a more ordered, condensed state. The surface pressure-area isotherm, a critical measurement in this process, reveals the different phases of the monolayer, allowing for deposition at a desired molecular packing density.[3]
Experimental Workflow: Langmuir-Blodgett Deposition of this compound
The following protocol outlines the key steps for preparing an ODA film using the LB technique.
dot
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octadecylamine
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. Octadecylamine, while a valuable reagent, presents significant hazards that demand meticulous handling and a comprehensive understanding of appropriate personal protective equipment (PPE). This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to build a self-validating system of safety in your laboratory.
Understanding the Hazard: Why this compound Demands Respect
This compound is not a benign powder. It is classified as a hazardous substance that can cause severe health effects upon exposure[1]. Your PPE choices are a direct response to these inherent risks:
-
Severe Skin and Eye Damage: Direct contact can cause skin irritation, and it is corrosive to the eyes, with a risk of serious damage[2][3][4].
-
Skin Sensitization: Prolonged or repeated exposure can lead to sensitization, an allergic reaction upon subsequent contact[1]. This is a critical consideration, as an allergic response can be triggered by much lower exposure levels in the future.
-
Respiratory Irritation: Inhalation of this compound dust or aerosols can irritate the respiratory system[1][5].
-
Organ Toxicity: Through prolonged or repeated exposure, this compound may cause damage to organs, specifically the liver, gastrointestinal tract, and immune system[2][3].
-
Aspiration Hazard: If swallowed, there is a risk the substance may be fatal if it enters the airways[2][3].
Every piece of PPE recommended below is designed to create an impermeable barrier between you and these potential routes of exposure.
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach is essential. The level of PPE must match the scale and nature of the work being performed. The following sections detail the minimum required protection.
Eye and Face Protection: The Non-Negotiable First Line
Given the risk of severe eye damage, robust eye and face protection is mandatory.
-
Minimum Requirement: At all times when handling this compound, wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect from splashes or airborne dust from all angles[1].
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring solutions or handling larger quantities), a face shield must be worn in addition to chemical safety goggles[2]. The face shield protects the entire face from direct contact.
-
Contact Lens Prohibition: Contact lenses should never be worn when handling this chemical. They can absorb and concentrate irritants against the eye, and they can interfere with emergency flushing procedures[1].
Skin and Body Protection: Preventing Dermal Contact and Sensitization
Your skin is a primary route of exposure. Protective clothing and gloves are essential to prevent both immediate irritation and the onset of chemical sensitization.
-
Hand Protection: The choice of glove material is critical. Experience and safety data indicate that nitrile, polychloroprene, or butyl rubber gloves are suitable for handling this compound[1].
-
Protocol: Always inspect gloves for any signs of degradation or punctures before use[2]. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact[2]. After use, dispose of contaminated gloves in accordance with laboratory waste procedures and wash hands thoroughly[1][2].
-
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For tasks with a higher risk of contamination, such as handling large quantities or cleaning spills, a complete chemical-resistant suit or a combination of a chemical-resistant apron and disposable sleeves is necessary[2][4]. Tyvek-type disposable clothing is also recommended for these higher-risk scenarios[6].
Respiratory Protection: Guarding Against Inhalation Hazards
Respiratory protection is not always required but is essential when engineering controls like fume hoods cannot guarantee that airborne concentrations are kept at a safe level[1]. The selection of the correct respirator is based on the specific task.
Operational and Disposal Plans
Properly using and disposing of PPE is as important as selecting it.
PPE Selection Matrix
This table provides at-a-glance guidance for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Sealed Containers | Safety Goggles | Nitrile Gloves | Lab Coat | None Required |
| Weighing Solid (<10g) | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Particulate Respirator (in ventilated enclosure) |
| Preparing Solutions in Fume Hood | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | None (if fume hood is operating correctly) |
| Large-Scale Work / Spill Cleanup | Goggles & Face Shield | Nitrile or Butyl Gloves | Chemical-Resistant Suit (e.g., Tyvek) | Half-Face Respirator (OV/AG/P100) or SCBA |
Protocol: PPE Donning and Doffing
Contamination often occurs during the removal of PPE. Follow this sequence rigorously.
Donning (Putting On):
-
Body Protection: Don lab coat or chemical suit.
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves using a proper technique (peeling one off with the other, touching only the inside of the second glove). Dispose of them immediately in the designated waste container.
-
Body Protection: Remove the lab coat or suit, turning it inside out as you remove it to contain contaminants.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Eye/Face Protection: Remove the face shield, followed by goggles.
-
Respiratory Protection: Remove the respirator last.
-
Wash Hands Again: Wash hands thoroughly one final time.
Disposal of Contaminated PPE and Waste
All waste and disposable PPE contaminated with this compound must be treated as hazardous waste.
-
Procedure: Collect all contaminated items (gloves, wipes, disposable suits, etc.) in a clearly labeled, sealed container.
-
Regulations: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations[1]. Consult your institution's Environmental Health & Safety (EHS) department for specific protocols. Do not discharge any material into sewers or waterways[2].
By integrating these protocols into your daily workflow, you create a robust safety culture that protects you, your colleagues, and your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
